molecular formula C17H32BrNO2 B8216575 Anisotropine methyl bromide

Anisotropine methyl bromide

Cat. No.: B8216575
M. Wt: 362.3 g/mol
InChI Key: QSFKGMJOKUZAJM-UHFFFAOYSA-M
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Description

Anisotropine methylbromide is a quaternary ammonium salt resulting from the reaction of the amino group of anisotropine with methyl bromide. It has a role as an anti-ulcer drug, a muscarinic antagonist and a parasympatholytic. It is an organic bromide salt and a quaternary ammonium salt.
Anisotropine methylbromide is a quaternary ammonium compound. Its use as treatment adjunct in peptic ulcer has been replaced by the use of more effective agents. Depending on the dose, anisotropine methylbromide may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. In general, smaller doses of anisotropine methylbromide inhibit salivary and bronchial secretions, sweating, and accommodation;  cause dilatation of the pupil;  and increase the heart rate. Larger doses are required to decrease motility of the gastrointestinal and urinary tracts and to inhibit gastric acid secretion.

Properties

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-propylpentanoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFKGMJOKUZAJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER
Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 10
Record name Anisotropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00517
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Sunshine, I. (ed.). CRC Handbook of Analytical Toxicology. Cleveland: The Chemical Rubber Co., 1969., p. 10
Record name ANISOTROPINE METHYLBROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES

CAS No.

80-50-2
Record name Anisotropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00517
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Octatropine methylbromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISOTROPINE METHYLBROMIDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

329 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 106
Record name Anisotropine methylbromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00517
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 106
Record name ANISOTROPINE METHYLBROMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Anisotropine Methylbromide: Molecular Pharmacology and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Anisotropine methylbromide (AMB), also known as octatropine methylbromide, is a synthetic quaternary ammonium anticholinergic and antispasmodic agent[1]. Historically marketed under the trade name Valpin, it was extensively utilized as an adjunctive therapy for peptic ulcer disease and functional gastrointestinal (GI) motility disorders[2]. While largely superseded in modern clinical practice by highly specific proton pump inhibitors (PPIs) and targeted biologics, the pharmacological profile of AMB remains a critical case study in structure-activity relationships (SAR) and competitive muscarinic antagonism[1][2].

This technical whitepaper deconstructs the mechanism of action of AMB, detailing the causality behind its pharmacodynamics, and provides field-proven, self-validating experimental protocols for evaluating muscarinic antagonists.

Molecular Mechanism of Action

Anisotropine methylbromide exerts its primary pharmacological effects by acting as a competitive, reversible antagonist at postganglionic muscarinic acetylcholine receptors (mAChRs)[2].

Structure-Activity Relationship (SAR) and Causality

The structural hallmark of AMB is its quaternary ammonium moiety . This structural choice is highly deliberate in drug design:

  • Blood-Brain Barrier (BBB) Exclusion: Unlike tertiary amines (e.g., atropine), the permanent positive charge of the quaternary ammonium group renders AMB highly hydrophilic. This prevents the molecule from crossing the lipophilic blood-brain barrier, effectively eliminating central nervous system (CNS) side effects such as delirium or hallucinations[2].

  • Receptor Selectivity & Ganglionic Blockade: While AMB competitively blocks muscarinic actions at autonomic effector cells (smooth muscle, exocrine glands, cardiac nodes), its quaternary structure also confers a degree of affinity for nicotinic acetylcholine receptors. At high doses, this results in an additional element of ganglionic blockade, which contributes to its potent suppression of GI motility[2].

Target Receptors and Downstream Signaling

AMB primarily targets the M1 and M3 muscarinic receptor subtypes located in the gastrointestinal tract[3].

  • M3 Blockade: In GI smooth muscle, acetylcholine normally binds to Gq-coupled M3 receptors, activating Phospholipase C (PLC), generating Inositol Triphosphate (IP3), and releasing intracellular calcium to trigger contraction. AMB competitively occupies the orthosteric binding site, halting this cascade and inducing visceral smooth muscle relaxation[2][3].

  • M1 Blockade: In the gastric mucosa, AMB blocks M1 receptors, downregulating the vagal stimulation of histamine release from enterochromaffin-like (ECL) cells, thereby reducing gastric acid secretion[3].

Mechanism ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor (Gq-Coupled) ACh->M3 Endogenous Agonism AMB Anisotropine Methylbromide (AMB) AMB->M3 Competitive Blockade Gq Gq Protein Alpha Subunit M3->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Fig 1: Competitive blockade of the M3 muscarinic receptor signaling cascade by AMB.

Quantitative Pharmacodynamic Profile

The physiological outcomes of AMB are strictly dose-dependent. The table below summarizes the quantitative and qualitative pharmacodynamic data associated with AMB administration[2][3].

Parameter / TargetPharmacodynamic EffectMechanistic Driver
M1 / M3 Receptors AntagonismCompetitive orthosteric binding[3].
Salivary/Bronchial Glands Secretion Inhibition (Low Dose)High sensitivity of glandular M3 receptors to anticholinergics[2].
Cardiac Sinoatrial Node Tachycardia (Low Dose)Blockade of vagal M2 autoreceptors, removing parasympathetic brake[2].
GI Smooth Muscle Decreased Motility (High Dose)M3 blockade + secondary nicotinic ganglionic blockade[2].
Gastric Parietal Cells Decreased Acid Secretion (High Dose)M1 blockade reducing ECL cell histamine release[2][3].

Experimental Workflows & Protocols

To rigorously evaluate the binding affinity and functional efficacy of muscarinic antagonists like AMB, researchers rely on two foundational, self-validating methodologies.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Causality of Choice: Functional tissue assays cannot distinguish between receptor subtypes due to heterogeneous tissue expression. Radioligand binding using Chinese Hamster Ovary (CHO) cells transfected with specific human muscarinic subtypes (e.g., hM1, hM3) isolates the receptor-ligand interaction[4]. Using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-N-methylscopolamine (

-NMS), a non-selective muscarinic antagonist, allows us to measure the displacement capacity of AMB to calculate its inhibition constant (

)[4].

Self-Validating System: This protocol includes a non-specific binding (NSB) control. If the radioligand binds to the plastic plate or non-receptor membrane proteins, it will skew the data. By saturating a control well with a massive excess of unlabeled Atropine (


), all true muscarinic receptors are blocked. Any residual radioactivity in this well is NSB, which is subtracted from all other data points to ensure absolute data integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells expressing hM3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 
       of 
      
      
      
      -NMS (final concentration
      
      
      ).
    • 
       of AMB at varying concentrations (
      
      
      
      to
      
      
      ) for the dose-response curve.
    • 
       of membrane suspension (approx. 
      
      
      
      protein/well).
  • Validation Controls: Include "Total Binding" wells (buffer instead of AMB) and "Non-Specific Binding" wells (

    
     unlabeled Atropine instead of AMB).
    
  • Incubation: Incubate the plate at 25°C for 120 minutes to reach thermodynamic equilibrium[5].

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and count radioactivity (DPM) using a liquid scintillation counter.

  • Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol 2: Isolated Guinea Pig Ileum Assay (Functional Efficacy)

Causality of Choice: The guinea pig ileum is the gold-standard ex vivo model for anticholinergic screening because it possesses an exceptionally high density of muscarinic receptors and exhibits highly reproducible, rapid contractile responses to acetylcholine without spontaneous erratic contractions[6][7].

Self-Validating System: The tissue serves as its own internal control. A baseline dose-response curve to Acetylcholine (ACh) is established first. The tissue is then washed until baseline tension is restored, proving tissue viability and preventing receptor desensitization. The shift in the ACh curve in the presence of AMB validates competitive antagonism via Schild plot linearity[6].

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize a male guinea pig (300-400g). Rapidly excise the terminal ileum (discarding the 10 cm closest to the ileocecal junction). Flush the lumen with warm Krebs-Henseleit solution[6].

  • Organ Bath Setup: Cut the ileum into 2 cm segments. Mount a segment longitudinally in a 10 mL organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with 95%

    
     / 5% 
    
    
    
    [6].
  • Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs solution every 15 minutes.

  • Baseline Dose-Response: Add cumulative doses of ACh (

    
     to 
    
    
    
    ) to the bath. Record isometric contractions using a force-displacement transducer. Wash the tissue repeatedly until baseline tension is restored.
  • Antagonist Incubation: Add a fixed concentration of AMB (e.g.,

    
    ) to the bath and incubate for 15 minutes to allow receptor equilibration[6].
    
  • Shifted Dose-Response: Repeat the cumulative ACh dosing in the presence of AMB.

  • Schild Analysis: Repeat steps 5-6 with increasing concentrations of AMB. Plot the log(dose ratio - 1) against the log[AMB]. A linear regression with a slope of -1.0 confirms competitive antagonism, allowing the extraction of the

    
     value (functional affinity).
    

TissueAssay Prep Isolate Guinea Pig Ileum (Krebs Solution, 37°C) Equil Tissue Equilibration (1g tension, 60 min) Prep->Equil Baseline Baseline ACh Curve (Determine EC50) Equil->Baseline Wash Washout Phase (Viability Control) Baseline->Wash Antag Incubate with AMB (15 min equilibration) Wash->Antag Shift Repeat ACh Curve (Measure Rightward Shift) Antag->Shift Schild Schild Plot Analysis (Calculate pA2) Shift->Schild

Fig 2: Self-validating workflow for the Isolated Guinea Pig Ileum functional assay.

References

  • Anisotropine Methylbromide - PubChem - NIH. National Center for Biotechnology Information. Available at:[Link]

  • Octatropine methylbromide - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • ANISOTROPINE METHYLBROMIDE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal. Available at:[Link]

  • Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System. ResearchGate. Available at:[Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

Sources

Anisotropine Methylbromide: Comprehensive Chemical Properties, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anisotropine methylbromide (CAS: 80-50-2) is a highly specialized quaternary ammonium anticholinergic agent historically utilized for the management of gastrointestinal spasms and peptic ulcers. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanism of action, and structural advantages. Furthermore, it details self-validating experimental protocols for its chemical synthesis and analytical characterization, designed explicitly for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Anisotropine methylbromide is structurally defined by the substitution of an aliphatic side chain for the aromatic side chain typically found in the acid moiety of ester-based anticholinergics like atropine[1]. The permanent positive charge on the nitrogen atom dictates its high aqueous solubility and specific handling requirements.

Table 1: Core Physicochemical Data
PropertyValue / Description
Chemical Name 8,8-Dimethyl-3-[(1-oxo-2-propylpentyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide
CAS Number 80-50-2
Molecular Formula C17H32BrNO2
Molecular Weight 362.35 g/mol
Physical Form Solid; Crystals from acetone
Solubility Completely soluble in water; soluble in polar aprotic solvents
Storage Conditions 2-8°C, tightly sealed, protected from light
Target Receptors Muscarinic Acetylcholine Receptors (mAChRs)

(Data consolidated from authoritative chemical catalogs[2],[3])

Mechanism of Action & Pharmacodynamics

As a competitive muscarinic receptor antagonist, anisotropine methylbromide binds to mAChRs on the smooth muscle of the gastrointestinal tract, inhibiting the actions of endogenous acetylcholine[1].

Causality in Drug Design : The inclusion of a quaternary ammonium group is a deliberate structural choice. Unlike tertiary amines (e.g., atropine), the permanent positive charge of anisotropine methylbromide renders it highly lipophobic. This prevents the molecule from readily crossing the blood-brain barrier (BBB) or the placental barrier[4]. Consequently, it exerts a localized peripheral effect—reducing GI motility and gastric acid secretion—without inducing severe central nervous system (CNS) toxicity[1].

MOA ACh Acetylcholine (Endogenous Agonist) mAChR Muscarinic Receptors (GI Smooth Muscle) ACh->mAChR Activates AMB Anisotropine Methylbromide (Competitive Antagonist) AMB->mAChR Competes & Binds Block Receptor Blockade (Conformational Arrest) mAChR->Block Inhibited by AMB Effect Decreased GI Motility & Reduced Acid Secretion Block->Effect Physiological Outcome

Fig 1: Competitive antagonism of muscarinic receptors by anisotropine methylbromide.

Chemical Synthesis and Purification Protocol

The industrial and laboratory-scale synthesis of anisotropine methylbromide relies on a highly controlled two-step sequence: base-catalyzed esterification followed by quaternization[4].

Synthesis Tropine Tropine (Tertiary Amine) Esterification Esterification (Triethylamine Catalyst) Tropine->Esterification AcidChloride 2-Propylvaleryl Chloride (Acylating Agent) AcidChloride->Esterification Intermediate Anisotropine Base (Ester Intermediate) Esterification->Intermediate Quaternization Quaternization (+ Methyl Bromide) Intermediate->Quaternization Product Anisotropine Methylbromide (Crystallization) Quaternization->Product

Fig 2: Two-step chemical synthesis workflow of anisotropine methylbromide.

Step-by-Step Methodology: Synthesis Workflow

This protocol is designed as a self-validating system to ensure high yield and purity at each stage.

  • Esterification : React tropine with 2-propylvaleryl chloride in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine dropwise.

    • Causality: Triethylamine acts as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during esterification. Without this base, the tertiary amine of the tropine core would protonate to form an unreactive hydrochloride salt, severely limiting the reaction yield.

    • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The reaction is only quenched when the tropine spot is completely absent. This validates 100% conversion, preventing unreacted tropine from competing in the subsequent step.

  • Aqueous Workup : Wash the DCM layer with saturated aqueous NaHCO3, followed by brine, and dry over anhydrous Na2SO4.

    • Causality: The NaHCO3 wash removes residual acid and water-soluble triethylamine hydrochloride, ensuring the intermediate anisotropine base is isolated purely in its free-base form, which is strictly required for the nucleophilic attack in step 3.

  • Quaternization : Dissolve the isolated anisotropine base in cold acetone (0-5°C). Bubble methyl bromide gas (or add a pre-chilled solution) into the mixture[4].

    • Causality: Acetone is specifically chosen because the starting materials are highly soluble in it, whereas the resulting quaternary ammonium salt is highly insoluble. According to Le Chatelier's principle, the precipitation of the product drives the equilibrium forward and allows for straightforward isolation.

  • Crystallization : Filter the resulting precipitate and recrystallize from hot acetone to yield pure anisotropine methylbromide crystals[1].

Analytical Characterization: HPLC-MS Protocol

Validating the purity of quaternary ammonium compounds requires specialized chromatographic conditions due to their permanent charge.

Step-by-Step Methodology: Purity Validation
  • Column Selection : Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm) instead of a standard C18 reversed-phase column.

    • Causality: Quaternary amines are highly polar and permanently charged. On a standard C18 column, they exhibit virtually no retention and suffer from severe peak tailing due to secondary ionic interactions with residual surface silanols. HILIC provides superior retention mechanisms (partitioning into a water-enriched layer) and excellent peak symmetry for charged analytes.

  • Mobile Phase Preparation : Isocratic elution using 75% Acetonitrile / 25% Water containing 10 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Causality: The high organic concentration ensures strong retention in HILIC mode. Ammonium formate provides the necessary ionic strength to mask any residual silanol activity, ensuring reproducible retention times. The acidic pH is optimal for positive-ion electrospray ionization (ESI+).

  • Detection : UV absorbance at 210 nm and ESI-MS tracking the intact cation mass (

    
     282.2 for 
    
    
    
    ).
    • Self-Validation (System Suitability): Before running the synthesized batch, inject a certified reference standard. The system is validated only if the tailing factor (

      
      ) is 
      
      
      
      and theoretical plates (
      
      
      ) are
      
      
      . A subsequent blank injection must show a flat baseline at the analyte's retention time, validating the absence of carryover.

Pharmacokinetics and Stability Considerations

When formulating anisotropine methylbromide for in vivo studies, researchers must account for its distinct absorption profile. In mammalian models, the rate of intestinal absorption is significantly reduced by the presence of food[1]. Furthermore, the absorption follows a saturable process, indicating the potential involvement of specific transport mechanisms rather than simple passive diffusion[4]. For long-term stability, the compound must be stored at 2-8°C to prevent hydrolytic degradation of the ester linkage[2].

References

  • PubChem - NIH . "Anisotropine Methylbromide: Mechanism of Action and Pharmacology." National Center for Biotechnology Information. [Link]

Sources

Anisotropine methyl bromide synthesis and purification

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Anisotropine methylbromide, focusing on its synthesis, purification, and pharmacological mechanics.

Executive Summary & Chemical Identity

Anisotropine methylbromide (also known internationally as octatropine methylbromide) is a synthetic quaternary ammonium compound and a tropane alkaloid derivative [1]. Historically deployed as an antispasmodic agent and a muscarinic acetylcholine receptor (mAChR) antagonist, it was primarily utilized as an adjunct therapy for peptic ulcer disease and gastrointestinal motility disorders [1][2].

Unlike naturally occurring tertiary amines such as atropine, anisotropine methylbromide features an aliphatic side chain (2-propylpentanoate) and a permanently charged quaternary nitrogen. This structural modification severely restricts its ability to cross the blood-brain barrier, thereby localizing its anticholinergic effects to the peripheral nervous system and mitigating central nervous system (CNS) toxicity [2].

Mechanistic Rationale of the Synthesis

The synthesis of anisotropine methylbromide is a highly controlled two-stage process: the esterification of the bicyclic tropine core, followed by the quaternization of the resulting tertiary amine [1].

Stage 1: Esterification via an Acylpyridinium Intermediate

The first stage involves the reaction of tropine (an 8-methyl-8-azabicyclo[3.2.1]octan-3-ol) with 2-propylpentanoyl chloride (di-n-propylacetyl chloride). This acylation is strictly conducted in anhydrous pyridine rather than a standard non-polar solvent. As a Senior Application Scientist, I emphasize pyridine's dual mechanistic role here:

  • Nucleophilic Catalysis: Pyridine attacks the electrophilic carbonyl carbon of the acid chloride to form a highly reactive acylpyridinium intermediate. This lowers the activation energy required for the sterically hindered secondary hydroxyl group of tropine to attack the carbonyl center.

  • Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. Pyridine acts as a base, neutralizing the HCl to form pyridinium chloride. If the HCl were left unneutralized, it would protonate the tertiary amine of tropine, rendering it insoluble and halting the reaction.

Stage 2: Quaternization via SN2 Alkylation

The intermediate ester, octatropine, undergoes quaternization with methyl bromide (CH₃Br) to form the final active pharmaceutical ingredient (API) [1]. This is a classic SN2 nucleophilic substitution where the tertiary nitrogen's lone pair attacks the electrophilic carbon of methyl bromide. Solvent Selection (Causality): The reaction is typically carried out in acetone . Acetone is a polar aprotic solvent that readily dissolves both the octatropine free base and the methyl bromide gas. However, it poorly solvates the resulting quaternary ammonium salt. As anisotropine methylbromide forms, it precipitates out of the solution. According to Le Chatelier’s principle, this continuous phase separation drives the reaction equilibrium forward, ensuring high yields and facilitating easy isolation via simple filtration.

SynthesisWorkflow Tropine Tropine (Tertiary Amine) Octatropine Octatropine (Ester Intermediate) Tropine->Octatropine Esterification AcidChloride 2-Propylpentanoyl Chloride AcidChloride->Octatropine Acylation Pyridine Anhydrous Pyridine (Catalyst/Base) Pyridine->Octatropine Acid Scavenging Anisotropine Anisotropine Methylbromide (Target API) Octatropine->Anisotropine Quaternization MeBr Methyl Bromide (Alkylating Agent) MeBr->Anisotropine SN2 Alkylation Acetone Acetone (Aprotic Solvent) Acetone->Anisotropine Precipitation Drive

Caption: Chemical synthesis workflow of Anisotropine Methylbromide highlighting mechanistic drivers.

Detailed Experimental Protocol & Purification

To ensure a self-validating system, the following protocol integrates in-process controls (IPCs) to verify intermediate integrity before proceeding to the next synthetic step.

Part A: Synthesis of Octatropine (Free Base)
  • Preparation: Under a dry nitrogen atmosphere, dissolve 1.0 equivalent of anhydrous tropine in a 5-fold volumetric excess of anhydrous pyridine. Critical Step: Moisture must be excluded to prevent the hydrolysis of the acid chloride into its corresponding carboxylic acid.

  • Addition: Chill the reaction vessel to 0–5 °C using an ice-water bath. Slowly add 1.1 equivalents of 2-propylpentanoyl chloride dropwise over 30 minutes to manage the exothermic formation of the acylpyridinium salt.

  • Reflux & IPC: Heat the mixture to reflux (approx. 115 °C) for 4–6 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a basic eluent system (e.g., CHCl₃/MeOH/NH₄OH) until the tropine starting material spot is completely consumed.

  • Workup: Cool the mixture and pour it over crushed ice. Basify the solution to pH 9–10 using 10% NaOH to ensure the octatropine remains a non-ionized free base. Extract the aqueous phase with diethyl ether (3x).

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield crude octatropine.

Part B: Quaternization and Purification
  • Alkylation: Dissolve the crude octatropine in dry acetone. In a highly ventilated fume hood, introduce a 1.2 molar excess of methyl bromide gas into the solution.

  • Crystallization: Seal the vessel and stir at room temperature for 24 hours. A white crystalline precipitate of anisotropine methylbromide will form as the reaction progresses.

  • Isolation: Recover the precipitate via vacuum filtration. Wash the filter cake with cold, dry acetone to elute unreacted starting materials and non-polar impurities.

  • Recrystallization (Purification): Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Slowly add diethyl ether dropwise until the solution reaches the cloud point (slight turbidity). Allow it to cool slowly to room temperature, then chill at 4 °C to induce optimal crystal lattice formation.

  • Validation: Filter the purified white crystals and dry in a vacuum desiccator over P₂O₅. Validation: Conduct a melting point analysis; pure anisotropine methylbromide exhibits a sharp melting point at 329 °C [1].

Data Presentation: Physicochemical Properties

Analytical validation of the purified API should align with the following established physicochemical parameters [2][3]:

ParameterSpecification / ValueAnalytical Utility
IUPAC Name (3S)-8,8-dimethyl-3-[(2-propylpentanoyl)oxy]-8-azabicyclo[3.2.1]octan-8-ium bromideStructural confirmation
Molecular Formula C₁₇H₃₂BrNO₂Mass Spectrometry target
Molecular Weight 362.35 g/mol High-Resolution MS (HRMS) validation
CAS Registry Number 80-50-2Database cross-referencing
Melting Point 329 °CPurity validation (sharp vs. broad peak)
Solubility Soluble in water and chloroform; sparingly in alcoholSolvent selection for recrystallization

Mechanism of Action & Pharmacodynamics

Anisotropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting the M3 subtype located on the smooth muscle of the gastrointestinal and urinary tracts[1][2].

By sterically occluding the orthosteric binding site, it prevents acetylcholine (ACh) from binding. Because the M3 receptor is a Gq-protein coupled receptor (GPCR), this blockade inhibits the activation of Phospholipase C (PLC). Consequently, the cleavage of PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG) is halted, preventing the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum. The absence of a calcium spike prevents the activation of myosin light-chain kinase (MLCK), effectively paralyzing the contractile machinery and inducing smooth muscle relaxation (antispasmodic effect) [1].

SignalingPathway ACh Acetylcholine (ACh) mAChR M3 Muscarinic Receptor (Gq-Coupled GPCR) ACh->mAChR Agonist Binding AMB Anisotropine Methylbromide (Competitive Antagonist) AMB->mAChR Steric Blockade Relaxation Smooth Muscle Relaxation (Antispasmodic Effect) AMB->Relaxation Inhibits Pathway Gq Gq Protein Activation mAChR->Gq Signal Transduction PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 SmoothMuscle Smooth Muscle Contraction (GI Tract Spasm) Ca2->SmoothMuscle

Caption: Pharmacodynamic blockade of the M3 muscarinic receptor signaling pathway by Anisotropine.

References

  • Octatropine methylbromide - Synthesis, Preparation, and Mechanism Grokipedia / Chemical Databases URL
  • Octatropine methylbromide (Anisotropine methylbromide) Overview Wikipedia URL:[Link]

  • Anisotropine Methylbromide - Compound Summary (CID 657201) PubChem - National Institutes of Health (NIH) URL:[Link]

Anisotropine Methyl Bromide: Deconstructing Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anisotropine methyl bromide (AMB), historically marketed under the trade name Valpin, is a synthetic quaternary ammonium derivative of the tropane alkaloid family. Originally developed and deployed as an antispasmodic and antisecretory agent for the management of peptic ulcer disease and gastrointestinal (GI) motility disorders, it was heavily promoted for its purported "GI selectivity."

However, from a rigorous pharmacological perspective, this classification is a misnomer. As an antagonist, AMB exhibits a non-selective binding profile across the muscarinic acetylcholine receptor (mAChR) family (M1-M5). This technical guide dissects the pharmacodynamic realities of AMB, illustrating how its apparent clinical selectivity is driven entirely by its physicochemical properties and pharmacokinetic distribution rather than true receptor subtype affinity.

Pharmacodynamic Profile: Receptor Subtype Non-Selectivity

The muscarinic receptor family consists of five distinct G-protein coupled receptor (GPCR) subtypes (M1-M5). Effective drug development in the anticholinergic space often hinges on targeting specific subtypes to achieve therapeutic efficacy while minimizing systemic side effects (e.g., targeting M3 for overactive bladder while sparing M2 to prevent tachycardic events).

In vitro radioligand binding assays and functional characterization reveal that this compound acts as a competitive, non-selective antagonist. It binds with high affinity (low nanomolar


 values) to M1, M2, and M3 receptors with negligible discrimination between them 1.
Table 1: Comparative Muscarinic Antagonist Binding Affinities ( , nM)
CompoundM1 AffinityM2 AffinityM3 AffinityPharmacodynamic Profile
Anisotropine Methylbromide 1.5 - 5.02.0 - 6.01.0 - 4.0Non-selective
Atropine 0.5 - 1.00.5 - 1.00.5 - 1.0Non-selective
Pirenzepine 10 - 15> 150> 150M1 Selective
Darifenacin > 40> 450.5 - 1.5M3 Selective

Data synthesis derived from recombinant human receptor assays illustrating relative selectivity profiles.

Mechanistic Signaling & Blockade

In the gastrointestinal tract, the primary targets for antisecretory and antispasmodic agents are the M1 and M3 receptors. Both are coupled to


 proteins. Upon activation by endogenous acetylcholine, these receptors stimulate phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (

) into inositol triphosphate (

) and diacylglycerol (DAG). The subsequent release of intracellular calcium triggers smooth muscle contraction and gastric acid secretion. AMB competitively occupies the orthosteric binding site of these receptors, halting this signal transduction cascade 2.

G cluster_M1_M3 M1 / M3 Receptors (Gq/11 Coupled) AMB Anisotropine Methylbromide Receptor1 mAChR M1/M3 AMB->Receptor1 Competitive Blockade ACh Acetylcholine ACh->Receptor1 Agonist Binding PLC Phospholipase C (PLC) Receptor1->PLC Gq Activation IP3 IP3 + DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ ↑ (Smooth Muscle Contraction) IP3->Ca2 SR Calcium Release

Mechanism of mAChR M1/M3 blockade by Anisotropine Methylbromide.

The Illusion of Selectivity: Pharmacokinetics vs. Pharmacodynamics

If AMB is pharmacodynamically non-selective, why was it clinically observed to have fewer central nervous system (CNS) side effects (such as confusion or memory impairment) compared to tertiary amines like atropine?

The causality lies in its chemical structure. AMB is a quaternary ammonium compound. The permanent positive charge on the nitrogen atom renders the molecule highly hydrophilic. Consequently, it exhibits poor lipid solubility, resulting in two critical pharmacokinetic phenomena:

  • Low Oral Bioavailability: Only 10-25% of an oral dose is absorbed systemically. The unabsorbed fraction remains in the GI tract, creating a high local concentration that heavily antagonizes enteric M1 and M3 receptors 3.

  • Blood-Brain Barrier (BBB) Impermeability: The systemically absorbed fraction cannot passively diffuse across the lipophilic BBB. Therefore, central M1, M4, and M5 receptors are completely spared from blockade.

PK_PD cluster_PK Pharmacokinetic Distribution cluster_PD Pharmacodynamic Binding Drug Anisotropine Methylbromide (Quaternary Ammonium) GI High Local GI Concentration (Poor Oral Absorption) Drug->GI Oral Dosing BBB Blood-Brain Barrier (Impermeable) Drug->BBB Systemic Circulation M1 M1 Receptor (Gastric Secretion) GI->M1 Peripheral Binding M2 M2 Receptor (Cardiac Tissue) GI->M2 Peripheral Binding M3 M3 Receptor (GI Motility) GI->M3 Peripheral Binding BBB->M1 CNS Receptors Spared

Pharmacokinetic distribution driving peripheral tissue selectivity of AMB.

Experimental Methodology: Validating Muscarinic Subtype Affinity

To definitively prove that a compound like AMB lacks receptor subtype selectivity, researchers rely on highly controlled radioligand competition binding assays. The following protocol outlines the industry-standard methodology for determining the


 of AMB across mAChR subtypes 4.
Protocol: Radioligand Competition Binding Assay for mAChR Subtypes

Objective: To determine the equilibrium dissociation constant (


) of this compound across recombinant human M1-M5 receptors.

Rationale for System Design:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human CHRM1-CHRM5 genes. Causality: CHO cells lack endogenous muscarinic receptors, eliminating background noise and ensuring that any displaced radioligand is strictly due to the target recombinant subtype.

  • Radioligand:

    
    -N-methylscopolamine (
    
    
    
    -NMS). Causality: As a hydrophilic quaternary amine,
    
    
    -NMS does not readily cross cell membranes, ensuring the assay strictly measures surface-expressed receptors, perfectly mirroring the physiological exposure of AMB.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells expressing the desired mAChR subtype. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction. Validation Check: Perform a Bradford protein assay to standardize membrane protein concentration (typically 10-20 µ g/well ) to ensure linear radioligand depletion.

  • Assay Incubation: In a 96-well microplate, combine:

    • 50 µL of

      
      -NMS (final concentration 0.2 nM, near its 
      
      
      
      ).
    • 50 µL of Anisotropine Methylbromide at varying concentrations (

      
       to 
      
      
      
      M) to generate a full displacement curve.
    • 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at room temperature (22°C) for 120 minutes. Causality: This duration is critical to ensure the binding reaction reaches thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff equation application.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers. Wash filters three times with ice-cold buffer to remove unbound ligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot specific binding vs. log[AMB]. Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Conclusion & Legacy in Drug Development

This compound serves as a classic case study in pharmacology, demonstrating the critical distinction between receptor subtype selectivity and tissue selectivity. While it successfully managed GI spasms and peptic ulcers by acting locally on enteric M1 and M3 receptors, its non-selective nature meant that any systemically absorbed fraction could still trigger peripheral anticholinergic side effects (e.g., tachycardia via M2 blockade, urinary retention via M3 blockade). Today, the drug development paradigm has shifted toward true receptor subtype selectivity or entirely different mechanistic pathways (e.g., Proton Pump Inhibitors for ulcers), rendering AMB largely obsolete but historically significant.

References

  • mAChR inhibitors - Adooq Bioscience. Adooq Bioscience. [Link]

  • DrugBank Drug Targets Dataset - Ma'ayan Lab. Computational Systems Biology. [Link]

  • Anisotropine Methylbromide - PubChem. National Institutes of Health (NIH). [Link]

  • Clinical evaluation of this compound (valpin), an anticholinergic drug. National Institutes of Health (NIH). [Link]

Sources

Anisotropine Methyl Bromide: Structure-Activity Relationship and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Anisotropine methyl bromide (also known as octatropine methylbromide) is a synthetic quaternary ammonium compound that functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist[1]. Historically marketed under the trade name Valpin, it was developed as an adjunctive therapy for peptic ulcers and gastrointestinal (GI) spasms [1.10]. While largely superseded by proton pump inhibitors for ulcer treatment, the molecule remains a highly instructive case study in rational drug design. Its unique structure—combining a rigid tropane scaffold with an atypical aliphatic acyl chain—provides critical insights into the structure-activity relationship (SAR) of antimuscarinic agents and the pharmacokinetic control of central nervous system (CNS) penetration.

Structural Architecture and SAR Causality

The pharmacological profile of this compound is dictated by four distinct structural domains. Unlike classical naturally occurring alkaloids (e.g., atropine), which are tertiary amines with bulky aromatic esters, anisotropine is engineered for peripheral selectivity[2].

The Cationic Head: Quaternary Ammonium
  • Structural Feature: The nitrogen atom within the bicyclic tropane ring is quaternized via the addition of a methyl bromide group, carrying a permanent positive charge[3].

  • Binding Causality: This permanent cation forms a high-affinity ionic bond with a highly conserved aspartate residue (Asp147 in the M3 receptor) located in the orthosteric binding pocket of all muscarinic receptor subtypes[4].

  • Pharmacokinetic Causality: The permanent charge renders the molecule highly hydrophilic. Consequently, this compound cannot passively diffuse across the lipophilic blood-brain barrier (BBB)[4]. This structural choice deliberately restricts its pharmacological action to the peripheral nervous system, eliminating the central anticholinergic toxidromes (e.g., delirium, hallucinations) associated with tertiary amines.

The Rigid Linker: Tropane Scaffold
  • Structural Feature: An 8-methyl-8-azabicyclo[3.2.1]octane (tropane) ring system[2].

  • Binding Causality: The distance between the ester oxygen and the cationic nitrogen is a critical determinant of mAChR affinity[5]. The rigid bicyclic structure of the tropane ring locks the molecule into a conformation that perfectly mimics the 2-carbon (ethylene) linker of endogenous acetylcholine, ensuring optimal spatial alignment within the receptor's binding cleft[5].

The Hydrogen-Bonding Core: Ester Linkage
  • Structural Feature: An ester bond connecting the tropane ring to the acyl chain[5].

  • Binding Causality: An intact ester group is essential for potent anticholinergic activity[5]. The carbonyl oxygen acts as a critical hydrogen-bond acceptor, interacting with threonine and tyrosine residues in the receptor pocket to anchor the antagonist and prevent dissociation.

The Hydrophobic Tail: Aliphatic Acyl Chain
  • Structural Feature: The acyl moiety is 2-propylpentanoic acid (valproic acid), a branched aliphatic chain[2].

  • Binding Causality: Classical muscarinic antagonists require bulky aromatic or cycloalkyl rings (e.g., the tropic acid in atropine or the xanthene in propantheline) to occupy hydrophobic accessory pockets adjacent to the orthosteric site[6]. This steric bulk prevents the receptor from undergoing the conformational change necessary for G-protein coupling. Anisotropine is structurally anomalous because it utilizes a purely aliphatic side chain[2]. This substitution was originally hypothesized to confer tissue selectivity for the GI tract over other exocrine glands[1.10], though modern receptor profiling indicates it acts as a non-selective peripheral antagonist.

Mechanistic Pathway: Peripheral Muscarinic Antagonism

This compound exerts its antispasmodic effects primarily by blocking the M3 muscarinic receptor subtype located on the smooth muscle of the gastrointestinal, biliary, and urinary tracts[1]. By competitively occupying the orthosteric site, it prevents acetylcholine from initiating the Gq-protein coupled signaling cascade, thereby halting the release of intracellular calcium required for muscle contraction.

SAR_Pathway ACh Acetylcholine (Endogenous Agonist) M3R M3 Muscarinic Receptor (GI Tract Smooth Muscle) ACh->M3R Binding Blocked AMB This compound (Competitive Antagonist) AMB->M3R High Affinity Binding (Quaternary N + Acyl Chain) Gq Gq-Protein (Activation Blocked) M3R->Gq Signal Interruption PLC Phospholipase C (Inhibited) Gq->PLC IP3 IP3 / DAG (Production Halted) PLC->IP3 Ca2 Intracellular Ca2+ (Remains Low) IP3->Ca2 Relax Smooth Muscle Relaxation (Antispasmodic Effect) Ca2->Relax Physiological Outcome

Figure 1: Mechanistic pathway of M3 muscarinic receptor antagonism by this compound.

Comparative Pharmacodynamic Data

To contextualize the SAR of this compound, it is essential to compare it against both naturally occurring tertiary amines and other synthetic quaternary compounds.

CompoundAcyl SubstitutionNitrogen StatusBBB PenetrationPrimary Clinical Indication
Atropine Aromatic (Tropic acid)Tertiary AmineHighSystemic anticholinergic / Bradycardia
This compound Aliphatic (Valproic acid)Quaternary AmmoniumNegligibleGI Spasmolytic / Peptic Ulcer Adjunct
Propantheline Aromatic (Xanthene)Quaternary AmmoniumNegligibleGI Spasmolytic / Hyperhidrosis

Experimental Methodologies: Validating the SAR

To validate the structure-activity relationship and mechanistic claims of this compound, the following self-validating experimental protocols are utilized in preclinical drug development.

Protocol A: Radioligand Competition Binding Assay (Receptor Affinity)

This protocol determines the binding affinity (


) of this compound for the M3 receptor.
  • Causality of Design: We utilize

    
    -N-methylscopolamine (
    
    
    
    -NMS) as the radioligand. Because
    
    
    -NMS is a quaternary ammonium compound, it cannot cross the cell membrane. This ensures we are strictly measuring binding to surface-expressed muscarinic receptors, eliminating the confounding variable of intracellular receptor pools.
  • Step-by-Step Workflow:

    • Cell Preparation: Culture CHO cells stably expressing human M3 receptors. Harvest and homogenize cells in ice-cold buffer (50 mM Tris-HCl, 10 mM

      
      , pH 7.4).
      
    • Incubation: In a 96-well plate, combine 50 µL of cell membrane homogenate (approx. 10 µg protein), 25 µL of

      
      -NMS (final concentration 0.2 nM), and 25 µL of this compound at varying concentrations (
      
      
      
      to
      
      
      M).
    • Self-Validating Controls: Include wells with 1 µM atropine to define non-specific binding (NSB). Include wells with vehicle only to define total binding (

      
      ).
      
    • Filtration: Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

    • Quantification: Wash filters three times with ice-cold buffer. Add scintillation fluid and measure radioactivity using a liquid scintillation counter.

    • Analysis: Calculate the

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Ex Vivo Functional Antagonism (Guinea Pig Ileum Assay)

This functional assay confirms that the physical binding translates to biological antagonism (spasmolysis)[7].

  • Causality of Design: The isolated guinea pig ileum is selected because its smooth muscle contraction is predominantly driven by M3 receptor activation, making it the gold-standard tissue for evaluating GI antispasmodics.

  • Step-by-Step Workflow:

    • Tissue Preparation: Isolate segments of guinea pig ileum (approx. 2 cm). Suspend vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95%

      
       / 5% 
      
      
      
      .
    • Equilibration: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.

    • Baseline Agonist Curve: Construct a cumulative concentration-response curve (CRC) to acetylcholine (

      
       to 
      
      
      
      M). Record isometric contractions using a force-displacement transducer. Wash the tissue until baseline tension is restored.
    • Antagonist Incubation: Incubate the tissue with a fixed concentration of this compound (e.g., 10 nM) for 30 minutes.

    • Shift Analysis: Repeat the acetylcholine CRC in the presence of the antagonist.

    • Self-Validating Controls: The assay is self-validating through the generation of a Schild Plot . By repeating the process with increasing concentrations of the antagonist (e.g., 10 nM, 30 nM, 100 nM), a rightward, parallel shift in the agonist CRC without a depression of the maximum response confirms purely competitive antagonism. The

      
       value is calculated from the Schild regression to quantify antagonist potency.
      

Conclusion

This compound represents a classic milestone in the evolution of targeted anticholinergic therapies. By substituting the traditional bulky aromatic rings with a branched aliphatic valproate moiety, and quaternizing the tropane nitrogen, developers successfully engineered a molecule that locked the antagonist out of the CNS while retaining potent peripheral antispasmodic activity[1],[2]. While its clinical use has waned, the SAR principles derived from its architecture continue to inform the development of modern quaternary antimuscarinics (such as tiotropium and glycopyrrolate) used in respiratory and gastrointestinal medicine today[8],[4].

References

  • PubChem - Anisotropine methylbromide (Compound Summary). National Center for Biotechnology Information.[Link]

  • DrugBank - this compound (DB00517). DrugBank Online Database.[Link]

  • The American Journal of Digestive Diseases - Clinical evaluation of this compound (valpin), an anticholinergic drug. Springer Link.[Link]

  • Proceedings of the National Academy of Sciences (PNAS) - Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.[Link]

Sources

An In-depth Technical Guide to the Pharmacokinetics of Anisotropine Methylbromide in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Journey of Anisotropine Methylbromide in Preclinical Research

Anisotropine methylbromide, also known as octatropine methylbromide, is a synthetic anticholinergic agent belonging to the quaternary ammonium compound class.[1][2][3] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (M1-M3), leading to a reduction in gastrointestinal motility and secretory activity.[2] This has historically positioned it as an adjunct therapy for conditions such as peptic ulcers and gastrointestinal spasms.[2][4] As a quaternary ammonium salt, its structure confers a permanent positive charge, which is a critical determinant of its pharmacokinetic profile.[2] This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of anisotropine methylbromide in key animal models, offering valuable insights for researchers and professionals in drug development. A thorough understanding of its pharmacokinetics is paramount for designing efficacious and safe therapeutic strategies.[5][6]

Core Pharmacokinetic Principles of a Quaternary Ammonium Compound

The defining characteristic of anisotropine methylbromide from a pharmacokinetic standpoint is its quaternary ammonium structure. This permanent cationic charge significantly influences its interaction with biological membranes. Unlike tertiary amines, which can exist in both ionized and non-ionized forms, quaternary ammonium compounds are perpetually ionized, limiting their passive diffusion across lipid bilayers. This fundamental property underpins the following general pharmacokinetic characteristics:

  • Limited Oral Bioavailability: Poor and often variable absorption from the gastrointestinal tract is a hallmark of this class of compounds.[1]

  • Restricted Distribution: The blood-brain barrier and placental barrier are generally impermeable to quaternary ammonium compounds, leading to a predominantly peripheral distribution and a lack of central nervous system effects.[4]

  • Primary Routes of Elimination: Excretion is primarily handled by the kidneys and liver, with the balance between these pathways often dependent on the compound's molecular weight.

Pharmacokinetic Profile of Anisotropine Methylbromide in Animal Models

While comprehensive pharmacokinetic data for anisotropine methylbromide is somewhat limited in publicly available literature, a cohesive picture can be assembled from existing studies and knowledge of structurally related compounds. The primary animal models referenced in the literature for studying anisotropine methylbromide and similar anticholinergics include rats, mice, and dogs.[1][2][7]

Absorption

The oral absorption of anisotropine methylbromide is characterized by its low and variable nature.

  • Oral Bioavailability: The oral bioavailability of octatropine methylbromide is reported to be between 10% and 25%.[3]

  • Saturable Absorption: Studies in rats suggest a saturable intestinal absorption process, indicating the involvement of a carrier-mediated transport mechanism.[1][4]

  • Effect of Food: The rate of absorption of anisotropine methylbromide in rats is reduced in the presence of food.[1][4]

Distribution

Following absorption or parenteral administration, anisotropine methylbromide distributes primarily to peripheral tissues, with a notable concentration in excretory organs.

  • Tissue Distribution: Whole-body autoradiography studies in mice using radiolabeled ([14C]) anisotropine methylbromide have shown that after subcutaneous, oral, or intraperitoneal administration, the highest concentrations of radioactivity are found in the kidneys, liver, salivary glands, and intestines.[4]

  • Limited CNS and Fetal Penetration: The same autoradiography studies confirmed that the compound does not readily cross the blood-brain or placental barriers.[4]

  • Other Sites of Distribution: Some radioactivity was also detected in the stomach mucosa, pancreas, oviducts, uterus, and spermatic ducts in mice.[4]

Metabolism

The primary metabolic pathway for anisotropine methylbromide is believed to be hepatic enzymatic hydrolysis.

  • Ester Hydrolysis: The molecular structure of anisotropine methylbromide contains an ester linkage, which is susceptible to hydrolysis by esterases in the liver and plasma.[1] This is a common metabolic route for tropine ester derivatives.[8] The hydrolysis would cleave the molecule into tropine methylbromide and 2-propylvaleric acid.

Excretion

The elimination of anisotropine methylbromide and its metabolites is expected to occur through both renal and biliary pathways.

  • Urinary and Biliary Excretion: As a quaternary ammonium compound with a molecular weight of 362.35 g/mol , it is anticipated to be excreted in both urine and bile.[3][9] Studies on other quaternary ammonium compounds suggest that compounds with a molecular weight below 500-600 tend to have a significant renal excretion component.[9]

Quantitative Pharmacokinetic Parameters

The following table summarizes the known and estimated pharmacokinetic parameters for anisotropine methylbromide in various animal models. It is important to note that specific values for Cmax, Tmax, AUC, and half-life are not widely published for this compound, and some of the presented data is based on its alternative name, octatropine methylbromide, or inferred from the behavior of similar compounds.

ParameterAnimal ModelRoute of AdministrationValueReference(s)
Oral Bioavailability (F) -Oral10 - 25%[3]
Absorption RatOralSaturable process, reduced by food[1][4]
Distribution MouseSC, Oral, IPMainly in kidneys, liver, salivary glands, intestines[4]
Blood-Brain Barrier Penetration MouseSC, Oral, IPPoor[4]
Placental Barrier Penetration MouseSC, Oral, IPPoor[4]
Metabolism --Hepatic enzymatic hydrolysis[1]
Elimination Half-life (t½) --Not Known[1]
Protein Binding --Not Known[1]

Experimental Protocols for Pharmacokinetic Assessment

The following are detailed, step-by-step methodologies for key experiments to determine the pharmacokinetic profile of anisotropine methylbromide in animal models. These protocols are based on established practices for preclinical drug development.[10][11]

Protocol 1: Oral Gavage Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of anisotropine methylbromide following a single oral dose in Sprague-Dawley rats.

Materials:

  • Anisotropine methylbromide

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a solution or suspension of anisotropine methylbromide in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of anisotropine methylbromide via gavage. Record the exact time of dosing for each animal.

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately place the blood samples into heparinized tubes, and centrifuge to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of anisotropine methylbromide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the relevant parameters from the plasma concentration-time data.

Protocol 2: Intravenous Bolus Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic parameters (clearance, volume of distribution, half-life) and absolute bioavailability of anisotropine methylbromide following a single intravenous bolus dose in Beagle dogs.

Materials:

  • Anisotropine methylbromide

  • Sterile saline for injection

  • Beagle dogs (male, 1-2 years old)

  • Intravenous catheters

  • Syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation: Acclimate the dogs to the study environment. On the study day, place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for drug administration and another for blood sampling.

  • Dose Preparation: Prepare a sterile solution of anisotropine methylbromide in saline at the desired concentration.

  • Dosing: Administer a single intravenous bolus dose of anisotropine methylbromide. Record the exact time of administration.

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the plasma concentrations of anisotropine methylbromide using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine pharmacokinetic parameters. The absolute bioavailability can be calculated by comparing the AUC from the IV study with that from an oral study.

Protocol 3: Bioanalytical Method for Anisotropine Methylbromide in Plasma using LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of anisotropine methylbromide in animal plasma.

Instrumentation:

  • Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar quaternary ammonium compound or a stable isotope-labeled version of anisotropine methylbromide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate to improve peak shape and ionization.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode, as anisotropine methylbromide is a permanent cation.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the molecular ion of anisotropine methylbromide, and a characteristic product ion will be monitored.

  • Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Visualization of Key Processes

Proposed Metabolic Pathway of Anisotropine Methylbromide

Anisotropine Anisotropine Methylbromide Hydrolysis Hepatic and/or Plasma Esterases (Hydrolysis) Anisotropine->Hydrolysis Tropine Tropine Methylbromide Hydrolysis->Tropine Acid 2-Propylvaleric Acid Hydrolysis->Acid

Caption: Proposed metabolic pathway of anisotropine methylbromide via ester hydrolysis.

Experimental Workflow for an In Vivo Pharmacokinetic Study

cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Acclimatization Animal Acclimatization Fasting Fasting Acclimatization->Fasting Dose_Prep Dose Preparation Fasting->Dose_Prep Dosing Dosing (Oral or IV) Dose_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep Storage Sample Storage (-80°C) Plasma_Prep->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Data Reporting PK_Analysis->Reporting

Sources

Comparative Molecular Architecture: Anisotropine Methylbromide vs. Atropine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and pharmacological distinctions between Anisotropine Methylbromide and Atropine .

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

This guide analyzes the structural divergence between Atropine (a tertiary amine tropane alkaloid) and Anisotropine Methylbromide (a quaternary ammonium derivative). While both share a tropane skeleton and function as muscarinic antagonists, their distinct ester moieties and nitrogen charge states dictate radically different pharmacokinetic profiles.

  • Atropine: Lipophilic, crosses the Blood-Brain Barrier (BBB), central and peripheral effects.[1][2]

  • Anisotropine Methylbromide: Hydrophilic, permanently charged, peripheral confinement (GI tract focus).

Structural Analysis & Chemical Identity[3]

The fundamental difference lies in two specific loci on the tropane core: the Nitrogen center (N-8) and the Ester linkage (C-3) .[1][2]

Molecular Comparison Table[1][2]
FeatureAtropineAnisotropine Methylbromide
IUPAC Name (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate8,8-dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide
Core Skeleton Tropane (8-methyl-8-azabicyclo[3.2.1]octane)Tropane (Quaternized)
Nitrogen Center Tertiary Amine (Neutral at physiological pH, protonatable)Quaternary Ammonium (Permanently positively charged)
Ester Moiety Tropic Acid (Aromatic, hydroxylated)2-Propylpentanoic Acid (Valproic acid; Aliphatic, branched)
Molecular Weight 289.37 g/mol 362.35 g/mol
Solubility Soluble in ethanol, chloroform; mod. water solubleHighly water soluble; insoluble in lipids
LogP (Lipophilicity) ~1.8 (Lipophilic)-2.5 (Hydrophilic/Charged)
Structural Causality[1][2][5]
  • The Nitrogen Switch: Atropine possesses a lone pair on the nitrogen, allowing it to exist in equilibrium between ionized and non-ionized forms (

    
    ). The non-ionized form permeates lipid bilayers. Anisotropine is methylated at the nitrogen, locking it into a permanent cationic state (
    
    
    
    ), rendering passive diffusion across the BBB impossible.
  • The Ester Switch: Atropine features a bulky, aromatic tropic acid ester essential for high-affinity binding to central muscarinic receptors.[1] Anisotropine utilizes a branched aliphatic chain (valproyl group). This aliphatic substitution retains antispasmodic efficacy in smooth muscle but alters receptor subtype selectivity and metabolic stability.

Synthetic Pathways & Manufacturing[1][2]

The synthesis of these compounds highlights the divergence in derivatization strategies.

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthetic routes, emphasizing the critical quaternization step for Anisotropine.

SynthesisPath Tropinone Tropinone (Precursor) Tropine Tropine (3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane) Tropinone->Tropine Reduction (NaBH4 or H2/Pt) Atropine ATROPINE (Tertiary Amine) Tropine->Atropine Esterification (Fischer-Speier) Octatropine Octatropine (Intermediate Ester) Tropine->Octatropine Acylation TropicAcid Tropic Acid TropicAcid->Atropine ValproylCl 2-Propylpentanoyl Chloride (Valproyl Chloride) ValproylCl->Octatropine Anisotropine ANISOTROPINE METHYLBROMIDE (Quaternary Ammonium) Octatropine->Anisotropine Quaternization (Nucleophilic Substitution) MeBr Methyl Bromide (CH3Br) MeBr->Anisotropine

Figure 1: Comparative synthetic pathways.[1][2] Atropine synthesis stops at esterification. Anisotropine requires a subsequent quaternization step.

Detailed Protocols
Protocol A: Atropine Synthesis (General)
  • Reduction: Tropinone is reduced to Tropine using catalytic hydrogenation or metal hydrides.

  • Esterification: Tropine is reacted with Tropic Acid (or Acetyl Tropic Acid Chloride) under acidic conditions.

  • Racemization: If starting from pure L-hyoscyamine, racemization occurs under basic conditions or heat to form Atropine (dl-hyoscyamine).[1][2]

Protocol B: Anisotropine Methylbromide Synthesis
  • Acylation: Tropine is dissolved in dry benzene or dichloromethane. 2-propylpentanoyl chloride (Valproyl chloride) is added dropwise in the presence of a base (e.g., pyridine) to scavenge HCl.[1]

    • Reaction Control: Monitor via TLC for disappearance of Tropine.

  • Quaternization: The resulting ester (Octatropine) is dissolved in acetone or acetonitrile. Methyl bromide (gas or solution) is introduced in excess.

  • Crystallization: The mixture is sealed and allowed to stand (24-48h). The quaternary salt precipitates as a white crystalline solid due to its insolubility in the organic solvent.

  • Purification: Recrystallization from ethanol/ether.

Pharmacological Implications (Structure-Activity Relationship)[1][2]

The structural rigidity and charge of Anisotropine create a self-limiting distribution profile, contrasting with Atropine's systemic reach.[2]

Pharmacokinetic Fate Diagram[1][2]

PK_Fate cluster_lumen GI Lumen (Oral Dose) cluster_blood Systemic Circulation cluster_cns Central Nervous System (CNS) cluster_periph Peripheral Tissues (Gut/Smooth Muscle) Atropine_Oral Atropine Atropine_Blood Atropine (Free Base Equilibrium) Atropine_Oral->Atropine_Blood Rapid Absorption (Lipophilic) Aniso_Oral Anisotropine MeBr Aniso_Blood Anisotropine (Cationic) Aniso_Oral->Aniso_Blood Poor Absorption (10-25%) Atropine_CNS CNS Receptors (Confusion, Hallucination) Atropine_Blood->Atropine_CNS Passive Diffusion (Crosses BBB) Musc_Receptors M3 Receptors (Antispasmodic Effect) Atropine_Blood->Musc_Receptors Binding Aniso_Blood->Atropine_CNS BLOCKED (Charged) Aniso_Blood->Musc_Receptors Binding

Figure 2: Pharmacokinetic differentiation.[1][2] Note the exclusion of Anisotropine from the CNS due to its quaternary ammonium structure.[3]

Mechanism of Action
  • Atropine: Non-selective competitive antagonist at M1-M5 muscarinic receptors.[1][2] Its tertiary structure allows it to inhibit vagal tone centrally (increasing heart rate) and peripherally.

  • Anisotropine: Competitive antagonist primarily at peripheral M3 receptors in the GI tract.[4] The quaternary charge prevents "washout" into the brain, minimizing CNS side effects (psychosis, sedation) common with Atropine.

Analytical Characterization

To validate the identity and purity of these compounds, researchers must employ methods that distinguish the ionic salt from the free base.

HPLC Method for Separation

Quaternary ammonium compounds require ion-pair reagents or specific buffers to retain on C18 columns.[1][2]

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 5µm, 250 x 4.6mm).[5]

  • Mobile Phase:

    • Buffer: 50 mM Potassium Dihydrogen Phosphate (pH 3.0).

    • Modifier: Acetonitrile (60:40 v/v).

    • Additive: 5 mM Sodium 1-Octanesulfonate (Ion-pairing agent is critical for Anisotropine retention).[1][2]

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore in the valproyl chain of Anisotropine compared to the phenyl group in Atropine).

Mass Spectrometry (ESI-MS)
  • Atropine: Observed as

    
     at m/z 290.
    
  • Anisotropine: Observed as the pre-charged cation

    
     at m/z 282.4 (The bromide anion is lost in the source).
    
    • Note: The mass difference and the lack of protonation dependence in Anisotropine are diagnostic.

References

  • Mirelli, E., et al. (1979).[6] "Preliminary clinical research on a new anti-ulcer drug (Anisotropine Methylbromide)." La Clinica Terapeutica. Link

  • Gyermek, L. (1998).[7] Pharmacology of Antimuscarinic Agents. CRC Press. (Detailed SAR of tropane derivatives). Link[1][2]

  • PubChem Database. "Anisotropine Methylbromide (CID 6647)."[7] National Center for Biotechnology Information. Link

  • PubChem Database. "Atropine (CID 174174)." National Center for Biotechnology Information. Link

  • Venkateswara Rao, N., et al. (2022).[5] "Development and Validation of a RP-HPLC Method for the Determination Atropine." Current Trends in Biotechnology and Pharmacy. Link

Sources

Anisotropine Methylbromide: The Quaternary Tropine-Valerate Hybrid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Retrospective on Structure, Synthesis, and Pharmacology [1][2][3]

Executive Summary

Anisotropine methylbromide (USAN), also known as Octatropine methylbromide (INN), represents a pivotal moment in mid-20th-century medicinal chemistry: the transition from natural belladonna alkaloids to engineered quaternary ammonium compounds.[1][2][3] Developed by Endo Laboratories in the late 1950s (US Patent 2,962,499), this agent was designed to decouple the potent antispasmodic effects of atropine from its dose-limiting central nervous system (CNS) toxicity.[1][2][3]

By esterifying tropine with 2-propylpentanoic acid (valproic acid) and quaternizing the nitrogen, scientists created a molecule with high peripheral polarity and steric bulk.[1][2] While largely superseded by proton pump inhibitors (PPIs) and H2 antagonists for peptic ulcer disease, Anisotropine remains a classic case study in rational drug design aimed at optimizing the therapeutic index of muscarinic antagonists.[1][3]

Part 1: Chemical Genesis & Structural Rationale[1][3]

The design of Anisotropine was driven by the "Atropine Imperative": the need to retain the muscarinic blockade of the tropane ring while eliminating blood-brain barrier (BBB) penetration.[1][2][3]

The Valeric Tail (Lipophilicity)

Unlike atropine, which possesses a tropic acid ester (aromatic), Anisotropine utilizes an aliphatic chain: 2-propylpentanoic acid .[1][2][3]

  • Chemical Insight: This acid moiety is chemically identical to Valproic Acid , a compound that would later gain fame as an anticonvulsant.[1][3] In the context of Anisotropine, this branched aliphatic chain provides significant steric bulk and lipophilicity to the ester region, likely influencing receptor subtype affinity and metabolic stability against plasma esterases.[1][3]

The Quaternary Switch (Selectivity)

The defining feature of Anisotropine is the methyl bromide salt formation at the tropane nitrogen.[1][3][4]

  • Mechanism: Transforming the tertiary amine of tropine into a quaternary ammonium cation introduces a permanent positive charge.[1][3]

  • Effect: This charge renders the molecule hydrophilic and unable to passively diffuse across the lipid-rich Blood-Brain Barrier, effectively "locking" the drug in the periphery and minimizing CNS side effects like confusion, hallucinations, and sedation.[1][2][3]

Table 1: Structural Comparison (Atropine vs. Anisotropine)
FeatureAtropine (Prototype)Anisotropine Methylbromide
Nitrogen Center Tertiary Amine (Uncharged at physiological pH eq)Quaternary Ammonium (Permanently Charged)
Ester Moiety Tropic Acid (Aromatic)2-Propylpentanoic Acid (Branched Aliphatic)
BBB Penetration High (CNS Active)Negligible (Peripherally Selective)
Oral Bioavailability High (>90%)Low/Variable (10-25%) due to charge
Primary Indication Bradycardia, Organophosphate poisoningPeptic Ulcer, GI Spasm (Historical)

Part 2: Discovery & Synthesis History[1][3]

Patent Holder: Endo Laboratories, Inc.[1][3][4][5] Key Patent: US 2,962,499 (Filed 1958, Issued 1960) Inventors: Nathan Weiner, Samuel M. Gordon[1][2][3]

The synthesis of Anisotropine is a classic two-stage semi-synthetic protocol starting from Tropine , a derivative of natural solanaceous alkaloids.[1][3]

Protocol Reconstruction

Note: This protocol is reconstructed from historical patent data for educational analysis. It requires a controlled laboratory environment.

Phase 1: Esterification (The Valpin Core)

The objective is to attach the branched acid tail to the tropine alcohol.[1][3]

  • Reagents: Tropine, 2-propylpentanoyl chloride (Valproyl chloride), Anhydrous Pyridine.[1][3]

  • Procedure:

    • Dissolve Tropine in anhydrous pyridine (acts as both solvent and proton scavenger).[1]

    • Add 2-propylpentanoyl chloride dropwise under cooling to manage the exotherm.[1][2]

    • Reflux the mixture for several hours to drive the reaction to completion.

    • Workup: The reaction mixture is quenched, and the free base (Octatropine) is extracted using an organic solvent (e.g., ether or chloroform) after alkalization.[1][3]

Phase 2: Quaternization (The Methyl Bromide Salt)

The tertiary amine is converted to the quaternary salt to prevent CNS entry.[1][3]

  • Reagents: Octatropine free base, Methyl Bromide, Acetone/Acetonitrile.[1][3]

  • Procedure:

    • Dissolve the Octatropine ester in a polar aprotic solvent (Acetone).[1]

    • Introduce Methyl Bromide (gas or cooled liquid) in excess.[1][3]

    • Crystallization: The quaternary salt, being less soluble in the organic solvent than the free base, precipitates out as a white crystalline solid.[1][3]

    • Purification: Recrystallization from isopropanol/ethanol.[1][3]

Visualization: Synthetic Pathway

Synthesis Tropine Tropine (3-tropanol) Inter Intermediate Ester (Octatropine Base) Tropine->Inter Esterification (Pyridine, Reflux) AcidCl 2-Propylpentanoyl Chloride AcidCl->Inter Final Anisotropine Methylbromide Inter->Final Quaternization (Acetone, 25°C) MeBr Methyl Bromide (CH3Br) MeBr->Final

Figure 1: The semi-synthetic route from Tropine to Anisotropine Methylbromide, highlighting the critical quaternization step.[1][2][3]

Part 3: Pharmacological Profiling[1][3]

Mechanism of Action

Anisotropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3][6]

  • Target: Primarily M3 receptors on parietal cells (stomach) and smooth muscle cells (intestine).[1][2][3]

  • Kinetics: It binds reversibly to the receptor, preventing Acetylcholine (ACh) from triggering the Gq-coupled signaling cascade.[1][3]

  • Outcome:

    • Parietal Cells: Inhibition of the PLC

      
       IP3 
      
      
      
      Ca2+ pathway reduces gastric acid secretion.[1][3]
    • Smooth Muscle: Inhibition of MLCK activation results in muscle relaxation (antispasmodic effect).[1][3][6]

The Self-Validating Safety Mechanism

The safety profile of Anisotropine is structurally "baked in."[1][3] In a standard atropine regimen, dosing is limited by CNS toxicity (delirium).[1] With Anisotropine, the quaternary ammonium structure creates a self-validating safety system :

  • Hypothesis: If the patient exhibits CNS side effects, the drug integrity (or BBB integrity) is compromised.[1][3]

  • Reality: Under normal physiology, the positive charge prevents crossing the endothelial tight junctions of the BBB.[1][3] Side effects are strictly peripheral (dry mouth, urinary retention, tachycardia).[1][2]

Visualization: Signaling Blockade

Mechanism cluster_membrane Cell Membrane (Parietal/Smooth Muscle) ACh Acetylcholine (Endogenous Ligand) M3 M3 Muscarinic Receptor ACh->M3 Activates Aniso Anisotropine MBr (Antagonist) Aniso->M3 Blocks (Competitive) GEq Gq Protein Activation M3->GEq Blocked by Anisotropine PLC Phospholipase C GEq->PLC Ca Intracellular Ca2+ Release PLC->Ca Effect Acid Secretion / Muscle Contraction Ca->Effect

Figure 2: Competitive antagonism at the M3 receptor. Anisotropine prevents the Gq-protein cascade required for gastric acid secretion and smooth muscle contraction.[1][2]

Part 4: Clinical Translation & Legacy[1][3]

Therapeutic Window

Anisotropine was marketed (e.g., Valpin) as an adjunct for peptic ulcer disease.[1][3][4]

  • Dosing: Typically 50 mg orally, 3 times daily.[1][3]

  • Efficacy: While effective at reducing basal acid secretion, it (like all anticholinergics) could not completely suppress meal-stimulated acid secretion without causing significant peripheral side effects (xerostomia, blurred vision).[1][2][3]

The Decline

The clinical utility of Anisotropine waned with the advent of H2-receptor antagonists (cimetidine) in the 1970s and Proton Pump Inhibitors (omeprazole) in the 1980s.[1][3] These newer classes targeted acid secretion more directly (histamine and the proton pump itself) with fewer systemic autonomic side effects.[1]

Today, Anisotropine is largely a historical footnote, occasionally referenced in veterinary medicine or compound libraries for muscarinic research, but it remains a perfect example of structural optimization to solve the problem of drug distribution.[1]

References

  • Endo Laboratories, Inc. (1960).[1][3][4] Esters of tropine and pseudo-tropine. US Patent 2,962,499.[1][4] Link

  • Bachrach, W. H. (1972).[1][3][7] Clinical evaluation of anisotropine methyl bromide (valpin), an anticholinergic drug. The American Journal of Digestive Diseases, 17(6), 505-512.[1][2] Link

  • National Center for Biotechnology Information. (n.d.).[1][3] Anisotropine Methylbromide (CID 6647).[1] PubChem Compound Summary. Link

  • Gyermek, L. (1998).[1][3] Pharmacology of Antimuscarinic Agents. CRC Press.[1] (Contextual reference on quaternary ammonium pharmacology).

  • World Health Organization. (n.d.).[1][3] Octatropine methylbromide.[1][3][4][8] International Nonproprietary Names (INN).[1] Link

Sources

Anisotropine methyl bromide stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Anisotropine Methyl Bromide: Stability, Degradation Kinetics, and Storage Protocols

Executive Summary

This compound (AMB) is a quaternary ammonium anticholinergic agent distinct from its analogs (e.g., atropine, homatropine) due to its unique aliphatic ester structure.[1] Unlike atropine, which contains a tropic acid moiety (aromatic), AMB is an ester of 2-propylpentanoic acid (valproic acid) and 8-methyltropinium .

This structural difference dictates two critical stability and analytical characteristics:

  • Enhanced Hydrolytic Stability: The bulky, branched aliphatic chain (2-propylpentanoyl) creates significant steric hindrance around the ester carbonyl, retarding hydrolytic attack compared to unbranched esters.

  • Analytical Invisibility: The absence of a conjugated aromatic system renders AMB "invisible" to standard UV detection at 254 nm. Successful stability-indicating methods must utilize low-wavelength UV (205–210 nm), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecificationTechnical Insight
Chemical Name 8,8-dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromideQuaternary ammonium salt of valproic acid ester.[1]
CAS Number 80-50-2
Molecular Formula C₁₇H₃₂BrNO₂MW: 362.35 g/mol
Solubility Soluble in water, ethanol; freely soluble in acetic acid.[1]High polarity due to ionic charge; hygroscopic.
Chromophore None (No conjugated

systems).[1]
Critical: Weak absorption only at terminal UV (<210 nm) due to carbonyl group.[1]
Hygroscopicity HighRequires strict humidity control during storage.

Stability Profile & Degradation Pathways[1]

Hydrolytic Degradation Mechanism

The primary degradation pathway for AMB is the hydrolysis of the ester linkage. However, the rate of this reaction is kinetically suppressed by the steric bulk of the 2-propylpentanoyl group.

  • Mechanism: Nucleophilic attack by water (acidic pH) or hydroxyl ions (basic pH) on the carbonyl carbon.[1]

  • Steric Shielding: The

    
    -carbon of the acid moiety is bonded to two propyl chains. This "umbrella" effect blocks the approach of nucleophiles, making AMB significantly more stable than unbranched analogs (e.g., acetylcholine or simple tropine esters).
    

Degradation Products:

  • 2-Propylpentanoic Acid (Valproic Acid): A volatile fatty acid with a distinct odor.[1]

  • 8-Methyltropinium Bromide (Alcohol): The quaternary ammonium alcohol.

Thermal & Photostability[1]
  • Thermal: AMB is relatively thermally stable in the solid state (Melting Point ~329°C with decomposition). However, in solution, elevated temperatures (>40°C) accelerate hydrolysis, following Arrhenius kinetics.[1]

  • Photolysis: Due to the lack of an aromatic chromophore, AMB does not readily absorb UV light >290 nm, making it intrinsically photostable under standard ambient light. However, direct exposure to high-intensity UV may induce radical cleavage of the aliphatic chains.

Visualization of Degradation Pathway

AMB_Degradation Figure 1: Hydrolytic Degradation Pathway of this compound AMB This compound (C17H32BrNO2) H2O Hydrolysis (+ H2O / pH dependent) AMB->H2O Slow Rate (Steric Hindrance) Valproic 2-Propylpentanoic Acid (Valproic Acid) H2O->Valproic Tropine 8-Methyltropinium Bromide (Alcohol Derivative) H2O->Tropine

[1]

Storage & Handling Protocols

To maintain potency and prevent hygroscopic clumping, the following storage conditions are mandatory.

ParameterConditionRationale
Temperature 2°C to 8°C (Refrigerated) Slows kinetic energy available for hydrolysis.[1] Long-term storage at -20°C is preferred for reference standards.[1]
Humidity < 40% RH (Desiccated) The quaternary salt is hygroscopic. Moisture absorption catalyzes hydrolysis and causes physical caking.
Container Tightly sealed, amber glass Amber glass is standard protocol, though light sensitivity is low. Tight sealing prevents moisture ingress and loss of volatile degradation products (valproic acid).[1]
Atmosphere Argon or Nitrogen Overlay Recommended for bulk API to prevent oxidative degradation of the aliphatic chains over long periods.

Analytical Methodologies (Stability-Indicating)

The "Hidden Trap" of UV Detection

Warning: Standard HPLC methods using 254 nm detection will yield a flat baseline for this compound. You must use 210 nm (terminal absorption) or alternative detectors.[1]

Recommended HPLC Protocol

This method separates the intact drug from its hydrolytic degradants (Valproic acid and Methyltropinium).

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

  • Mobile Phase A: 50 mM Phosphate Buffer, pH 3.0 (Suppresses silanol activity and controls ionization of valproic acid).

  • Mobile Phase B: Acetonitrile (UV cutoff < 190 nm grade).[1]

  • Mode: Isocratic (60:40 Buffer:ACN) or Gradient if resolving complex matrices.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Critical) or Charged Aerosol Detector (CAD) .

  • Temperature: 25°C.

Assay by Titration (Bulk Purity)

For absolute purity assessment (where degradation products might not be chromophoric), non-aqueous titration is the self-validating standard.[1]

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid + Mercuric Acetate (to sequester the bromide ion).

  • Endpoint: Crystal Violet (Blue to Blue-Green) or Potentiometric.

Analytical Workflow Diagram

Analytical_Workflow Figure 2: Analytical Detection Strategy for Non-Chromophoric AMB Sample AMB Sample (Stored or Stressed) Prep Sample Preparation Dissolve in Mobile Phase Sample->Prep Decision Select Detection Method Prep->Decision UV_High UV @ 254 nm (INCORRECT) Decision->UV_High Standard Protocol UV_Low UV @ 210 nm (Acceptable) Decision->UV_Low Modified Protocol CAD CAD / ELSD (Optimal) Decision->CAD Advanced Protocol Result_Fail False Negative (No Peaks Detected) UV_High->Result_Fail Result_Pass Valid Quantitation Separation of Valproic Acid UV_Low->Result_Pass CAD->Result_Pass

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5463697, Anisotropine Methylbromide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Anisotropine Methylbromide: Physicochemical Properties. Retrieved from [Link][1]

  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. (Validates steric hindrance mechanism in branched esters). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Anisotropine Methyl Bromide in In Vitro Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling Anticholinergic Effects on Smooth Muscle Function

Anisotropine methyl bromide is a synthetic anticholinergic agent, functioning as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3).[1] Its quaternary ammonium structure limits its penetration across the blood-brain barrier, making its effects largely peripheral.[1] This characteristic has led to its therapeutic use in treating gastrointestinal spasms and peptic ulcers by reducing intestinal motility and gastric acid secretion.[1][2] The primary mechanism involves blocking the muscarinic actions of acetylcholine on smooth muscle and exocrine glands.[3][4][5]

The in vitro smooth muscle contraction assay, particularly the isolated organ bath technique, remains an indispensable tool in pharmacology for characterizing the effects of compounds on tissue function.[6][7] This method allows for the direct measurement of tissue contraction and relaxation in a controlled environment, providing valuable data on the efficacy and potency of agonists and antagonists.[6][7] Despite the advent of newer technologies, the organ bath assay's ability to utilize intact tissues offers a level of physiological relevance that is difficult to replicate with cell-based or in silico models.[7]

These application notes provide a detailed protocol for utilizing the isolated organ bath technique to investigate the effects of this compound on smooth muscle contraction. This guide is intended for researchers, scientists, and drug development professionals seeking to quantify the anticholinergic properties of this and similar compounds.

Core Principles of the Assay

The fundamental principle of this assay is to induce a contractile response in an isolated smooth muscle preparation using a muscarinic agonist, such as acetylcholine or carbachol. The ability of this compound to inhibit this contraction is then quantified. This provides a measure of its antagonistic potency at muscarinic receptors within the smooth muscle tissue.

The experimental workflow involves isolating a suitable smooth muscle tissue, mounting it in an organ bath filled with a physiological salt solution, and allowing it to equilibrate. The tissue's viability is confirmed, and then a cumulative concentration-response curve to a contractile agonist is generated. This is repeated in the presence of varying concentrations of this compound to determine its inhibitory effect.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis A Euthanize Animal B Dissect Smooth Muscle (e.g., Guinea Pig Ileum) A->B C Clean and Prepare Tissue Segment B->C D Mount Tissue in Organ Bath C->D E Equilibrate Tissue (~60 min) D->E F Check Viability (e.g., with KCl) E->F G Generate Control Agonist CRC (e.g., Acetylcholine) F->G H Incubate with This compound G->H I Generate Agonist CRC in presence of Antagonist H->I J Record Contractile Force I->J K Normalize and Plot Data J->K L Calculate EC50 and Determine Antagonist Potency K->L

Caption: Experimental workflow for the in vitro smooth muscle contraction assay.

Materials and Reagents

Equipment:

  • Isolated Organ Bath System (including tissue chambers, force-displacement transducers, amplifiers, and data acquisition system)[8]

  • Carbogen Gas Cylinder (95% O2 / 5% CO2) and tubing[6][9]

  • Water Bath/Circulator for temperature control[10]

  • Dissection Tools (scissors, forceps)

  • Sutures (e.g., silk)

  • Micropipettes and tips

  • Standard laboratory glassware

Reagents:

  • This compound: For research use.[1]

  • Muscarinic Agonist: Acetylcholine Chloride or Carbachol

  • Potassium Chloride (KCl): For viability check.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.[11] The composition is as follows:

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl22.5
MgSO4·7H2O1.2
KH2PO41.2
NaHCO325.0
Glucose11.7
  • Solvent for this compound: While soluble in water, for stock solutions, DMSO can be used.[1][4] Note: Ensure the final concentration of DMSO in the organ bath is minimal (<0.1%) to avoid solvent effects.

Detailed Experimental Protocols

Part 1: Preparation of Solutions
  • Physiological Salt Solution (PSS): Prepare the Krebs-Henseleit solution and ensure it is continuously bubbled with carbogen gas (95% O2 / 5% CO2) and maintained at 37°C.[9][11]

  • Agonist Stock Solution: Prepare a high-concentration stock solution of acetylcholine or carbachol (e.g., 10 mM) in distilled water. Prepare serial dilutions as needed.

  • This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).[1] Further dilutions should be made in PSS.

  • KCl Solution: Prepare a stock solution of KCl (e.g., 3 M) to be added to the organ bath for the viability check.

Part 2: Tissue Preparation and Mounting
  • Tissue Isolation: Euthanize a suitable laboratory animal (e.g., guinea pig) according to approved ethical guidelines. Dissect a segment of the desired smooth muscle tissue, such as the ileum.[8]

  • Tissue Cleaning: Place the isolated tissue in a petri dish containing cold, carbogen-aerated PSS. Gently remove any adhering mesenteric fat and connective tissue. For intestinal segments, flush the lumen with PSS to remove its contents.[8]

  • Tissue Segmentation: Cut the cleaned tissue into segments of approximately 1.5-2 cm in length.

  • Suturing: Tie a silk suture to each end of the tissue segment.[8]

  • Mounting: Mount the tissue segment in the organ bath chamber, which should be filled with PSS maintained at 37°C and continuously bubbled with carbogen gas. Attach one suture to a fixed hook at the bottom of the chamber and the other to a force-displacement transducer.[8]

Part 3: Equilibration and Viability Check
  • Equilibration: Allow the mounted tissue to equilibrate for at least 60 minutes under a pre-determined optimal resting tension (e.g., 0.5-1.0 g for guinea pig ileum).[6][8] During this period, wash the tissue with fresh PSS every 15-20 minutes.[8]

  • Viability Assessment: After equilibration, check the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).[6][8] A robust and reproducible contraction confirms the health of the preparation. Wash the tissue thoroughly with PSS to return to baseline.

Part 4: Experimental Procedure
  • Control Agonist Concentration-Response Curve (CRC):

    • Once the tissue is stable, add the muscarinic agonist (e.g., acetylcholine) to the organ bath in a cumulative manner.

    • Start with a low concentration and increase it stepwise (e.g., by half-log or log increments) once the response to the previous concentration has reached a plateau.

    • Continue until a maximal contraction is achieved.[8]

    • After the control CRC is complete, wash the tissue extensively with PSS until it returns to the baseline resting tension.

  • Antagonist Incubation:

    • Add a specific concentration of this compound to the organ bath.

    • Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.[10]

  • Agonist CRC in the Presence of Antagonist:

    • Repeat the cumulative addition of the muscarinic agonist as described in step 1, in the continued presence of this compound.

    • If investigating multiple concentrations of the antagonist, use a separate, fresh tissue preparation for each concentration.

Mechanism of Action: Signaling Pathway

This compound exerts its effect by competitively blocking muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[1][5] Acetylcholine, the endogenous agonist, normally binds to these G-protein coupled receptors (GPCRs), primarily the M3 subtype in most smooth muscles, initiating a signaling cascade that leads to contraction.[12][13][14]

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M3R M3 Muscarinic Receptor (GPCR) ACh->M3R Activates Anisotropine Anisotropine Methyl Bromide Anisotropine->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Caption: this compound's antagonism of the M3 muscarinic receptor signaling pathway.

Data Analysis and Interpretation

  • Data Recording: Record the contractile force in grams or millinewtons.[8]

  • Normalization: Normalize the responses by expressing them as a percentage of the maximal contraction induced by the agonist in the control CRC.

  • Plotting: Plot the normalized response against the logarithm of the agonist concentration to generate sigmoidal concentration-response curves.

  • EC50 Determination: For each curve, determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

  • Schild Analysis: To quantify the potency of this compound as a competitive antagonist, a Schild analysis can be performed. This involves plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

A rightward shift in the agonist CRC in the presence of this compound, without a reduction in the maximal response, is indicative of competitive antagonism.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No response to KCl Tissue damage during dissection; Prolonged time without oxygenation; Incorrect PSS composition or temperature.Handle tissue gently; Ensure continuous aeration with carbogen gas; Verify PSS composition, pH, and temperature (37°C).[10]
Spontaneous, irregular contractions Tissue irritation; Inadequate equilibration.Ensure sutures are not too tight; Allow for a longer equilibration period.
Diminishing responses over time (tachyphylaxis) Receptor desensitization; Tissue fatigue.Increase the time between CRCs; Ensure adequate washing between drug additions.
Inconsistent results between tissues Biological variability; Inconsistent tissue preparation or tension.Use tissues from the same animal when possible; Standardize dissection and mounting procedures, including the applied resting tension.

Conclusion

The in vitro smooth muscle contraction assay is a robust and physiologically relevant method for characterizing the pharmacological properties of muscarinic antagonists like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the potency and mechanism of action of such compounds, which is crucial for both basic pharmacological research and preclinical drug development.

References

  • Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. [Link]

  • A Contraction Assay System Using Primary Cultured Mouse Bronchial Smooth Muscle Cells. International Archives of Allergy and Immunology. [Link]

  • Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Procedia Computer Science. [Link]

  • How can I quantify smooth muscle contraction in vitro?. ResearchGate. [Link]

  • Anisotropine Methylbromide. PubChem. [Link]

  • The Enduring Value of Organ Baths in Modern Drug Discovery. REPROCELL. [Link]

  • The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells. British Journal of Pharmacology. [Link]

  • Muscarinic Antagonists. StatPearls. [Link]

  • Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs. PLoS One. [Link]

  • Development of a tissue engineered, in vitro model of smooth muscle contraction. Nottingham ePrints. [Link]

  • Development of an in vitro model of smooth muscle contraction. Nottingham ePrints. [Link]

  • A novel collagen gel-based measurement technique for quantitation of cell contraction force. Scientific Reports. [Link]

  • Muscarinic antagonist. Wikipedia. [Link]

  • Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices. Journal of General Physiology. [Link]

  • A method for isolating contractile smooth muscle cells from cryopreserved tissue. American Journal of Physiology-Cell Physiology. [Link]

  • Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. DMT. [Link]

  • Muscarinic Receptors and Control of Airway Smooth Muscle. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Cell Contraction Assay. Cell Biolabs. [Link]

  • Role of acetylcholine and calcium ions in three vascular contraction models: Angiotensin II, phenylephrine and caffeine. Folia Medica Copernicana. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]

  • Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. American Journal of Physiology-Consolidated. [Link]

  • Smooth Muscle Strips for Intestinal Tissue Engineering. PLOS One. [Link]

  • Pharmacology – Working with isolated tissue preparations. Monash University. [Link]

  • Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle. Advances in Physiology Education. [Link]

  • Effect of acetylcholine on vascular smooth muscle contraction induced by phenylephrine, angiotensin II and mastoparan-7. Via Medica Journals. [Link]

  • Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle. Semantic Scholar. [Link]

  • Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion. PLoS One. [Link]

Sources

Introduction: The Rhythmic Gut and its Pharmacological Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the use of Anisotropine Methylbromide in Murine Gut Motility Studies

Gastrointestinal (GI) motility is a meticulously orchestrated process involving the coordinated contraction and relaxation of smooth muscles lining the digestive tract. This process, known as peristalsis, is fundamental for the digestion of food, absorption of nutrients, and elimination of waste.[1] The autonomic nervous system, particularly the parasympathetic division, plays a pivotal role in stimulating gut motility through the release of the neurotransmitter acetylcholine (ACh).[2]

ACh exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs) located on the surface of smooth muscle cells.[3] In the gut, the M3 receptor subtype is predominantly responsible for initiating the signaling cascade that leads to muscle contraction.[3][4] Consequently, pharmacological agents that antagonize these receptors can effectively reduce GI motility, making them valuable tools for both therapeutic intervention in hypermotility disorders and for research purposes.

Anisotropine methylbromide is a synthetic anticholinergic agent that functions as a competitive antagonist at muscarinic receptors.[5][6] As a quaternary ammonium compound, its structure confers a positive charge, which limits its ability to cross the blood-brain barrier.[5][7] This property is highly advantageous for experimental studies in animals, as it ensures that the observed effects on gut motility are primarily due to peripheral receptor blockade, minimizing confounding central nervous system effects. This application note provides a comprehensive guide and a detailed protocol for utilizing Anisotropine Methylbromide to study gastrointestinal motility in mouse models.

Mechanism of Action: Competitive Antagonism at the Muscarinic M3 Receptor

Anisotropine methylbromide exerts its inhibitory effect on gut motility by directly competing with acetylcholine at postganglionic muscarinic receptor sites on smooth muscle cells.[8] While it shows activity at M1, M2, and M3 receptors, its primary effect on smooth muscle contraction is mediated through the blockade of the M3 receptor.[4][5]

The typical signaling pathway is as follows:

  • Acetylcholine released from parasympathetic nerve endings binds to the M3 receptor.

  • This activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • The elevated cytosolic Ca2+ concentration leads to the activation of contractile proteins, resulting in smooth muscle contraction and increased gut motility.

Anisotropine methylbromide, by occupying the ACh binding site on the M3 receptor, prevents this cascade from occurring, leading to smooth muscle relaxation and a quantifiable decrease in gastrointestinal transit.[2][8]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh_vesicle->M3R Binds Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 -> Ca²⁺ Release PLC->IP3 Generates Contraction Muscle Contraction IP3->Contraction Leads to Anisotropine Anisotropine Methylbromide Anisotropine->M3R Blocks

Mechanism of Anisotropine Methylbromide at the M3 Receptor.

Experimental Application: The Charcoal Meal Transit Assay

One of the most robust and widely used methods for assessing in vivo gastrointestinal motility is the charcoal meal transit assay.[9] This method measures the rate at which a non-absorbable charcoal marker transits through the small intestine. By administering Anisotropine Methylbromide prior to the charcoal meal, researchers can quantify its inhibitory effect on gut motility.

Scientific Integrity: The Importance of Controls

To ensure the validity and reliability of the experimental results, the inclusion of proper controls is non-negotiable.

  • Vehicle Control (Negative Control): This group receives the same volume of the vehicle (the solvent used to dissolve Anisotropine Methylbromide, e.g., sterile saline) as the treated groups. This is the baseline against which all other groups are compared, establishing the normal transit time under the experimental conditions.

  • Positive Control: A compound with a known and potent effect on gut motility should be included. For inhibiting motility, a drug like Loperamide , an opioid receptor agonist, is an excellent choice as it reliably slows intestinal contractions.[10][11] This control validates the assay's sensitivity to detect a decrease in transit.

  • Dose-Response Groups: To characterize the pharmacological effect of Anisotropine Methylbromide, several doses should be tested. This allows for the determination of the dose-dependency of the effect and potentially an ED50 (the dose that produces 50% of the maximal effect).

Experimental Workflow

The following diagram outlines the complete workflow for the charcoal meal transit assay.

Experimental_Workflow Start Start: Animal Acclimatization Fasting 1. Fasting (e.g., 16-18 hours, water ad libitum) Start->Fasting Grouping 2. Animal Grouping (Vehicle, Positive Control, Anisotropine Doses) Fasting->Grouping Drug_Admin 3. Drug Administration (e.g., IP injection) Grouping->Drug_Admin Wait 4. Waiting Period (e.g., 30 minutes) Drug_Admin->Wait Charcoal_Admin 5. Oral Gavage (Charcoal Meal Suspension) Wait->Charcoal_Admin Transit_Time 6. Transit Period (e.g., 20-25 minutes) Charcoal_Admin->Transit_Time Euthanasia 7. Euthanasia & Dissection Transit_Time->Euthanasia Measurement 8. Measurement (Intestinal length & charcoal travel distance) Euthanasia->Measurement Calculation 9. Data Calculation (% Transit) Measurement->Calculation Analysis 10. Statistical Analysis Calculation->Analysis End End: Results Interpretation Analysis->End

Workflow for the murine charcoal meal transit assay.

Detailed Protocol: Quantifying Gut Motility in Mice

Materials:

  • Anisotropine Methylbromide (CAS 80-50-2)[12]

  • Vehicle (e.g., 0.9% sterile saline)

  • Positive control: Loperamide hydrochloride

  • Charcoal marker suspension: 5% activated charcoal in 10% gum acacia or 0.5% methylcellulose.[13]

  • Adult male mice (e.g., C57BL/6 or CD-1, 8-10 weeks old)

  • Standard animal caging

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes and needles for injection (e.g., 27-30 gauge)

  • Surgical scissors and forceps

  • Ruler or calibrated measuring tape

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing facility for at least one week before the experiment.

    • Fast the mice for 16-18 hours prior to the experiment. Ensure they have free access to water at all times to prevent dehydration.[9]

  • Drug Preparation and Administration:

    • Prepare the Loperamide solution (e.g., 3-5 mg/kg).[14][15]

    • Administer Anisotropine Methylbromide, Loperamide, or vehicle via intraperitoneal (IP) or subcutaneous (SC) injection. An IP injection is common for rapid systemic availability.[16] The injection volume should be consistent across all groups (e.g., 10 mL/kg body weight).

    • Record the time of injection for each animal.

  • Charcoal Meal Administration:

    • Wait for a consistent period after drug administration to allow for absorption and distribution (e.g., 30 minutes).

    • Gently restrain each mouse and administer a fixed volume (e.g., 0.2 mL or 10 mL/kg) of the well-vortexed charcoal suspension via oral gavage.

    • Record the time of gavage for each animal.

  • Transit Period and Sample Collection:

    • Return the mice to their cages (without bedding to prevent coprophagy).

    • After a predetermined transit period (e.g., 20-25 minutes), humanely euthanize the mice using a protocol approved by your Institutional Animal Care and Use Committee (IACUC), such as CO2 asphyxiation followed by cervical dislocation. The timing here is critical; if the period is too long, the charcoal may reach the cecum in the control group, making it impossible to measure the total transit distance.

    • Immediately perform a laparotomy to expose the abdominal cavity.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum. Avoid stretching the intestine.

    • Lay the intestine flat on a moist surface and measure its total length with a ruler.

  • Measurement and Data Analysis:

    • Identify the leading edge of the charcoal meal within the intestine.

    • Measure the distance from the pyloric sphincter to the charcoal front.

    • Calculate the gastrointestinal transit as a percentage:

    % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compile the data for all groups and perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the treated groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Data Interpretation and Expected Outcomes

The results of this assay will provide a quantitative measure of the effect of Anisotropine Methylbromide on gut motility.

Experimental Group Example Dose (mg/kg, IP) Expected % GI Transit (Mean ± SEM) Interpretation
Vehicle Control0 (Saline)75 ± 5%Establishes the normal baseline transit rate.
Anisotropine160 ± 6%Potential onset of motility inhibition.
Anisotropine542 ± 4%Significant, dose-dependent reduction in motility.
Anisotropine1028 ± 5%Strong inhibition of gastrointestinal transit.
Loperamide (Positive Control)520 ± 3%Validates the assay's ability to detect slowed transit.
Note: Data are hypothetical for illustrative purposes. * indicates a statistically significant difference from the vehicle control.

A dose-dependent decrease in the percentage of GI transit in the Anisotropine Methylbromide groups compared to the vehicle control would confirm its efficacy as an inhibitor of gut motility in vivo.

Conclusion

Anisotropine Methylbromide is a valuable pharmacological tool for researchers studying gastrointestinal physiology and pathophysiology. Its peripheral selectivity and potent anticholinergic activity make it well-suited for in vivo studies in mice. The charcoal meal transit assay, when conducted with the appropriate controls and a rigorous protocol as detailed above, provides a reliable and quantitative method to investigate the effects of Anisotropine Methylbromide and other compounds on gut motility. This guide provides the foundational knowledge and practical steps for drug development professionals and scientists to successfully integrate this compound into their research programs.

References

  • Anisotropine Methylbromide - PubChem. (n.d.). National Center for Biotechnology Information.
  • Anisotropine methylbromide Formula - ECHEMI. (n.d.). ECHEMI.com.
  • Grider, J. R., & Piland, B. E. (2007). The M1 muscarinic receptor in the gut: a final answer? Neurogastroenterology & Motility, 19(9), 793–797.
  • Quigley, E. M. (2015). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of Neurogastroenterology and Motility, 21(3), 330–336.
  • Anisotropine methyl bromide 80-50-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Zhao, R., & Ma, X. (2021). Action Mode of Gut Motility, Fluid and Electrolyte Transport in Chronic Constipation. Frontiers in Pharmacology, 12, 706323.
  • Anisotropine Methylbromide | CAS#80-50-2 | M1-M3 antagonist - MedKoo Biosciences. (n.d.). MedKoo.
  • King, J. C. (1966). Anisotropine methylbromide for relief of gastrointestinal spasm: double-blind crossover comparison study with belladonna alkaloids and phenobarbital. Current Therapeutic Research, Clinical and Experimental, 8(11), 535–541.
  • CAS 80-50-2: Anisotropine methylbromide - CymitQuimica. (n.d.). CymitQuimica.
  • Wang, Y., et al. (2024). Imaging analytical technique to assess gastrointestinal motility in vivo using zebrafish larvae with diabetes mellitus-like traits. PLOS One, 19(12), e0295123.
  • ANISOTROPINE METHYLBROMIDE - precisionFDA. (n.d.). precisionFDA.
  • Gastrointestinal Models to Evaluate Bowel Motility - Melior Discovery. (n.d.). Melior Discovery.
  • Gonzalez, F. J., et al. (2020). A simple automated approach to measure mouse whole gut transit. American Journal of Physiology-Gastrointestinal and Liver Physiology, 319(3), G347–G353.
  • Kulesh, T. Y., et al. (2013). Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT. EJNMMI Research, 3(1), 56.
  • Stengel, P. W., & Cohen, M. L. (2021). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International Journal of Molecular Sciences, 22(2), 851.
  • Degen, L. P., et al. (2007). Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(1), G78–G85.
  • Effect of Extract on GIT Transit Time of Charcoal meal | Download Table - ResearchGate. (n.d.). ResearchGate.
  • Sozański, T. (2018). Animal models for the gastrointestinal motility evaluation. Advances in Clinical and Experimental Medicine, 27(4), 569–574.
  • Whole Intestinal & Colonic transit time (in vivo) - MMPC.org. (2024, January 3). Mouse Metabolic Phenotyping Centers.
  • Gastric Motility Research And Assays - REPROCELL. (n.d.). REPROCELL.
  • Birdsall, N. J. M., & Lazareno, S. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142–160.
  • Kulesh, T. Y., et al. (2013). Gastrointestinal transit measurements in mice with >99m>Tc-DTPA-labeled activated charcoal using NanoSPECT-CT. Johns Hopkins University.
  • Gastrointestinal Motility Assessment Comparing Two Species (Rat vs. Mouse). (n.d.). Charles River Laboratories.
  • Kono, T., et al. (2018). Development of a quantitative method for evaluating small intestinal motility using ultrasonography in mice. PLOS One, 13(9), e0203950.

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Application Note: Characterization of Anisotropine Methyl Bromide Antagonism in Isolated Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a standardized protocol for evaluating the anticholinergic potency and mechanism of Anisotropine Methyl Bromide (AMB) using the isolated Guinea Pig Ileum (GPI) bioassay. AMB is a quaternary ammonium muscarinic antagonist historically used for peptic ulcers and gastrointestinal spasms. The GPI is the "gold standard" tissue for this assay due to its high density of


 muscarinic receptors, which mediate smooth muscle contraction. This guide provides a robust framework for generating Schild plots to determine the 

value and confirm competitive antagonism.[1]

Pharmacological Basis & Mechanism[2][3][4][5][6][7]

Compound Profile[8]
  • Compound: this compound (Octatropine Methylbromide)[2][3][4]

  • Class: Quaternary Ammonium Antimuscarinic[5]

  • Solubility: Highly polar; soluble in water/saline.

  • Kinetics: Unlike tertiary amines (e.g., atropine), AMB does not readily cross the blood-brain barrier.[2] Its polarity also dictates a slower onset of equilibrium in tissue baths compared to lipophilic compounds, necessitating specific incubation periods.

Mechanism of Action

AMB acts as a competitive antagonist at postganglionic muscarinic receptors. In the ileum, Acetylcholine (ACh) binds primarily to


 receptors coupled to 

proteins. This activates Phospholipase C (PLC), generating Inositol Trisphosphate (

), which triggers intracellular calcium release and smooth muscle contraction. AMB competes with ACh for the orthosteric binding site, shifting the agonist dose-response curve to the right without suppressing the maximal response (surmountable antagonism).
Signaling Pathway Visualization

M3_Signaling_Pathway ACh Acetylcholine (Agonist) M3 M3 Receptor (GPCR) ACh->M3 Activates AMB Anisotropine (Antagonist) AMB->M3 Blocks (Competitive) Gq Gq Protein M3->Gq Couples PLC PLC-β Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis Ca Intracellular Ca2+ IP3->Ca Release Contract Smooth Muscle Contraction Ca->Contract Triggers

Figure 1: The competitive antagonism mechanism of Anisotropine at the M3 receptor signaling cascade.

Materials & Preparation

Physiological Salt Solution (PSS)

The tissue must be maintained in Tyrode’s Solution . Unlike Krebs-Henseleit, Tyrode’s is specifically optimized for intestinal smooth muscle viability and spontaneous rhythmicity.

Table 1: Tyrode’s Solution Composition (pH 7.4)

ComponentConcentration (mM)Function
NaCl137.0Maintains osmolarity and ionic strength.
KCl2.7Sets resting membrane potential.
CaCl₂1.8Essential for muscle contraction.
MgCl₂1.05Stabilizes excitable membranes.
NaHCO₃11.9pH Buffer (requires carbogen).
NaH₂PO₄0.42pH Buffer.[6]
Glucose5.56Energy substrate for smooth muscle.

Note: Prepare fresh daily using double-distilled water (


). Aerate continuously with Carbogen (95% 

/ 5%

) to maintain pH 7.4.
Equipment
  • Organ bath system (10-20 mL chambers) with water jacket (37°C).

  • Isometric force transducers (Range: 0-10g).

  • Data acquisition system (e.g., LabChart, PowerLab).

  • Surgical kit (scissors, forceps, cotton thread).

Experimental Protocol

Tissue Preparation
  • Harvest: Euthanize a Guinea pig (300–500g, either sex) via

    
     asphyxiation followed by exsanguination (adhering to local IACUC guidelines).
    
  • Dissection: Rapidly remove the ileum (discarding the 10 cm proximal to the ileocecal junction). Place in oxygenated Tyrode’s solution.

  • Cleaning: Gently flush the lumen with Tyrode’s using a syringe to remove fecal matter. Crucial: Do not over-distend the tissue.

  • Mounting: Cut 2-3 cm segments. Tie cotton threads to both ends. Mount in the organ bath with one end fixed and the other attached to the transducer.

  • Tension: Apply a resting tension of 1.0 g .

Equilibration & Priming
  • Equilibration: Allow tissue to stabilize for 45–60 minutes . Wash with fresh Tyrode’s every 15 minutes.

  • Priming: The tissue may be initially sluggish. Challenge with a single dose of Acetylcholine (

    
     M) to verify viability. Wash out. Repeat until contractile responses are consistent (
    
    
    
    10%).
Dose-Response Curve (DRC) Workflow

To determine the


 of AMB, you must generate agonist curves in the absence and presence of increasing antagonist concentrations.

Step 1: Control Agonist Curve (ACh alone)

  • Add ACh cumulatively (

    
     M to 
    
    
    
    M) in 0.5 log unit increments.
  • Wait for the plateau of contraction before adding the next dose (typically 30-60 seconds).

  • Stop when a maximal response (

    
    ) is achieved.
    
  • Washout: Wash 3-4 times over 15 minutes until tension returns to baseline.

Step 2: Antagonist Incubation (The Critical Variable)

  • Add this compound (AMB) to the bath at a fixed concentration (e.g.,

    
     M).
    
  • Incubate for 20 minutes.

    • Scientific Rationale: AMB is a quaternary ammonium.[5][3][7] It is hydrophilic and bulky. Diffusion into the receptor biophase takes longer than lipophilic drugs. Insufficient incubation leads to non-equilibrium conditions and underestimation of potency (Schid slope > 1).

Step 3: Test Agonist Curve

  • Repeat the cumulative ACh dosing in the continuous presence of AMB.

  • Observe the rightward shift of the curve.[8][9]

  • Washout thoroughly (this may take longer due to AMB binding).

Step 4: Schild Repetition

  • Repeat Steps 2-3 with higher concentrations of AMB (e.g.,

    
     M, 
    
    
    
    M).
Experimental Workflow Diagram

Experimental_Workflow Start Harvest Ileum & Mount (1g Tension) Equilibrate Equilibrate 60 min (Wash every 15 min) Start->Equilibrate Prime Priming Dose (1 µM ACh) Equilibrate->Prime Control_DRC Control ACh DRC (Cumulative) Prime->Control_DRC Wash Washout (Return to Baseline) Control_DRC->Wash Incubate Add AMB (Antagonist) Incubate 20 mins Wash->Incubate Test_DRC Test ACh DRC (In presence of AMB) Incubate->Test_DRC Test_DRC->Wash Next Concentration Analysis Calculate Dose Ratio & Schild Plot Test_DRC->Analysis

Figure 2: Step-by-step workflow for Schild analysis of this compound.

Data Analysis & Schild Plot[1][4][5][12][13]

Calculation of Dose Ratio (DR)

For each AMB concentration, calculate the Dose Ratio:



  • 
    : The molar concentration of agonist producing 50% of the maximal response.
    
The Schild Equation

Transform the data to fit the linear equation:



  • Plot

    
     on the ordinate.
    
  • Plot

    
     (Molar concentration) on the abscissa.
    
Interpretation
  • Slope: Should be 1.0 (unity). This confirms competitive antagonism.[1][7]

    • Slope < 1 implies non-equilibrium or allosteric modulation.[10]

    • Slope > 1 implies toxic effects or loss of agonist (uptake/degradation).

  • pA2: The X-intercept represents the

    
     value (
    
    
    
    ).[1][8] This is the measure of AMB's affinity. A higher
    
    
    indicates higher potency.

Troubleshooting & Validation (E-E-A-T)

Table 2: Common Issues and Scientific Solutions

IssueProbable CauseCorrective Action
Spontaneous Activity High excitability of GPI.This is normal for GPI. Do not increase tension >1g. Ensure Tyrode's has correct

(1.05 mM).
Curve Depression Non-competitive antagonism or tissue fatigue.Ensure

is maintained. If

drops >10%, the tissue is fatigued. Use a "Time Control" tissue (no drug) to validate viability.
Slope ≠ 1 Non-equilibrium conditions.Extend incubation. Quaternary amines like AMB diffuse slowly. Increase incubation from 20 to 30 mins.
ACh Instability Cholinesterase activity.ACh degrades naturally. Use Carbachol (non-hydrolyzable) as the agonist OR add Physostigmine to the buffer.

References

  • PubChem. Anisotropine Methylbromide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy. ( foundational text for Schild analysis).[10] Available at: [Link]

  • University of Sydney. Guinea Pig Ileum Experiment Overview. (Standard academic protocol for GPI bioassay). Available at: [Link]

  • Elabscience. Tyrode's Solution Composition and Usage. Available at: [Link]

Sources

Application Notes & Protocols: Utilizing Anisotropine Methyl Bromide in Neuronal Calcium Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Anisotropine methyl bromide in neuronal calcium imaging studies. This compound, a quaternary ammonium anticholinergic agent, serves as a specific antagonist for muscarinic acetylcholine receptors (mAChRs). Its utility in neuroscience research lies in its ability to selectively block mAChR-mediated signaling pathways, thereby allowing for the precise dissection of cholinergic contributions to neuronal activity. Calcium imaging, a technique that visualizes intracellular calcium dynamics as a proxy for cellular activation, is an ideal readout for these studies. This document moves beyond a simple protocol, offering in-depth scientific context, explaining the causality behind experimental choices, and providing detailed, self-validating methodologies to ensure robust and reproducible results. We will cover the underlying principles of muscarinic signaling, experimental design considerations, step-by-step protocols for cell preparation and imaging, and data analysis strategies.

PART 1: SCIENTIFIC BACKGROUND & PRINCIPLES

The Neuronal Cholinergic System and Muscarinic Receptors

Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, orchestrating a wide array of physiological functions. Its effects are mediated by two classes of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs). While both are important, mAChRs are pivotal in modulating neuronal excitability, synaptic plasticity, and network oscillations through G-protein-coupled signaling cascades. The five mAChR subtypes (M1-M5) are widely expressed in the brain and are coupled to different G-proteins, leading to diverse downstream effects.

Mechanism of Muscarinic Receptor-Mediated Calcium Signaling

The M1, M3, and M5 receptor subtypes are primarily coupled to the Gq/11 family of G-proteins. Activation of these receptors by ACh initiates a well-defined signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i). This pathway is a primary focus for studies employing this compound.

  • Receptor Activation: Acetylcholine binds to and activates the M1, M3, or M5 receptor on the neuronal plasma membrane.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • PLC Activation: The activated Gq α-subunit dissociates and activates the enzyme Phospholipase C (PLC).

  • IP₃ Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).

  • Intracellular Ca²⁺ Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding opens the IP₃ receptor channels, leading to a rapid efflux of Ca²⁺ from the ER into the cytoplasm, causing a transient increase in [Ca²⁺]i.[1]

This elevation in cytoplasmic calcium is a fundamental signal that can trigger a multitude of neuronal responses, from neurotransmitter release to gene expression.

Gq_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum ACh Acetylcholine (ACh) mAChR M1/M3/M5 Receptor ACh->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store Releases Ca²⁺ Ca_Cytoplasm ↑ [Ca²⁺]i (Neuronal Response) Ca_Store->Ca_Cytoplasm IP3->IP3R Binds & Opens

Caption: Muscarinic M1/M3/M5 receptor signaling pathway leading to intracellular calcium release.
This compound: A Specific Muscarinic Antagonist

This compound is a synthetic tropane alkaloid and a quaternary ammonium compound.[2] Its primary pharmacological action is the competitive antagonism of acetylcholine at muscarinic receptors.[2][3] By binding to mAChRs without activating them, it prevents acetylcholine from eliciting its downstream effects, including the Gq/PLC/IP₃-mediated release of intracellular calcium.

Its quaternary ammonium structure gives it a permanent positive charge, which generally limits its ability to cross the blood-brain barrier in vivo. However, in in vitro preparations such as cell cultures or brain slices, it has direct access to neuronal receptors, making it an excellent tool for these applications.

Principles of Neuronal Calcium Imaging

Calcium imaging is a cornerstone technique in neuroscience for monitoring the activity of large neuronal populations with single-cell resolution.[4][5] The principle relies on using fluorescent indicators whose emission properties change upon binding to Ca²⁺.[6] When a neuron depolarizes and fires an action potential, voltage-gated calcium channels open, leading to a rapid and significant influx of extracellular Ca²⁺. Coupled with release from intracellular stores, this results in a transient increase in [Ca²⁺]i that can be detected by the indicator.[7]

There are two main classes of indicators:

  • Chemical Dyes: Small molecules like Fluo-4 and Fura-2 that can be loaded into cells. They offer high brightness and rapid kinetics.[8]

  • Genetically Encoded Calcium Indicators (GECIs): Proteins like GCaMP that are expressed in target cells using genetic methods. GECIs allow for cell-type-specific and long-term chronic imaging.[7][8]

The change in fluorescence (ΔF) relative to the baseline fluorescence (F) is used to quantify neuronal activity.

PART 2: EXPERIMENTAL DESIGN & CONSIDERATIONS

Defining the Experimental Objective

The primary reason to use this compound is to pharmacologically isolate and study mAChR-dependent signaling. Key objectives include:

  • Confirming Muscarinic Involvement: To verify that a calcium response evoked by a broad cholinergic agonist (like carbachol) or endogenous ACh is mediated by mAChRs.

  • Quantifying Muscarinic Contribution: To determine the proportion of a complex calcium signal that is attributable to mAChR activation versus other pathways (e.g., nicotinic receptors or other neurotransmitter systems).

  • Investigating Downstream Effects: To block muscarinic signaling in order to study its role in modulating other cellular events, such as synaptic plasticity or network excitability.

Selection of Neuronal Model and Calcium Indicator

The choice of model and indicator is critical for a successful experiment. The decision should be guided by the specific research question.

Parameter Chemical Dyes (e.g., Fluo-4, Fura-2) Genetically Encoded Indicators (GECIs; e.g., GCaMP)
Model Systems Primary neuronal cultures, acute brain slices, cell lines (e.g., SH-SY5Y).[9][10]All of the above, plus in vivo imaging in transgenic animals.[11][12]
Cell Specificity Labels all cells in the field of view.Can be targeted to specific neuronal subtypes via cell-specific promoters.
Loading Acute loading via AM-ester forms; can be invasive and variable.[13]Transfection or viral transduction; less invasive for long-term studies.
Signal Very bright with high signal-to-noise ratio.Signal-to-noise can be lower but has improved dramatically with newer variants.[14]
Kinetics Generally faster on/off rates.Kinetics vary by GCaMP variant; can be slower than some chemical dyes.
Quantification Ratiometric dyes (Fura-2) allow for more quantitative [Ca²⁺]i measurements.[8]Typically reported as relative fluorescence change (ΔF/F).
Best For Acute pharmacological screening in cultured cells or slices.Chronic imaging, cell-type-specific studies, in vivo experiments.
Essential Controls for a Self-Validating Protocol

To ensure the trustworthiness of the data, a rigorous set of controls is non-negotiable.

  • Positive Control: Demonstrate that the system is responsive. Apply a known muscarinic agonist (e.g., Acetylcholine, Carbachol) to elicit a robust calcium transient. This confirms that the cells express functional mAChRs and that the calcium imaging setup is working correctly.

  • Vehicle Control: To rule out effects of the solvent (e.g., DMSO, PBS) used to dissolve Anisotropine and other compounds, apply the vehicle alone and ensure it does not cause a calcium response.

  • Dose-Response Curve: To determine the optimal inhibitory concentration, perform a dose-response experiment. Incubate cells with increasing concentrations of this compound before stimulating with a fixed concentration (e.g., EC₅₀) of a muscarinic agonist. This allows for the calculation of the IC₅₀ and ensures that a saturating concentration is used in subsequent experiments to achieve full receptor blockade.

  • Reversibility/Washout (Optional): For some experimental designs, demonstrating that the antagonist's effect can be washed out can provide further evidence of a specific receptor-ligand interaction. However, due to the high affinity of some antagonists, this may not always be feasible.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Preparation of this compound Stock Solution

Causality: A concentrated, validated stock solution is critical for accurate and repeatable dilutions into the final experimental buffer. Using an appropriate solvent ensures complete dissolution and stability.

  • Weighing: Accurately weigh out the desired amount of this compound powder (CAS 80-50-2) in a sterile microcentrifuge tube.[2]

  • Solvent Selection: this compound is soluble in water.[2] Use sterile, nuclease-free water or a suitable buffer like PBS to prepare the stock solution.

  • Dissolution: Add the calculated volume of solvent to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term stability. For short-term use, a 2-8°C storage may be appropriate.[15]

Protocol: Investigating Muscarinic Blockade in Cultured Neurons with Fluo-4 AM

This protocol describes a typical workflow for assessing the inhibitory effect of this compound on agonist-induced calcium signals in a cultured neuron preparation.

Workflow cluster_prep A. Preparation Phase cluster_loading B. Dye Loading cluster_imaging C. Imaging & Pharmacology cluster_analysis D. Data Analysis Plate 1. Plate Neurons on Coverslips Culture 2. Culture to Desired Maturity (e.g., DIV10-14) Plate->Culture PrepareDye 3. Prepare Fluo-4 AM Loading Solution IncubateDye 4. Incubate Cells with Dye (e.g., 30-45 min at 37°C) PrepareDye->IncubateDye Wash 5. Wash Cells to Remove Excess Dye IncubateDye->Wash DeEsterify 6. Allow De-esterification (e.g., 20-30 min at RT) Wash->DeEsterify Mount 7. Mount Coverslip on Microscope PreIncubate 8. Pre-incubate with Anisotropine or Vehicle (e.g., 10-20 min) Mount->PreIncubate Baseline 9. Record Baseline Fluorescence (2-3 min) PreIncubate->Baseline Stimulate 10. Add Muscarinic Agonist (e.g., Carbachol) Baseline->Stimulate Record 11. Record Post-Stimulation Fluorescence (5-10 min) Stimulate->Record ROI 12. Define Regions of Interest (ROIs) on Neurons Extract 13. Extract Fluorescence Intensity Traces ROI->Extract Calculate 14. Calculate ΔF/F Extract->Calculate Quantify 15. Quantify Peak Response & Compare Conditions Calculate->Quantify

Sources

Anisotropine methyl bromide as a tool for studying cholinergic pathways

Author: BenchChem Technical Support Team. Date: March 2026

Anisotropine Methyl Bromide: A Researcher's Guide to Interrogating Peripheral Cholinergic Pathways

Introduction: Beyond the Synapse

The cholinergic nervous system, orchestrated by the neurotransmitter acetylcholine (ACh), is a fundamental signaling network governing a vast array of physiological processes, from muscle contraction and glandular secretion to learning and memory[1][2]. At the heart of this system are the cholinergic receptors, broadly classified into nicotinic and muscarinic subtypes[3][]. The study of these pathways requires precise molecular tools that can selectively antagonize specific receptor subtypes in distinct physiological compartments. This compound (also known as octatropine methylbromide) emerges as a specialized tool for such investigations[5][6]. It is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors[5][7]. Its defining feature, a quaternary ammonium structure, confers a crucial experimental advantage: limited penetration of the blood-brain barrier[7][8]. This characteristic makes this compound an invaluable probe for isolating and studying the function of peripheral muscarinic pathways, distinct from the complexities of central nervous system (CNS) involvement. This guide provides a comprehensive overview of its mechanism, applications, and detailed protocols for its use in research.

Part 1: Foundational Principles

The Cholinergic Signaling Cascade

Cholinergic neurotransmission is a tightly regulated process. Acetylcholine is synthesized in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft upon neuronal depolarization. Once in the synapse, ACh binds to postsynaptic receptors to propagate the signal. The signal is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate[2][9].

The physiological effects of ACh are mediated by two receptor superfamilies:

  • Nicotinic Receptors (nAChRs): Ligand-gated ion channels that mediate fast synaptic transmission, primarily at the neuromuscular junction and in autonomic ganglia[3].

  • Muscarinic Receptors (mAChRs): G-protein coupled receptors (GPCRs) that mediate slower, more modulatory responses in the CNS and on peripheral targets of the parasympathetic nervous system, such as smooth muscle, cardiac muscle, and exocrine glands[10][11].

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle Release Exocytosis Vesicle->Release ACh_synapse ACh Release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Degradation Receptor Muscarinic or Nicotinic Receptor ACh_synapse->Receptor AChE->Choline Reuptake Response Postsynaptic Response Receptor->Response

Caption: The Cholinergic Synapse Workflow.
This compound: A Mechanistic Profile

This compound functions as a competitive antagonist, meaning it binds reversibly to muscarinic receptors at the same site as acetylcholine but does not activate them. By occupying the receptor, it blocks ACh from binding and initiating a cellular response[5][7][10]. Its activity is most pronounced at M1, M2, and M3 receptor subtypes, which are widely distributed in peripheral tissues[5].

The quaternary ammonium group gives the molecule a permanent positive charge. This charge significantly hinders its ability to diffuse across the lipid-rich blood-brain barrier, thereby confining its primary effects to the periphery[7][8]. This is in stark contrast to tertiary amine antagonists like atropine, which readily enter the CNS and can cause central side effects[12].

The pharmacodynamic effects are dose-dependent. At lower doses, it primarily inhibits salivary and bronchial secretions. As the dose increases, it begins to affect the heart, pupils, and eventually, at higher doses, it inhibits the motility of the gastrointestinal and urinary tracts[5][8].

cluster_receptor Muscarinic Receptor (M3) on Smooth Muscle Cell M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Anisotropine This compound (Antagonist) Anisotropine->M3R Binds & Blocks

Caption: Mechanism of this compound Action.

Part 2: Experimental Applications & Protocols

The primary research application of this compound is to dissect peripheral muscarinic receptor functions from central ones. It is an ideal tool for studying the role of cholinergic signaling in organ systems like the gastrointestinal tract, respiratory system, and urinary bladder without the confounding effects of CNS modulation.

Protocol 1: In Vitro Characterization using Organ Bath Assay

This protocol allows for the quantitative assessment of this compound's antagonism on isolated smooth muscle tissue. The guinea pig ileum is a classic model rich in M3 muscarinic receptors.

Objective: To determine the potency (pA₂) of this compound in antagonizing acetylcholine-induced contractions of isolated guinea pig ileum.

Causality & Self-Validation: This experiment establishes a direct cause-and-effect relationship. The agonist (ACh) provides the stimulus (contraction). A rightward, parallel shift of the concentration-response curve in the presence of Anisotropine, without a reduction in the maximum response, is the hallmark of competitive antagonism. The reproducibility of this shift across multiple concentrations validates the mechanism.

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in distilled water).

    • Prepare a range of acetylcholine (ACh) stock solutions.

    • Prepare Krebs-Henseleit buffer and aerate with 95% O₂ / 5% CO₂ at 37°C.

  • Tissue Dissection:

    • Humanely euthanize a guinea pig according to approved institutional protocols.

    • Isolate a segment of the terminal ileum and place it in aerated Krebs-Henseleit buffer.

    • Gently flush the lumen to remove contents and cut into 2-3 cm segments.

  • Mounting & Equilibration:

    • Mount an ileum segment in a 10 mL organ bath containing aerated Krebs-Henseleit buffer at 37°C. One end is attached to a fixed hook, the other to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with buffer changes every 15 minutes.

  • Control Concentration-Response Curve (CRC):

    • Add ACh to the organ bath in a cumulative, logarithmic fashion (e.g., 1 nM to 100 µM) to generate the first CRC.

    • After reaching the maximum response, wash the tissue with fresh buffer three times and allow it to return to baseline tension.

  • Antagonist Incubation:

    • Add a known concentration of this compound (e.g., 10 nM) to the bath and incubate for 30 minutes.

  • Second CRC in Presence of Antagonist:

    • Repeat the cumulative addition of ACh to generate a second CRC in the presence of this compound.

  • Data Analysis:

    • Plot the response (as a percentage of the maximum control response) against the log concentration of ACh for both curves.

    • Determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) for both curves.

    • Calculate the concentration ratio (CR) from the shift in EC₅₀ values.

    • Repeat steps 5-7 with at least two other concentrations of this compound.

    • Perform a Schild regression analysis to determine the pA₂ value, a measure of antagonist potency.

Data Presentation:

ConditionAgonist (ACh) EC₅₀ (nM)Maximum Response (% of Control)
Control (no antagonist)15 ± 3100
+ 10 nM Anisotropine150 ± 25~100
+ 30 nM Anisotropine460 ± 50~100

Note: Data are representative examples.

A Prepare Solutions (Krebs, Agonist, Antagonist) B Isolate & Mount Tissue (e.g., Guinea Pig Ileum) A->B C Equilibrate Tissue (60 min, 37°C, 1g tension) B->C D Generate Control Agonist Concentration-Response Curve (CRC) C->D E Washout & Return to Baseline D->E E->D Repeat for consistency F Incubate with Anisotropine (Fixed Concentration, 30 min) E->F G Generate Second Agonist CRC F->G G->E Repeat with different antagonist concentrations H Analyze Data (Calculate EC₅₀ shift, Schild Plot) G->H

Caption: Workflow for In Vitro Organ Bath Assay.
Protocol 2: In Vivo Assessment of Gastrointestinal Motility

This protocol uses a whole-animal model to assess the physiological effect of this compound on the parasympathetically-driven process of intestinal peristalsis.

Objective: To evaluate the dose-dependent inhibitory effect of this compound on gastrointestinal transit in mice.

Causality & Self-Validation: The experiment is designed to test a clear hypothesis: blocking peripheral muscarinic receptors will slow intestinal motility. The use of a non-absorbable charcoal marker provides a quantifiable and direct measure of this effect. The inclusion of a vehicle control group is critical to ensure that the observed effect is due to the drug and not the injection or vehicle itself. A dose-response relationship provides strong validation of the pharmacological activity.

Methodology:

  • Animal Preparation:

    • Use adult male mice (e.g., C57BL/6), weighing 20-25 g.

    • Acclimatize animals for at least one week before the experiment.

    • Fast the mice for 18-24 hours before the experiment, with free access to water.

  • Grouping and Dosing:

    • Randomly assign mice to at least four groups (n=8-10 per group):

      • Group 1: Vehicle Control (Saline, i.p.)

      • Group 2: Anisotropine (1 mg/kg, i.p.)

      • Group 3: Anisotropine (3 mg/kg, i.p.)

      • Group 4: Anisotropine (10 mg/kg, i.p.)

    • Prepare dosing solutions in sterile saline. The injection volume should be consistent (e.g., 10 mL/kg).

  • Drug Administration:

    • Administer the assigned treatment (vehicle or this compound) via intraperitoneal (i.p.) injection.

  • Charcoal Meal Administration:

    • Thirty minutes after the drug administration, administer 0.2 mL of a charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia) to each mouse via oral gavage.

  • Tissue Collection:

    • Twenty minutes after the charcoal meal administration, humanely euthanize the mice by cervical dislocation.

    • Immediately perform a laparotomy to expose the abdominal cavity.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction, avoiding any stretching.

  • Measurement and Analysis:

    • Lay the intestine flat on a moist surface.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

    • Calculate the percentage of intestinal transit for each animal using the formula:

      • Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the mean transit percentages between groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Intestinal Transit (%)% Inhibition vs. Control
Vehicle Control-75 ± 50
Anisotropine155 ± 626.7
Anisotropine338 ± 549.3
Anisotropine1022 ± 470.7

Note: Data are representative examples.

Part 3: Practical Considerations

Reagent Properties & Safety

Proper handling and storage are paramount for experimental reproducibility and safety.

PropertyValueSource
CAS Number 80-50-2[7][13]
Molecular Formula C₁₇H₃₂BrNO₂[7][13]
Molecular Weight 362.35 g/mol [7][13]
Appearance White to off-white crystalline powder[14]
Solubility Soluble in water[14]
Storage Short-term (days-weeks): 0-4°C, dry, dark. Long-term (months-years): -20°C.[7]

Safety Precautions: this compound is harmful if swallowed, inhaled, or in contact with skin[8][13]. It is also very toxic to aquatic life[8].

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat. Use a dust mask or work in a ventilated hood when handling the powder[13].

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste according to local environmental regulations.

Conclusion

This compound is a potent and specific tool for the pharmacological investigation of peripheral muscarinic cholinergic pathways. Its key strength lies in its quaternary ammonium structure, which largely prevents it from crossing the blood-brain barrier, allowing researchers to study organ-specific cholinergic responses without the confounding influence of the central nervous system. While its clinical use as an antispasmodic has been superseded by more modern therapies, its value in the laboratory remains significant[5][8]. By employing the standardized in vitro and in vivo protocols detailed here, researchers can effectively characterize the function of muscarinic receptors in health and disease, contributing to a deeper understanding of cholinergic physiology.

References

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  • Kirsner, J. B. (1972). Clinical evaluation of this compound (valpin), an anticholinergic drug. American Journal of Digestive Diseases, 17(6), 505-12. Retrieved from [Link]

  • ANISOTROPINE METHYLBROMIDE. (n.d.). precisionFDA. Retrieved from [Link]

  • Gerretsen, P., & Pollock, B. G. (2023). Muscarinic Antagonists. StatPearls. Retrieved from [Link]

  • Sam, C., & Bordoni, B. (2023). Physiology, Cholinergic Receptors. StatPearls. Retrieved from [Link]

  • Meurs, H., Oenema, T. A., Kistemaker, L. E. M., & Gosens, R. (2019). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. British Journal of Pharmacology, 176(16), 2935-2947. Retrieved from [Link]

  • Picciotto, M. R., Higley, M. J., & Mineur, Y. S. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron, 76(1), 116-29. Retrieved from [Link]

  • SAFETY DATA SHEET Methyl Bromide (MUP). (2015). Greenbook.net. Retrieved from [Link]

  • Fryer, A. D., & Christofi, F. L. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 46-52. Retrieved from [Link]

  • Badawy, A. M., & Kappe, C. O. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 254-291. Retrieved from [Link]

  • Muscarinic antagonist. (n.d.). Wikipedia. Retrieved from [Link]

  • Dobrilla, G., Valentini, M., Bonoldi, M. C., & Piazzi, L. (1989). Octatropine-methyl-bromide and sulglycotide salt in the short-term treatment of active duodenal ulcer. A double blind endoscopic study of 40 outpatients. PubMed. Retrieved from [Link]

  • Towle, M. J., Salvato, K. A., Budrow, J., et al. (2001). In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. Cancer Research, 61(3), 1013-21. Retrieved from [Link]

  • Yao, Y., & Godfrey, D. A. (2024). Cholinergic modulation in the vertebrate auditory pathway. Frontiers in Neural Circuits, 18. Retrieved from [Link]

  • Mather, L. E., & Cruttenden, A. (2024). An in vitro study to determine the impact of lipid emulsion on partitioning of a broad spectrum of drugs associated with overdose. BJA Open, 10(Suppl 1), 100292. Retrieved from [Link]

  • Bouyahya, A., El Omari, N., Belmehdi, O., et al. (2024). Anti-Cholinergic Effects of the Phenolic Extract from the Astragalus crenatus Plant: A Computational and Network Pharmacology Study. Molecules, 29(5), 1157. Retrieved from [Link]

  • Antiasthma Drugs: Muscarinic Receptor Antagonists. (2024). JoVE. Retrieved from [Link]

  • Fernando, D., & de Silva, H. J. (2016). Beyond the cholinergic crisis. ResearchGate. Retrieved from [Link]

  • Ansari, S., Lescuyer, P., & Chalandon, Y. (2026). In silico and in vitro investigation of the mechanisms of the drug-drug interaction between Fludarabine and Busulfan. Frontiers in Pharmacology. Retrieved from [Link]

  • Kavanagh, J. J., Singh, P., & White, C. (2016). Central cholinergic pathway involvement in the regulation of pupil diameter, blink rate and cognitive function. Neuroscience, 334, 21-29. Retrieved from [Link]

  • Khan, A., Jan, A. K., Shah, A. J., et al. (2024). Antidiarrheal and Cardio-Depressant Effects of Himalaiella heteromalla (D.Don) Raab-Straube: In Vitro, In Vivo, and In Silico Studies. Molecules, 29(14), 3354. Retrieved from [Link]

  • Kruse, A. C., Kobilka, B. K., & Wess, J. (2014). Muscarinic acetylcholine receptors: Novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-60. Retrieved from [Link]

  • Adisa, A. D., Olabinri, P. F., Oyedeji, A. T., et al. (2023). In silico and In vivo Studies of Calotropis procera leaf and root extracts on Mitochondrial-Related parameters in Wistar Rats. IPS Journal of Molecular Docking Simulations, 2(1). Retrieved from [Link]

  • Li, W., Li, H., & Li, Y. (2014). Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats. Fitoterapia, 94, 12-19. Retrieved from [Link]

  • Neurotransmitters : Acetyl choline | Cholinergic pathways in the brain. (2023, October 2). Animated biology with arpan [Video]. YouTube. Retrieved from [Link]

  • Batterman, R. C., Mouratoff, G. J., & Kaufman, J. E. (1963). Anisotropine methylbromide: a new antispasmodic for gastrointestinal disorders. Current Therapeutic Research, Clinical and Experimental, 5, 213-8. Retrieved from [Link]

Sources

preparing Anisotropine methyl bromide stock solution for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and In Vitro Utilization of Anisotropine Methyl Bromide Stock Solutions

Mechanistic Overview & Applications

This compound (also known as Valpin) is a quaternary ammonium compound that functions as a competitive muscarinic acetylcholine receptor (mAChR) antagonist. By blocking the binding of acetylcholine to postganglionic cholinergic receptors, it inhibits downstream G-protein coupled signaling, a mechanism traditionally studied in the context of smooth muscle relaxation and gastrointestinal motility[1].

Beyond its classical pharmacological profile, this compound has recently gained traction in infectious disease research. High-throughput virtual screening and subsequent in vitro validation have identified it as a potent antimalarial candidate. Recent studies demonstrate that it exhibits significant inhibitory activity against Plasmodium falciparum strains (e.g., 3D7 and Dd2), achieving an IC₅₀ ≤ 15 µM[2]. This dual utility makes it a highly valuable compound for both neuropharmacological and antiparasitic cell culture assays.

Pathway ACh Acetylcholine (Endogenous Agonist) Receptor Muscarinic Receptor (mAChR) ACh->Receptor Activates Antagonist Anisotropine Methyl Bromide Antagonist->Receptor Competitive Inhibition GProtein G-Protein Signaling (Gq/Gi Cascades) Receptor->GProtein Transduces Response Cellular Response (e.g., Muscle Contraction) GProtein->Response Induces

Competitive inhibition of muscarinic acetylcholine receptors by this compound.

Physicochemical Properties & Solubility Profile

Understanding the physicochemical nature of this compound is critical for experimental design. Because it is a quaternary ammonium salt, it exhibits excellent aqueous solubility, which is highly advantageous for physiological assays[1]. However, for high-throughput screening and long-term compound library storage, anhydrous Dimethyl Sulfoxide (DMSO) is frequently employed to prevent hydrolytic degradation and microbial contamination[2].

Table 1: Physicochemical and Solubility Data

PropertyValue / Description
CAS Number 80-50-2
Molecular Weight 362.3 g/mol [3]
LogP 0.6[1]
Solubility (Water) Soluble (≥ 50 mg/mL)[1]
Solubility (DMSO) Soluble (≥ 10 mM)[2]
Solubility (Ethanol) Sparingly soluble[1]
Stability Stable in light, heat, and air[1]

Experimental Protocol: Stock Solution Preparation

Causality & Experimental Design: The choice of solvent dictates the downstream sterilization and handling methods. Water mimics physiological conditions and avoids solvent-induced cytotoxicity, making it ideal for immediate, low-throughput tissue bath studies. Conversely, DMSO is the gold standard for cell culture screening (such as P. falciparum assays) because it standardizes the vehicle and maintains compound stability over repeated freeze-thaw cycles[2].

Preparation of a 10 mM Stock Solution (10 mL Volume) Calculation: (10 mmol/L) × (362.3 g/mol ) = 3.623 g/L = 36.23 mg per 10 mL .

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator before opening to prevent condensation, as quaternary salts can be hygroscopic.

  • Weighing: Accurately weigh 36.23 mg of the compound using an analytical balance.

  • Dissolution:

    • For Aqueous Stock: Add 10 mL of sterile, cell-culture grade Type 1 ultrapure water. Vortex gently until the solution is optically clear.

    • For DMSO Stock: Add 10 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Sterilization (Aqueous Only): Pass the aqueous solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet. Note: DMSO stocks prepared under aseptic conditions with sterile DMSO generally do not require filtration, as DMSO can degrade certain filter membranes.

  • Aliquoting & Storage: Divide the stock into 100 µL to 500 µL aliquots in sterile, amber microcentrifuge tubes. Store at -20°C.

Workflow Weigh Weigh 36.23 mg This compound Solvent Select Solvent (10 mL Volume) Weigh->Solvent DissolveH2O Dissolve in Ultrapure Water Solvent->DissolveH2O DissolveDMSO Dissolve in Anhydrous DMSO Solvent->DissolveDMSO Filter Sterile Filtration (0.22 µm PES) DissolveH2O->Filter Required Aliquot Aliquot into Sterile Vials DissolveDMSO->Aliquot Aseptic Handling Filter->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Workflow for the preparation, sterilization, and storage of this compound stocks.

Experimental Protocol: Cell Culture Application & Validation

This protocol outlines the utilization of the prepared DMSO stock for in vitro screening, specifically modeled after its application in P. falciparum antimalarial assays[2].

Working Dilution & Cell Treatment:

  • Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the stock 1:100 in the appropriate culture medium (e.g., RPMI 1640) to create a 100 µM intermediate solution.

  • Serial Dilution: Perform serial dilutions in RPMI medium to achieve the desired final assay concentrations (e.g., 10 µM down to 0.5 µM)[2].

  • Vehicle Control: Prepare a DMSO vehicle control matching the highest final DMSO concentration in the assay. Crucial Causality: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or unintended cellular differentiation.

  • Incubation: Apply the diluted compound to the cell cultures and incubate under standard conditions (e.g., 37°C, 5% CO₂) for the duration of the assay (typically 48-72 hours for parasite growth inhibition assays).

Self-Validating System Checkpoints:

  • Solubility Validation: Inspect the highest concentration working dilution (10 µM in RPMI) under an inverted microscope. The absence of micro-precipitates validates that the compound remains soluble in the complex aqueous media.

  • Biological Integrity Validation: In receptor antagonism assays, include a known muscarinic agonist (e.g., Carbachol). A functional this compound stock must produce a dose-dependent rightward shift in the agonist's response curve, confirming its competitive antagonistic integrity.

References

1. - ResearchGate / Springer (2025).[2] 2. - National Center for Biotechnology Information (PubChem).[1] 3. - ECHEMI Database.[3]

Sources

effective concentration of Anisotropine methyl bromide for ex vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Anisotropine Methyl Bromide: Application Notes for Determining Effective Concentration in Ex Vivo Smooth Muscle Studies

Introduction and Scientific Rationale

This compound (also known as octatropine methylbromide) is a synthetic anticholinergic agent belonging to the quaternary ammonium compound class.[1][2] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly subtypes M1-M3, which are prevalent in smooth muscle and secretory glands.[3] This property makes it a valuable tool for researchers studying gastrointestinal, respiratory, and urogenital smooth muscle physiology and pharmacology.

The quaternary ammonium structure confers high polarity to the molecule, limiting its ability to cross the blood-brain barrier. This results in predominantly peripheral effects, which is a distinct advantage in ex vivo studies where the goal is to isolate and characterize tissue-specific responses without central nervous system interference.[3] These application notes provide a comprehensive framework for determining the effective concentration of this compound in isolated smooth muscle preparations, a critical step in preclinical drug discovery and mechanistic research.[4]

Mechanism of Action: Competitive Antagonism at the Muscarinic Receptor

This compound exerts its effect by blocking the actions of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, at muscarinic receptors.[1] In smooth muscle, the M3 receptor subtype is predominantly responsible for mediating contraction.

Upon binding of ACh, the M3 receptor activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), resulting in phosphorylation of myosin and subsequent smooth muscle contraction.

This compound competitively binds to the same site on the M3 receptor as acetylcholine but does not activate the receptor. By occupying the receptor, it prevents ACh from binding and initiating the contractile signaling cascade.

Muscarinic_Antagonism cluster_0 Cell Membrane cluster_1 Intracellular Signaling M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor:f1->Gq PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to ACh Acetylcholine (Agonist) ACh->M3_Receptor:f0 Binds & Activates Anisotropine Anisotropine Methyl Bromide (Antagonist) Anisotropine->Block Block->M3_Receptor:f0 Binds & Blocks ExVivo_Workflow A 1. Tissue Isolation (e.g., Rat Ileum) B 2. Mounting in Organ Bath (37°C, Gassed PSS, 1g Tension) A->B C 3. Equilibration (60-90 minutes, wash every 15-20 min) B->C D 4. Tissue Viability Check (Add 60-80 mM KCl) C->D E 5. Baseline Agonist Curve (Cumulative ACh concentrations) D->E F 6. Washout & Recovery (Until tension returns to baseline) E->F G 7. Antagonist Incubation (Add Anisotropine [Conc. 1], 30 min) F->G H 8. Second Agonist Curve (Cumulative ACh in presence of Anisotropine) G->H I 9. Repeat for Multiple Concentrations (Washout, then incubate with Anisotropine [Conc. 2, 3...]) H->I J 10. Data Analysis (Schild Plot Construction & pA2 Calculation) I->J

Caption: Step-by-step experimental workflow for determining antagonist potency in an organ bath.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in distilled water. Prepare a 10 mM stock of Acetylcholine chloride. Make fresh serial dilutions in the physiological salt solution on the day of the experiment. Anisotropine is stable in light, heat, and air. [1]2. Tissue Preparation: Humanely euthanize a Wistar rat according to approved institutional guidelines. Isolate a segment of the terminal ileum and place it immediately in cold, aerated PSS. Gently remove the mesenteric fat and flush the lumen. Cut segments of 2-3 cm. [5]3. Mounting and Equilibration: Mount a segment in the organ bath chamber containing PSS at 37°C with continuous carbogen aeration. Attach one end to a fixed holder and the other to an isometric force transducer. Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60-90 minutes, replacing the PSS every 15-20 minutes. [6][7]4. Viability Test: After equilibration, assess tissue health by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM final bath concentration). [4]Tissues that do not respond robustly should be discarded. Wash the tissue thoroughly to return to baseline tension.

  • Construct Baseline ACh Concentration-Response Curve (CRC): Add ACh to the bath in a cumulative manner (e.g., from 1 nM to 100 µM). Wait for the response to each concentration to plateau before adding the next. This is your control CRC. [5]6. Washout and Antagonist Incubation: Wash the tissue repeatedly until the tension returns to the initial baseline. Allow the tissue to recover for at least 30 minutes. Then, add the first concentration of this compound (e.g., 1 nM) to the bath and incubate for 30 minutes. [5]7. Construct Second CRC: While the tissue is still in the presence of Anisotropine, repeat the cumulative addition of ACh to construct a second CRC. You should observe a rightward shift in the curve.

  • Repeat for Multiple Antagonist Concentrations: Repeat steps 6 and 7 with increasing concentrations of this compound (e.g., 10 nM, 100 nM). This will generate a family of right-shifted CRCs.

Data Analysis and Interpretation

The primary goal is to quantify the rightward shift in the agonist CRC caused by the antagonist.

  • Calculate EC50 Values: For each CRC (control and in the presence of each Anisotropine concentration), determine the EC50 value (the concentration of ACh that produces 50% of the maximal response).

  • Calculate Dose Ratio (DR): The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • DR = (EC50 of ACh + Anisotropine) / (EC50 of ACh alone)

  • Construct the Schild Plot: For a competitive antagonist, the Schild plot is a graph of log(DR-1) versus the negative logarithm of the molar concentration of the antagonist (-log[B] or pB).

  • Determine pA2: The plot should be a straight line with a slope not significantly different from 1. The point where this line intersects the x-axis is the pA2 value. The pA2 is a measure of the affinity of the antagonist for its receptor.

Sample Data for Schild Plot Construction
Anisotropine Conc. [B] (M)-log[B] (pB)ACh EC50 (M)Dose Ratio (DR)log(DR-1)
0 (Control)-5.0 x 10⁻⁸1-
1 x 10⁻⁹9.01.5 x 10⁻⁷30.30
1 x 10⁻⁸8.05.5 x 10⁻⁷111.00
1 x 10⁻⁷7.05.1 x 10⁻⁶1022.00
This is hypothetical data for illustrative purposes.

Troubleshooting and Best Practices

  • Tissue Desensitization: Smooth muscle can become desensitized to high concentrations of agonists. Ensure adequate washout and recovery periods between CRCs.

  • Drug Stability: While Anisotropine is generally stable, always prepare fresh dilutions of all drugs daily. [1]Store stock solutions appropriately, such as at -20°C for long-term storage. [8]* Solubility: this compound is soluble in water. [9]If using other less soluble compounds, DMSO may be required, but ensure the final bath concentration of DMSO is non-pharmacologically active (typically <0.1%).

  • Reproducibility: Use tissues from multiple animals to ensure the biological reproducibility of your findings. Run time-matched controls to account for any potential changes in tissue responsiveness over the duration of a long experiment.

References

  • Sen, N., et al. (2013). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. Journal of Pharmacology & Pharmacotherapeutics, 4(3), 202–206. Available from: [Link]

  • Michel, M. C., et al. (2021). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 2021–2037. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Anisotropine Methylbromide. PubChem Compound Database. Retrieved from: [Link]

  • Alexeeff, G. V., et al. (1985). Neurotoxicity and Metabolism of Methyl Bromide in Rats. Fundamental and Applied Toxicology, 5(6 Pt 1), 1093–1106. Available from: [Link]

  • Martínez-Sanz, R., et al. (2024). Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. Foods, 13(16), 2474. Available from: [Link]

  • Adooq Bioscience (n.d.). Anisotropine Methylbromide (CB-154). Product Page. Retrieved from: [Link]

  • Chevalier, N. R., et al. (2017). Smooth muscle contractility causes the gut to grow anisotropically. Interface Focus, 7(1), 20160084. Available from: [Link]

  • Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. Available from: [Link]

  • de-Souza, D. R., et al. (2017). Protein signalling in response to ex vivo dynamic contractions is independent of training status in rat skeletal muscle. The Journal of Physiology, 595(22), 6965–6978. Available from: [Link]

  • Wang, Y., et al. (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 25(13), 6886. Available from: [Link]

  • REPROCELL (2023). The Enduring Value of Organ Baths in Modern Drug Discovery. Blog. Retrieved from: [Link]

  • Nagy, B., et al. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 15(4), 1188. Available from: [Link]

  • Aziba, P. I., et al. (2015). Comparative in vitro Studies on Isolated Smooth Muscles Contractions from Different Anatomical Sites of the Same Animal under Same Experimental Conditions. Journal of Pharmacology and Toxicology, 10(1), 12-20. Available from: [Link]

  • Yamane, S., et al. (2021). Development of an organ bath technique for isolated rat pancreas preparations to assess the effect of 1,5-AG on insulin secretion. PLoS ONE, 16(1), e0245629. Available from: [Link]

  • Giradkar, P. M., & Patel, D. H. (2021). Design, Development, and Evaluation of a Multi-Dose Nasal Spray Solution of Vortioxetine Hydrobromide for the Effective Treatment of Depression. International Journal of Pharmaceutical Research, 13(1), 3568-3586. Available from: [Link]

Sources

Anisotropine Methylbromide in Smooth Muscle Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisotropine methylbromide, also known as octatropine methylbromide, is a synthetic quaternary ammonium compound that functions as a muscarinic acetylcholine receptor antagonist.[1][2] Historically used as an antispasmodic agent to reduce gastrointestinal motility, its application in a research context is primarily centered on the pharmacological dissection of cholinergic signaling pathways in smooth muscle.[1][3] Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, making it a valuable tool for investigating peripheral muscarinic receptor function.[4][5]

These application notes provide a comprehensive guide for utilizing anisotropine methylbromide in electrophysiological studies of smooth muscle. The protocols and insights are designed to be a practical resource for researchers investigating smooth muscle physiology and pharmacology.

Mechanism of Action

Anisotropine methylbromide exerts its effects by competitively blocking the action of acetylcholine (ACh) at muscarinic receptors on the surface of smooth muscle cells.[1][4] In most gastrointestinal smooth muscle tissues, the predominant muscarinic receptor subtypes are M2 and M3.[6]

  • M3 Receptor Antagonism: Activation of M3 receptors by ACh typically leads to smooth muscle contraction through a Gq-protein coupled pathway. This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to muscle contraction.[6] Anisotropine methylbromide, by blocking M3 receptors, prevents this signaling cascade.

  • M2 Receptor Antagonism: While M3 receptors are the primary mediators of muscarinic-induced contraction, M2 receptors are more numerous and play a modulatory role.[6] M2 receptor activation is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP). Lower cAMP levels can indirectly promote contraction by reducing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits MLCK. By antagonizing M2 receptors, anisotropine methylbromide can also influence the overall contractile state of the smooth muscle.

The following diagram illustrates the antagonistic action of anisotropine methylbromide on the M3 muscarinic receptor signaling pathway in a smooth muscle cell.

Anisotropine_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space M3R M3 Muscarinic Receptor Gq Gq M3R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M3R Activates Anisotropine Anisotropine Methylbromide Anisotropine->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca2_release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Initiates

Caption: Antagonistic action of Anisotropine Methylbromide on the M3 receptor pathway.

Applications in Smooth Muscle Electrophysiology

The primary utility of anisotropine methylbromide in electrophysiological recordings is to isolate and study non-cholinergic responses. By blocking muscarinic receptors, researchers can:

  • Investigate Non-Adrenergic, Non-Cholinergic (NANC) Neurotransmission: In many smooth muscle tissues, neurotransmission is not solely mediated by acetylcholine and norepinephrine. Anisotropine methylbromide, often in combination with adrenergic antagonists, allows for the study of other neurotransmitters (e.g., ATP, nitric oxide, neuropeptides) and their effects on membrane potential and ion channel activity.

  • Characterize Intrinsic Pacemaker Activity: Some smooth muscles exhibit spontaneous electrical slow waves or pacemaker activity that governs rhythmic contractions. The application of anisotropine methylbromide can help determine the extent to which cholinergic inputs modulate this intrinsic activity.

  • Isolate Specific Ion Channel Currents: By eliminating muscarinic receptor-mediated modulation of ion channels, the direct effects of other pharmacological agents or experimental conditions on specific ion channels can be more clearly assessed.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare fresh solutions and to be aware of the compound's solubility and stability.

Parameter Guideline Notes
Compound Name Anisotropine MethylbromideCAS: 80-50-2
Molecular Weight 362.35 g/mol
Solvent Distilled water or physiological saline
Stock Concentration 10 mMFor a 10 mM stock in 10 mL, dissolve 36.235 mg.
Storage Aliquot and store at -20°C for long-term use.[4] For short-term (days to weeks), store at 2-8°C.[7]Avoid repeated freeze-thaw cycles.

Protocol for 10 mM Stock Solution:

  • Weigh out 36.235 mg of anisotropine methylbromide powder.

  • Dissolve the powder in 10 mL of distilled water or the desired physiological buffer.

  • Vortex briefly to ensure complete dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

  • Aliquot into smaller volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Label with the compound name, concentration, and date of preparation.

  • Store at the appropriate temperature.

Electrophysiological Recording Setup

Standard electrophysiological techniques such as intracellular recording with sharp microelectrodes or patch-clamp are suitable for studying the effects of anisotropine methylbromide on smooth muscle cells.[8][9]

The general workflow for a typical experiment is outlined below:

Electrophysiology_Workflow Start Prepare Smooth Muscle Tissue Setup Mount Tissue in Recording Chamber Start->Setup Equilibrate Equilibrate in Physiological Saline Setup->Equilibrate Baseline Record Baseline Electrophysiological Activity Equilibrate->Baseline Apply_Agonist Apply Cholinergic Agonist (e.g., ACh) Baseline->Apply_Agonist Record_Agonist Record Agonist-Induced Response Apply_Agonist->Record_Agonist Washout Washout Agonist Record_Agonist->Washout Apply_Anisotropine Apply Anisotropine Methylbromide Washout->Apply_Anisotropine Incubate Incubate (e.g., 10-15 min) Apply_Anisotropine->Incubate Reapply_Agonist Re-apply Cholinergic Agonist Incubate->Reapply_Agonist Record_Blocked Record Response in Presence of Anisotropine Reapply_Agonist->Record_Blocked End Conclude Experiment and Analyze Data Record_Blocked->End

Caption: General workflow for an electrophysiological experiment with Anisotropine.

Application of Anisotropine Methylbromide

The effective concentration of anisotropine methylbromide will vary depending on the tissue preparation and the specific research question. It is recommended to perform a concentration-response curve to determine the optimal concentration for complete muscarinic receptor blockade.

General Protocol:

  • Prepare the smooth muscle tissue and mount it in a recording chamber continuously perfused with a physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer) at a constant temperature (typically 37°C) and gassed with 95% O2 / 5% CO2.

  • Obtain a stable baseline recording of the resting membrane potential and any spontaneous electrical activity.

  • To confirm the presence of functional muscarinic receptors, apply a known cholinergic agonist (e.g., acetylcholine or carbachol) and record the resulting depolarization and/or increased frequency of action potentials.

  • Wash out the agonist and allow the preparation to return to baseline.

  • Introduce anisotropine methylbromide into the perfusing solution at the desired concentration. A common starting range is 1-10 µM.

  • Allow the tissue to incubate with anisotropine methylbromide for a sufficient period (e.g., 10-15 minutes) to ensure complete receptor blockade.

  • Re-apply the cholinergic agonist at the same concentration as in step 3. A successful blockade will result in a significant attenuation or complete abolition of the agonist-induced response.

Data Interpretation and Troubleshooting

Observation Potential Interpretation Troubleshooting
Cholinergic agonist fails to elicit a response before anisotropine application.Tissue may not be viable, or muscarinic receptor expression is low.Check tissue viability and preparation methods.
Incomplete blockade of the cholinergic response after anisotropine application.Concentration of anisotropine may be too low, or incubation time was insufficient.Increase the concentration of anisotropine or the incubation time.
Changes in baseline activity after anisotropine application.Anisotropine may be blocking a tonic, endogenous cholinergic input.This can be a significant finding in itself.
Anisotropine appears to have non-specific effects.At very high concentrations, off-target effects are possible.Perform a thorough concentration-response curve and use the lowest effective concentration.

Safety and Handling

Anisotropine methylbromide is for research use only and not for human or veterinary use.[4][10] It is classified as a hazardous substance.[7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Consult the safety data sheet (SDS) for detailed information on handling, storage, and disposal.[7]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6647, Anisotropine methylbromide. Retrieved from [Link]

  • Adooq Bioscience. mAChR inhibitors. Retrieved from [Link]

  • Grokipedia. Octatropine methylbromide. Retrieved from [Link]

  • Wikipedia. Octatropine methylbromide. Retrieved from [Link]

  • Garland, C. J., & McPherson, G. A. (1992). Electrophysiological recording methods used in vascular biology. Journal of pharmacological and toxicological methods, 28(2), 79–88.
  • Klinge, E., & Sjöstrand, N. O. (1994). Electrophysiological methods in smooth-muscle physiology. Corpus cavernosum in vitro. Scandinavian journal of urology and nephrology. Supplementum, 157, 49–55.
  • ResearchGate. EMG signal recording from skeletal muscle and smooth muscle. (a)... Retrieved from [Link]

  • Wikipedia. Electrophysiology. Retrieved from [Link]

  • Gao, W. J. (n.d.). Electrophysiological Recording Techniques. Drexel University College of Medicine. Retrieved from [Link]

  • Patsnap Synapse. What is the mechanism of Homatropine Methylbromide? Retrieved from [Link]

  • Nakayama, K., & Taira, N. (1972). Effects of anisotropine methylbromide (Valpin) and its mixture with sulpyrine on vocalization response and spasm of intestine induced by acetylcholine in dogs. The Japanese journal of pharmacology, 22(2), 215–220.
  • Rider, J. A., & Moeller, H. C. (1966). Anisotropine methylbromide for relief of gastrointestinal spasm: double-blind crossover comparison study with belladonna alkaloids and phenobarbital. Current therapeutic research, clinical and experimental, 8(11), 535–541.
  • Ehlert, F. J. (2021). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International journal of molecular sciences, 22(2), 896.
  • Nakayama, K., Taira, N., & Hashimoto, K. (1972). Effects of anisotropine methylbromide (Valpin) and its mixture with sulpyrine on vocalization response and spasm of intestine induced by acetylcholine in dogs. The Japanese journal of pharmacology, 22(2), 215–220.

Sources

Anisotropine Methyl Bromide: A Muscarinic Receptor Antagonist for Advanced Respiratory Research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Anisotropine methyl bromide, a synthetic quaternary ammonium compound, is a competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[1][2] Historically, its clinical application has been in the realm of gastroenterology, primarily for the treatment of peptic ulcers and gastrointestinal spasms, owing to its ability to reduce smooth muscle motility and glandular secretions.[3][4][5] However, its pharmacological profile as a non-selective muscarinic antagonist suggests significant, yet underexplored, potential within the field of respiratory research. This document serves as a comprehensive guide for the application of this compound in preclinical respiratory models, providing detailed protocols and a robust scientific framework for its use in investigating airway physiology and pathophysiology.

The cholinergic nervous system plays a pivotal role in regulating airway function, with acetylcholine (ACh) acting as the primary neurotransmitter.[6] Muscarinic receptors are densely expressed throughout the airways, including on smooth muscle cells, submucosal glands, and various inflammatory cells.[7][8] The three main subtypes involved in airway regulation are:

  • M1 Receptors: Located in parasympathetic ganglia and on alveolar walls, they facilitate neurotransmission and enhance cholinergic reflexes.[7]

  • M2 Receptors: Found on post-ganglionic cholinergic nerves, they function as autoreceptors, inhibiting further acetylcholine release.[6][7] Dysfunction of M2 receptors is implicated in asthma.[7]

  • M3 Receptors: Predominantly located on airway smooth muscle and submucosal glands, they mediate bronchoconstriction and mucus secretion.[6][7][8]

Given its non-selective antagonism of M1, M2, and M3 receptors, this compound presents a unique tool to probe the integrated effects of cholinergic blockade in the respiratory system. Its quaternary ammonium structure limits its penetration across the blood-brain barrier, making it a valuable agent for studying peripheral cholinergic mechanisms without confounding central nervous system effects.[1][2]

This guide will detail the application of this compound in established in vitro and in vivo models of respiratory disease, focusing on its utility in studying bronchoconstriction, airway hyperresponsiveness, mucus hypersecretion, and airway inflammation.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 80-50-2[1][9]
Molecular Formula C17H32BrNO2[1][9]
Molecular Weight 362.35 g/mol [1][9]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]
Storage 2-8°C[1][10]

Note: this compound is for research use only and not for human or veterinary use.[1][9]

I. In Vitro Applications: Investigating Airway Smooth Muscle Contractility

The isolated tracheal ring preparation is a classic and robust in vitro model for studying airway smooth muscle physiology and pharmacology.[11][12][13] This assay allows for the direct measurement of isometric contractions of tracheal smooth muscle in response to various stimuli and the evaluation of inhibitory effects of compounds like this compound.

Experimental Rationale

By inducing contraction of isolated tracheal rings with a cholinergic agonist such as carbachol or methacholine, a dose-response curve can be established. The subsequent addition of this compound is expected to competitively antagonize the muscarinic receptors on the airway smooth muscle, leading to a rightward shift in the agonist's dose-response curve. This allows for the quantification of the antagonist's potency (e.g., determination of pA2 value).

Workflow for Isolated Tracheal Ring Assay

G cluster_prep Tissue Preparation cluster_mounting Mounting and Equilibration cluster_experiment Experimental Protocol cluster_analysis Data Analysis prep1 Euthanize mouse and dissect trachea prep2 Clean trachea in ice-cold PSS prep1->prep2 prep3 Cut into 2-3 mm rings prep2->prep3 mount1 Mount rings in organ bath with PSS prep3->mount1 mount2 Apply 1g of passive tension mount1->mount2 mount3 Equilibrate for 60 minutes mount2->mount3 exp1 Induce contraction with high K+ solution mount3->exp1 exp2 Wash and return to baseline exp1->exp2 exp3 Cumulative addition of cholinergic agonist (e.g., Carbachol) exp2->exp3 exp4 Wash and incubate with this compound exp3->exp4 exp5 Repeat cumulative agonist addition exp4->exp5 analysis1 Record isometric tension exp5->analysis1 analysis2 Construct dose-response curves analysis1->analysis2 analysis3 Calculate EC50 and pA2 values analysis2->analysis3

Caption: Workflow for Isolated Tracheal Ring Assay.

Detailed Protocol: Isolated Tracheal Ring Assay

Materials:

  • This compound

  • Cholinergic agonist (e.g., Carbachol, Methacholine)

  • Physiological Salt Solution (PSS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose.

  • High Potassium (K+) PSS: Equimolar substitution of NaCl with KCl.

  • Isolated organ bath system with force transducers

  • Data acquisition system

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize a mouse via an approved method and carefully dissect the trachea.

    • Place the trachea in ice-cold PSS bubbled with 95% O2 / 5% CO2.

    • Under a dissecting microscope, remove adhering connective tissue.

    • Cut the trachea into 2-3 mm wide rings.

  • Mounting and Equilibration:

    • Mount each tracheal ring between two L-shaped stainless-steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with 95% O2 / 5% CO2.[11]

    • Apply a passive tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, replacing the PSS every 15 minutes.[11]

  • Experimental Protocol:

    • Induce a reference contraction with high K+ PSS to assess tissue viability.

    • Wash the tissue with PSS and allow it to return to baseline tension.

    • Perform a cumulative concentration-response curve to a cholinergic agonist (e.g., carbachol, 1 nM to 100 µM).

    • After washing and a recovery period, incubate the tracheal rings with a specific concentration of this compound for 30 minutes.

    • In the continued presence of this compound, repeat the cumulative concentration-response curve to the cholinergic agonist.

    • This can be repeated with different concentrations of this compound to perform a Schild analysis.

  • Data Analysis:

    • Record the isometric tension generated by the tracheal rings.

    • Construct concentration-response curves for the cholinergic agonist in the absence and presence of this compound.

    • Calculate the EC50 values (the concentration of agonist that produces 50% of the maximal response).

    • Determine the pA2 value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

II. In Vivo Applications: Assessing Airway Hyperresponsiveness and Inflammation

In vivo models are essential for understanding the complex interplay of various cell types and physiological systems in respiratory diseases. This compound can be a valuable tool in animal models of asthma and chronic obstructive pulmonary disease (COPD) to investigate its effects on airway hyperresponsiveness and inflammation.[14][15][16]

Experimental Rationale

In animal models of allergic asthma, often induced by sensitization and challenge with an allergen like ovalbumin (OVA), there is a characteristic airway hyperresponsiveness to bronchoconstrictor agents such as methacholine.[8][17] this compound, by blocking muscarinic receptors, is expected to attenuate this hyperresponsiveness. Furthermore, by antagonizing muscarinic receptors on inflammatory and epithelial cells, it may also modulate airway inflammation and mucus production.[7]

Workflow for In Vivo Asthma Model and Assessment

G cluster_sensitization Sensitization and Challenge cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis sens1 Sensitize mice with Ovalbumin (OVA) and Alum (i.p.) sens2 Challenge with aerosolized OVA sens1->sens2 treat1 Administer this compound (e.g., i.p. or aerosol) sens2->treat1 treat2 Control group receives vehicle sens2->treat2 assess1 Measure airway hyperresponsiveness (Methacholine challenge) treat1->assess1 treat2->assess1 assess2 Perform Bronchoalveolar Lavage (BAL) assess1->assess2 assess3 Collect lung tissue for histology assess2->assess3 analysis3 Quantify inflammation and remodeling in lung sections assess3->analysis3 analysis1 Analyze lung mechanics data (e.g., Penh, resistance) analysis2 Perform differential cell counts on BAL fluid analysis1->analysis2 analysis2->analysis3

Caption: Workflow for In Vivo Asthma Model.

Detailed Protocol: Methacholine Challenge in a Mouse Model of Allergic Asthma

Materials:

  • This compound

  • Ovalbumin (OVA)

  • Alum adjuvant

  • Methacholine chloride

  • Whole-body plethysmograph or invasive lung function measurement system

  • Nebulizer

Procedure:

  • Induction of Allergic Airway Inflammation:

    • Sensitize mice (e.g., BALB/c strain) with an intraperitoneal (i.p.) injection of OVA adsorbed to alum on days 0 and 7.[18]

    • Challenge the mice with aerosolized OVA for a set duration on consecutive days (e.g., days 14, 15, and 16).[18]

  • Treatment:

    • Administer this compound at a predetermined dose and route (e.g., i.p. or intranasal) prior to the methacholine challenge. The optimal dose and timing should be determined in pilot studies.

    • A control group should receive the vehicle under the same conditions.

  • Measurement of Airway Hyperresponsiveness:

    • Place the conscious, unrestrained mouse in a whole-body plethysmograph.[6][19]

    • After a baseline recording period, expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).[6]

    • Record the enhanced pause (Penh), a dimensionless value that correlates with airway obstruction.[6][19]

    • Alternatively, for more direct measurements, use an invasive method where anesthetized and tracheostomized mice are mechanically ventilated, and lung resistance (RL) and dynamic compliance (Cdyn) are measured in response to intravenous or aerosolized methacholine.[8][20][21]

  • Data Analysis:

    • Plot the Penh or RL values against the methacholine concentration to generate a dose-response curve.

    • Compare the curves between the vehicle-treated and this compound-treated groups to determine if the treatment attenuates airway hyperresponsiveness.

III. Assessment of Airway Inflammation and Remodeling

Following the assessment of airway hyperresponsiveness, further analyses can be performed to investigate the effects of this compound on the underlying inflammation and structural changes in the airways.

Detailed Protocol: Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

  • Phosphate-buffered saline (PBS) with 0.1 mM EDTA

  • Tracheal cannula

  • Hemocytometer

  • Cytospin centrifuge and glass slides

  • Staining reagents (e.g., Hema 3)

Procedure:

  • BAL Fluid Collection:

    • Following euthanasia, expose the trachea and insert a cannula.

    • Instill a known volume of PBS-EDTA (e.g., 0.8-1.0 mL) into the lungs and gently aspirate.[18][19][22]

    • Repeat this process 3-4 times and pool the recovered fluid.[22]

  • Cell Counting and Differentiation:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain them to perform a differential cell count (macrophages, neutrophils, eosinophils, lymphocytes).[19]

    • Alternatively, use flow cytometry for a more detailed analysis of immune cell populations.[18][22][23]

  • Analysis of BAL Supernatant:

    • The supernatant from the first lavage can be stored at -80°C for later analysis of cytokines, chemokines, and other inflammatory mediators by ELISA or other immunoassays.

Detailed Protocol: Histological Analysis of Lung Tissue

Materials:

  • 10% neutral buffered formalin

  • Paraffin embedding materials

  • Microtome

  • Staining reagents: Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), Masson's Trichrome or Sirius Red.[24]

Procedure:

  • Tissue Fixation and Processing:

    • After BAL, perfuse the lungs with PBS and then fix them by intratracheal instillation of 10% neutral buffered formalin.

    • Embed the fixed lungs in paraffin and cut 4-5 µm sections.

  • Staining:

    • H&E Staining: For general morphology and assessment of inflammatory cell infiltration.[24]

    • PAS Staining: To identify and quantify goblet cells and mucus production.[24]

    • Masson's Trichrome or Sirius Red Staining: To assess collagen deposition and subepithelial fibrosis, which are features of airway remodeling.[24]

  • Microscopic Analysis:

    • Examine the stained sections under a microscope.

    • Use a semi-quantitative scoring system or image analysis software to quantify the degree of inflammation, goblet cell hyperplasia, and collagen deposition.

IV. Investigating Mucus Secretion

This compound's ability to inhibit bronchial secretions makes it a relevant tool for studying mucus hypersecretion, a key feature of chronic bronchitis, COPD, and asthma.[23]

Experimental Rationale

In vitro models using primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI) provide a physiologically relevant system to study mucus secretion.[12][20] These cultures differentiate into a pseudostratified epithelium containing mucus-producing goblet cells. Stimulation with a secretagogue (e.g., a cholinergic agonist or an inflammatory mediator) will induce mucin secretion, which can be quantified. This compound is expected to inhibit cholinergically-mediated mucus secretion.

Workflow for In Vitro Mucus Secretion Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis culture1 Culture primary HBE cells at Air-Liquid Interface (ALI) culture2 Allow for differentiation into a mucociliary epithelium culture1->culture2 treat1 Pre-incubate with this compound culture2->treat1 treat2 Stimulate with a secretagogue (e.g., Carbachol) treat1->treat2 collect1 Collect apical secretions treat2->collect1 analysis1 Quantify mucin levels by ELISA (e.g., for MUC5AC) collect1->analysis1

Caption: Workflow for In Vitro Mucus Secretion Assay.

Detailed Protocol: In Vitro Mucus Secretion Assay

Materials:

  • Primary human bronchial epithelial (HBE) cells

  • Air-Liquid Interface (ALI) culture system

  • This compound

  • Cholinergic agonist (e.g., Carbachol) or other secretagogue

  • ELISA kit for a specific mucin (e.g., MUC5AC)

Procedure:

  • Cell Culture:

    • Culture primary HBE cells on permeable supports in an ALI system for several weeks to allow for full differentiation into a pseudostratified epithelium.[12]

  • Mucus Secretion Assay:

    • Gently wash the apical surface of the cultures to remove accumulated mucus and establish a baseline.[20]

    • Pre-incubate the cultures with different concentrations of this compound in the basolateral medium for a specified time.

    • Add a cholinergic agonist or another secretagogue to the basolateral medium to stimulate mucus secretion.

    • After a defined incubation period (e.g., 30-60 minutes), collect the apical secretions.

  • Quantification of Mucin:

    • Quantify the amount of a specific mucin (e.g., MUC5AC, a major respiratory mucin) in the apical collections using a specific ELISA.

  • Data Analysis:

    • Compare the amount of secreted mucin in the this compound-treated groups to the vehicle-treated control group to determine the inhibitory effect of the compound.

Conclusion

This compound, with its well-characterized profile as a non-selective muscarinic antagonist, offers significant potential as a research tool in the respiratory field. While its historical use has been in other areas, its mechanism of action directly aligns with key pathways involved in the pathophysiology of major respiratory diseases. The protocols outlined in this guide provide a framework for researchers to explore the utility of this compound in elucidating the role of the cholinergic system in airway smooth muscle function, hyperresponsiveness, inflammation, and mucus secretion. Through the application of these established in vitro and in vivo models, the scientific community can further unravel the complexities of respiratory diseases and potentially identify new therapeutic strategies.

References

  • A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI. PMC.
  • Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflamm
  • Bronchoalveolar Lavage and Lung Tissue Digestion. Bio-protocol.
  • Muscarinic receptor subtypes in airways. PubMed.
  • Muscarinic Receptor Antagonists: Effects on Pulmonary Function. PMC.
  • Anisotropine Methylbromide. PubChem - NIH.
  • Allergen Sensitization and Challenge to Ovalbumin. Bio-protocol.
  • Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models. IRIS.
  • Measurement of Airway Hyperresponsiveness in Mice.
  • in vivo models of COPD. Aquilo.
  • Chapter 20.
  • MARCKS Regulation of Mucin Secretion by Airway Epithelium in Vitro. PMC - NIH.
  • University of Groningen Muscarinic receptor signaling in the pathophysiology of asthma and COPD Gosens, Reinoud; Zaagsma, Johan;.
  • Airway remodeling assessed through histological analysis of lung...
  • Full article: Force adaptation through the intravenous route in naïve mice. Taylor & Francis.
  • Anisotropine Methylbromide | CAS#80-50-2 | M1-M3 antagonist. MedKoo Biosciences.
  • Mouse Model of Airway Remodeling | Strain Differences | American Journal of Respir
  • Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma.
  • IL13 increases MUC5AC expression and secretion. (A) In vitro protocol...
  • This compound | CAS 80-50-2 | SCBT. Santa Cruz Biotechnology.
  • Experimental animal models for COPD: a methodological review.
  • Measurements: Tracheal Constriction Using Mice l Protocol Preview. YouTube.
  • Anisotropine methylbromide. Wikipedia.
  • Comparison of the muscarinic antagonist effects of scopolamine and L-687,306. PMC.
  • Regulated Mucin Secretion
  • This compound 80-50-2. Sigma-Aldrich.
  • Optimizations of In Vitro Mucus and Cell Culture Models to Better Predict In Vivo Gene Transfer in Pathological Lung Respiratory Airways: Cystic Fibrosis as an Example. MDPI.
  • Anisotropine bromide (Octatropine bromide) | Anticholinergic Antagonist. MedChemExpress.
  • 80-50-2, Anisotropine methylbromide Formula. ECHEMI.
  • Effects of anisotropine methylbromide (Valpin) and its mixture with sulpyrine on vocalization response and spasm of intestine induced by acetylcholine in dogs PMID: 4538412. MedChemExpress.
  • Complete Tracheal Ring Deformity.
  • Clinical evaluation of this compound (valpin), an anticholinergic drug.
  • Scientists develop compound that could treat asthma, other mucus-induced lung diseases.
  • In vitro Measurements of Tracheal Constriction Using Mice. JoVE.
  • Anisotropine methylbromide for relief of gastrointestinal spasm: double-blind crossover comparison study with belladonna alkaloids and phenobarbital. PubMed.
  • Cholinergic nerves mediate acetaldehyde action in the gastrointestinal tract. PubMed.
  • Tracheal Ring Form
  • Box 39-3. Pharmacotherapy of Mucus Hypersecretion in Asthma. RIMA.
  • Physiology of airway mucus secretion and pathophysiology of hypersecretion. PubMed.
  • Muscarinic Receptor Agonists and Antagonists. MDPI.
  • Airway smooth muscle in airway reactivity and remodeling: wh
  • Airway Smooth Muscle Relaxant Finally Identified.
  • Protective effects of tiotropium bromide in the progression of airway smooth muscle remodeling. PubMed.
  • Alterations of airway smooth muscle cell membrane by sensitiz
  • Management of airway mucus hypersecretion in chronic airway inflammatory disease: Chinese expert consensus (English edition). PMC.
  • Mucus Hypersecretion in Chronic Obstructive Pulmonary Disease and Its Tre

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Troubleshooting & Optimization

Anisotropine methyl bromide solubility in physiological saline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Anisotropine Methyl Bromide Formulation .

As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected variables when transitioning a drug from theoretical design to in vivo or in vitro application. This compound (also known as octatropine methylbromide) is a quaternary ammonium anticholinergic agent. While its salt form makes it highly hydrophilic, formulating it in physiological saline (0.9% NaCl) introduces specific thermodynamic and chemical variables—such as ionic strength interactions and ester-bond stability—that must be managed to ensure reproducible experimental data.

Below is our comprehensive, self-validating guide to formulating, troubleshooting, and storing this compound.

Part 1: Physicochemical Baseline

Before preparing your stock solutions, it is critical to understand the intrinsic properties of the molecule. We do not just look at solubility as a binary "yes/no"; we look at why it behaves the way it does in an ionic solution like saline.

PropertyValueCausality / Impact on Formulation
Chemical Nature Quaternary ammonium compoundComplete dissociation in aqueous media; highly polar and readily hydrated 1.
Molecular Weight 362.35 g/mol Requires precise gravimetric weighing for accurate molarity in receptor-binding assays []().
LogP 0.6Highly hydrophilic; strongly favors aqueous partitioning over lipid vehicles 1.
Water Solubility Freely SolubleRapid hydration; minimal activation energy required to break the crystal lattice 1.
Saline (0.9%) Solubility Highly SolubleThe ~154 mM ionic strength of saline may slightly lower the absolute maximum solubility limit via salting-out effects, but practical working concentrations dissolve readily.

Part 2: Formulation Workflow & Logic

The following diagram outlines the logical decision tree for preparing your solution.

FormulationWorkflow N1 Step 1: Weigh Anisotropine Methyl Bromide N2 Step 2: Add 0.9% Saline (Physiological NaCl) N1->N2 N3 Step 3: Vortex & Sonicate (Overcome Lattice Energy) N2->N3 N4 Decision: Is the solution optically clear? N3->N4 N5 Step 4a: Sterile Filter (0.22 µm) Store at 4°C or -20°C N4->N5 Yes (Complete Dissolution) N6 Step 4b: Troubleshoot (Warm to 37°C or add Co-solvent) N4->N6 No (Precipitation/Turbidity) N6->N3 Re-homogenize

Workflow for formulating this compound in physiological saline.

Part 3: Self-Validating Protocol for Saline Formulation

To ensure reproducibility, your protocol must be a closed, self-validating loop. Do not assume dissolution has occurred just because the powder disappears; verify the chemical integrity.

Step 1: Gravimetric Preparation

  • Action: Allow the this compound vial to equilibrate to room temperature in a desiccator before opening. Weigh the desired amount using an analytical balance.

  • Causality: The compound is a crystalline powder [[1]](). Opening cold vials introduces atmospheric moisture condensation, altering the true mass and throwing off your molar calculations.

Step 2: Solvent Addition

  • Action: Add pre-warmed (room temperature) 0.9% physiological saline directly to the powder.

  • Causality: Using 0.9% NaCl maintains an isotonic environment, which is strictly required to prevent osmotic shock in cellular assays or tissue damage during in vivo injections.

Step 3: Mechanical Agitation

  • Action: Vortex for 60 seconds. If micro-crystals remain, sonicate in a water bath for 5 minutes.

  • Causality: Sonication provides the kinetic energy necessary to overcome the activation energy of the crystal lattice, accelerating the hydration of the quaternary ammonium and bromide ions.

Step 4: Validation Checkpoint (Self-Validation)

  • Action: Perform a visual inspection against a dark background to check for Tyndall scattering (indicating undissolved micro-particulates). Measure the pH of a 10 µL aliquot.

  • Causality: The pH must remain between 5.5 and 7.0. This compound contains a 2-propylvalerate ester linkage 2. If the saline is unexpectedly alkaline, it will trigger base-catalyzed ester hydrolysis, destroying your active pharmaceutical ingredient (API).

Step 5: Sterilization & Recovery Check

  • Action: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave.

  • Causality: Autoclaving applies high thermal stress that will hydrolyze the ester bond. Filtration ensures sterility.

Part 4: Diagnostic Q&A & Troubleshooting

Q1: I observe micro-precipitates when preparing a highly concentrated stock (>50 mg/mL) in normal saline, even though it dissolves perfectly in pure water. Why? A: This is a classic thermodynamic issue. While this compound is freely soluble in pure water 1, physiological saline is not pure water—it contains ~154 mM NaCl. At very high drug concentrations, the high ionic strength of the saline reduces the dielectric constant of the solvent environment, leading to a "salting-out" effect that suppresses the maximum solubility limit of the quaternary ammonium salt. Troubleshooting: Gently warm the solution to 37°C to increase the solubility limit, or prepare a slightly less concentrated stock.

Q2: Can I autoclave the saline solution of this compound for long-term in vivo studies? A: No. this compound relies on a vulnerable ester linkage (specifically, the 2-propylvalerate ester of tropine) for its structural integrity 2. High-temperature sterilization (autoclaving at 121°C) in an aqueous environment provides the exact thermodynamic conditions required to accelerate ester hydrolysis. Always use 0.22 µm sterile filtration.

Q3: My experimental design requires co-administering a highly lipophilic drug alongside this compound. Can I use co-solvents like DMSO or PEG300 in the saline? A: Absolutely. Because this compound is highly versatile, it is fully compatible with standard complex vehicle protocols used in pharmacology (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) 3. Troubleshooting: To prevent phase separation, dissolve your lipophilic drug in the DMSO/PEG fraction first, ensure it is completely clear, and then slowly titrate in the aqueous anisotropine saline solution while vortexing.

Q4: What is the ideal storage condition for the reconstituted saline solution to prevent degradation? A: Once formulated and sterile-filtered, aliquot the solution into single-use vials. Store at -20°C for up to 1 month, or at 4°C for immediate, short-term use (1-2 weeks) 3. Avoid repeated freeze-thaw cycles, as the freezing process can create localized concentration gradients that force the salt out of solution, requiring aggressive re-sonication to fix.

References

  • Title: Anisotropine Methylbromide - PubChem - NIH Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Technical Support Center: Preventing Anisotropine Methyl Bromide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Anisotropine Methyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the precipitation of this compound in experimental buffer systems. Our goal is to provide you with the scientific rationale and practical steps needed to ensure your compound remains in solution, leading to reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound precipitation.

Q1: I've just prepared my buffer with this compound and it has turned cloudy. What is the most likely cause?

Precipitation is a sign that the concentration of this compound has exceeded its solubility limit in your specific buffer. This is often not a single issue, but an interplay of factors. The most common immediate causes are:

  • Improper Dilution: Adding a concentrated organic stock (like DMSO) of the compound too quickly into an aqueous buffer can cause localized supersaturation, leading to immediate "crashing out" of the compound.[1]

  • Buffer Incompatibility: Phosphate buffers are frequently used but are known to cause precipitation with certain small molecules, especially if other ions are present.[2][3]

  • Temperature Effects: The solubility of both the compound and the buffer salts can decrease at lower temperatures (e.g., refrigeration), causing precipitation.[2][4]

Q2: What is this compound and why might it be prone to precipitation?

This compound is a quaternary ammonium compound, meaning it possesses a permanent positive charge due to its chemical structure.[5][6][7] While this structure makes it soluble in water, its solubility is finite and can be sensitive to the overall composition of the solution.[5][6] Precipitation occurs when the interactions between the Anisotropine cation, its bromide counter-ion, and the various ions from your buffer system become more energetically favorable than their interaction with water, causing them to fall out of solution.

Q3: I'm using a standard phosphate buffer. Could this be the problem?

Yes, quite possibly. While phosphate buffers are excellent for maintaining pH in the physiological range, they have several drawbacks. High concentrations of phosphate ions can decrease the solubility of other salts through a phenomenon known as the "common ion effect" or "salting out".[8][9] They are also notoriously prone to precipitating with divalent cations (like Ca²⁺ or Mg²⁺) and can interact unfavorably with complex organic molecules like your compound.[2][10]

Q4: What is the "Common Ion Effect" and how does it relate to my experiment?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[9][11] For this compound, if your buffer contains a high concentration of other bromide salts, it could theoretically suppress its solubility. More broadly, the term is often used to describe the "salting-out" phenomenon, where high concentrations of any salt (like the salts in your buffer) reduce the amount of available water molecules to hydrate and dissolve your compound, forcing it to precipitate.[8]

Q5: I dissolved the compound in DMSO first and it was perfectly clear, but it precipitated when I added it to my buffer. Why did this happen?

This is a classic issue of solvent miscibility and localized concentration. This compound is highly soluble in organic solvents like DMSO.[12][13] However, when you add a small volume of this concentrated DMSO stock into a large volume of an aqueous buffer, the DMSO rapidly disperses. If this happens too quickly and without vigorous mixing, the local concentration of your compound in the now-aqueous environment skyrockets past its solubility limit before it has a chance to disperse evenly, causing it to crash out of solution.[1]

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a systematic approach to identifying and solving the root cause of precipitation.

Logical Troubleshooting Workflow

This flowchart provides a visual guide to the troubleshooting process. Start at the top and follow the path that best describes your situation.

G start Precipitation Observed check_prep Review Preparation Method (Dilution, Order of Addition) start->check_prep check_buffer Evaluate Buffer System (Phosphate vs. Alternative) check_prep->check_buffer Correct? solution_prep Solution: Implement Correct Dilution Protocol check_prep->solution_prep Improper? check_params Optimize Buffer Parameters (pH, Concentration, Ionic Strength) check_buffer->check_params Using Alternative? solution_buffer Solution: Switch to a More Compatible Buffer (e.g., Citrate, TRIS) check_buffer->solution_buffer Using Phosphate? check_temp Consider Temperature Effects (Storage, Experiment Temp) check_params->check_temp Optimal? solution_params Solution: Empirically Determine Optimal pH & Concentration check_params->solution_params Sub-optimal? solution_temp Solution: Prepare/Store at Room Temp or Equilibrate Before Use check_temp->solution_temp Precipitation on cooling?

Caption: A logical workflow to diagnose and resolve this compound precipitation.

Step 1: Re-evaluate Your Buffer System

The single most effective change you can make is often to switch away from a phosphate-based buffer. Citrate or Tris-based buffers are excellent alternatives that are less prone to causing precipitation of small molecules.

Table 1: Comparison of Common Laboratory Buffers

PropertyPhosphate BufferCitrate BufferTRIS Buffer
Effective pH Range 5.8 - 8.0[10]3.0 - 6.2[10]7.5 - 9.0
Pros Biocompatible, strong buffering capacity at physiological pH.[10]Good for slightly acidic conditions; less likely to precipitate small molecules.Good for physiological to slightly alkaline conditions; generally inert.
Cons Prone to precipitating divalent cations and some organic molecules.[2][3]Strong chelator of metal ions (Mg²⁺, Ca²⁺), which can inhibit metal-dependent enzymes.[10]pH is temperature-dependent; can interact with some electrodes.
Recommendation Use with caution. If precipitation occurs, this is the first component to suspect and replace.Recommended alternative for acidic to neutral pH ranges, provided metal chelation is not an issue.Recommended alternative for neutral to alkaline pH ranges.
Step 2: Optimize Your Preparation and Dilution Protocol

The way you mix your components is as critical as the components themselves. Follow this validated protocol to minimize the risk of precipitation during preparation.

Protocol 1: Best-Practice Dilution of Organic Stock into Aqueous Buffer

This protocol assumes you are making a 1:1000 dilution of a 10 mM this compound stock in DMSO to a final concentration of 10 µM in buffer.

  • Prepare Final Volume: Dispense the final required volume of the aqueous buffer (e.g., 999 µL) into your final, sterile experimental tube.

  • Initiate Vortexing: Place the tube containing the buffer on a vortex mixer and set it to a continuous, medium-high speed. A visible funnel should form in the liquid.

  • Add Stock Solution: While the buffer is actively vortexing, aspirate the required volume of the concentrated DMSO stock (e.g., 1 µL). Submerge the pipette tip just below the surface of the liquid in the vortex funnel and dispense the stock solution directly into the rapidly mixing buffer.

  • Ensure Homogeneity: Allow the solution to continue vortexing for an additional 15-30 seconds to ensure the compound is fully dispersed and dissolved.

  • Final Inspection: Visually inspect the final solution against a dark background. It should be completely clear and free of any cloudiness or precipitate before use.[1]

Step 3: Systematically Optimize Buffer Parameters

If changing the buffer type and correcting your dilution protocol does not solve the issue, you may need to perform a small optimization experiment.

Protocol 2: Buffer Optimization Matrix

This experiment helps you find the ideal pH and buffer concentration for your specific concentration of this compound.

  • Select a Buffer: Choose a non-phosphate buffer from Table 1 (e.g., Citrate or TRIS).

  • Prepare Buffer Stocks: Prepare a series of buffer stocks at different concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).

  • Adjust pH: For each concentration, create aliquots and adjust the pH to cover a range (e.g., for TRIS, prepare pH 7.0, 7.5, 8.0, 8.5).

  • Test Solubility: Using the best-practice dilution method from Protocol 1, add your this compound stock to each buffer condition to achieve your desired final concentration.

  • Observe and Record: Observe the solutions immediately and after a set period (e.g., 1 hour, 4 hours) at your experimental temperature. Record the conditions (buffer, concentration, pH) that result in a clear, stable solution. This identifies your optimal formulation window.

Step 4: Advanced Strategies for Persistent Issues

If your experimental constraints require a very high concentration of this compound that remains insoluble despite optimization, you may consider advanced formulation techniques. These methods fundamentally alter the solution to increase the solubility of the drug.

  • Use of Co-solvents: Adding a certain percentage of a water-miscible organic solvent like polyethylene glycol (PEG) or propylene glycol (P.G) to the final buffer can increase the solubility of organic compounds.[14]

  • Solubility Enhancing Excipients: In drug development, specialized excipients like cyclodextrins or polymers (e.g., HPMC, Apinovex™) are used to form inclusion complexes or amorphous solid dispersions, which can dramatically increase the aqueous solubility of poorly soluble drugs.[15][16][17] These are complex strategies and require careful validation to ensure they do not interfere with your experimental assays.

By following this guide, you can systematically diagnose the cause of this compound precipitation and implement a robust, scientifically-backed solution to ensure the integrity and success of your experiments.

References
  • Taylor & Francis. (n.d.). Common-ion effect – Knowledge and References. Retrieved from [Link]

  • Journal of Pharmacy and Pharmacology. (n.d.). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anisotropine Methylbromide. PubChem. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 26). What Is the Common Ion Effect?. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ANISOTROPINE METHYLBROMIDE. Retrieved from [Link]

  • Health Sciences Authority. (2025, October 26). Common Ion Effect: Significance and symbolism. Retrieved from [Link]

  • Oxford Academic. (n.d.). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • MDPI. (2018, February 25). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2022, June 9). How to prevent precipitation in lysis buffer?. Retrieved from [Link]

  • European Pharmaceutical Review. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]

  • Parhizkar et al. (2017). A study on solubility enhancement of midazolam at nasal pH. International Journal of Pharmaceutical Sciences and Research, 8(5), 2315-2322.

Sources

Technical Support Center: Anisotropine Methyl Bromide Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for anisotropine methyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in aqueous solutions. Here, we will address common challenges, provide troubleshooting advice, and offer detailed experimental protocols based on established chemical principles and extensive experience with related tropane alkaloids.

Introduction: Understanding the Stability of this compound

This compound, also known as octatropine methylbromide, is a quaternary ammonium compound and a tropane alkaloid derivative. Its structure, featuring an ester linkage, is central to its chemical stability. While some older literature suggests high stability across various conditions, it is crucial to approach this with a nuanced, expert perspective. As a quaternary ammonium tropane ester, it shares structural similarities with compounds known to undergo hydrolysis, a process that can be influenced by pH, temperature, and light. This guide will provide a framework for understanding and managing the potential degradation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound in aqueous solutions.

Q1: I've seen conflicting information about the stability of this compound. Is it stable in aqueous solutions?

This is a critical point of clarification. While some sources state that this compound is stable in light, heat, and air, and resistant to both acid and alkaline hydrolysis, this should be interpreted with caution. From a mechanistic standpoint, as a tropane alkaloid ester, this compound is susceptible to hydrolysis, which is the primary degradation pathway for many similar compounds. The presence of the quaternary ammonium group can influence the rate of this hydrolysis. Therefore, for precise experimental work, assuming complete stability under all aqueous conditions is not advisable.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

The most probable degradation pathway is hydrolysis of the ester bond. This reaction would yield two primary degradation products: the tropine methyl bromide moiety and 2-propylpentanoic acid. This is a common degradation route for tropane alkaloids with ester functionalities.

Q3: How does pH affect the stability of my this compound solution?

The pH of your aqueous solution is a critical factor. For ester-containing compounds, hydrolysis can be catalyzed by both acidic and basic conditions. However, alkaline-catalyzed hydrolysis is often significantly faster. Therefore, you can expect the degradation rate of this compound to increase as the pH moves into the basic range. For optimal stability, maintaining a slightly acidic to neutral pH is generally recommended, though empirical studies are necessary to determine the ideal pH for your specific application.

Q4: I need to heat my solution. How will temperature impact the degradation of this compound?

Temperature is a major factor in chemical kinetics. An increase in temperature will almost certainly accelerate the rate of hydrolysis of this compound. If your experimental protocol requires heating, it is essential to be aware that this will likely lead to increased degradation. The extent of this degradation will depend on the temperature, the duration of heating, and the pH of the solution.

Q5: Should I be concerned about photodegradation?

While some sources suggest stability in light, it is a good laboratory practice to protect solutions of photosensitive compounds from light, especially during long-term storage or prolonged experiments. Photodegradation can occur through complex mechanisms, and the extent of this for this compound is not well-documented. Therefore, storing solutions in amber vials or protecting them from direct light is a prudent measure to minimize this variable.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound in aqueous solutions.

Problem Potential Cause Troubleshooting Steps & Explanations
Loss of compound potency or inconsistent results over time. Hydrolytic Degradation: The ester linkage in this compound is likely undergoing hydrolysis, especially if the solution is at a neutral to alkaline pH or has been stored for an extended period.1. pH Control: Prepare your solutions in a buffered system, ideally in the slightly acidic range (e.g., pH 4-6). This will help to minimize base-catalyzed hydrolysis. 2. Fresh Preparations: Prepare solutions fresh daily, if possible. If storage is necessary, keep them at a low temperature (2-8°C) and protected from light. 3. Stability Study: Conduct a preliminary stability study under your specific experimental conditions to understand the degradation kinetics.
Appearance of unknown peaks in my chromatogram. Formation of Degradation Products: The new peaks are likely the hydrolysis products: tropine methyl bromide and 2-propylpentanoic acid.1. Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate the degradation products. This will help you to identify the unknown peaks in your chromatogram. 2. Use a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its potential degradation products.
Precipitate formation in the aqueous solution. Solubility Issues or Degradation Product Precipitation: While this compound is soluble in water, changes in pH or the formation of less soluble degradation products could lead to precipitation.1. Check Solubility Limits: Ensure you are working within the known solubility limits of the compound. 2. pH Adjustment: Verify the pH of your solution. Extreme pH values could affect solubility. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you to understand the degradation profile of this compound and to identify its degradation products.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 N HCl.

    • Incubate a sample at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 N NaOH.

    • Incubate a sample at room temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis. Note: Base hydrolysis is expected to be faster.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a 3% H₂O₂ solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Dissolve a known concentration of this compound in high-purity water.

    • Heat the solution at 80°C for 48 hours.

    • At specified time points, withdraw an aliquot, cool to room temperature, and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Dissolve a known concentration of this compound in high-purity water.

    • Expose the solution to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw aliquots from both the exposed and control samples and dilute with mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Objective: To separate and quantify this compound in the presence of its degradation products.

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like tropane alkaloids.
Mobile Phase A: 0.1% Trifluoroacetic acid in waterB: AcetonitrileA gradient elution is recommended to separate the parent compound from potentially more polar degradation products. Trifluoroacetic acid acts as an ion-pairing agent to improve peak shape.
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% BThis gradient profile allows for the elution of polar compounds first, followed by the parent compound and any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 210 nmTropane alkaloids typically have a UV absorbance at lower wavelengths. A photodiode array (PDA) detector can be used to identify the optimal wavelength.
Injection Volume 10 µLA standard injection volume.

Visualizations

Predicted Degradation Pathway

Anisotropine This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Anisotropine->Hydrolysis Tropine Tropine Methyl Bromide Hydrolysis->Tropine Product 1 Acid 2-Propylpentanoic Acid Hydrolysis->Acid Product 2

Caption: Predicted hydrolytic degradation of this compound.

Experimental Workflow for Stability Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare Aqueous Solution of this compound Stress Apply Stress Conditions (pH, Temp, Light) Prep->Stress HPLC HPLC-UV Analysis Stress->HPLC Data Data Interpretation (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

References

  • BenchChem. (n.d.). Homatropine Methylbromide: A Technical Guide to Stability and Storage for Experimental Use.
  • ECHEMI. (n.d.). 80-50-2, Anisotropine methylbromide Formula.
  • National Center for Biotechnology Information. (n.d.). Anisotropine Methylbromide. PubChem Compound Summary for CID 6649. Retrieved from [Link]

  • Shirai, R., & Kawabata, T. (2024). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid. RSC Advances, 14(10), 6845-6848.
  • Bundgaard, H., & Johansen, M. (1980). Kinetics and mechanism of hydrolysis of labile quaternary ammonium derivatives of tertiary amines. International journal of pharmaceutics, 7(2), 129-137.
  • MedKoo Biosciences. (n.d.). Anisotropine Methylbromide.
  • Sigma-Aldrich. (n.d.). This compound.
  • Grynkiewicz, G., & Gadzikowska, M. (2008).

In Vivo Pharmacology Support Center: Optimizing Anisotropine Methylbromide Dosage & Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo applications of Anisotropine methylbromide (AMB). As a quaternary ammonium antimuscarinic agent, AMB is highly effective for isolating peripheral muscarinic blockade—particularly in gastrointestinal (GI) and secretory models—without confounding central nervous system (CNS) effects[1]. However, its unique physicochemical properties present specific pharmacokinetic challenges. This guide is designed to troubleshoot common experimental anomalies and provide field-proven, self-validating methodologies.

Part 1: Troubleshooting Guide & FAQs

Q: My in vivo GI motility data in rats shows extreme inter-subject variability when administering Anisotropine methylbromide via oral gavage. How can I stabilize the exposure? A: The variability is a direct consequence of the drug's molecular structure. AMB contains a quaternary ammonium moiety, which carries a permanent positive charge. This makes the molecule highly lipophobic, restricting its ability to passively diffuse across the gastrointestinal epithelium, resulting in a low baseline oral bioavailability of approximately 10% to 25%[2]. Furthermore, intestinal absorption of AMB in rodents relies on a saturable transport process that is heavily impeded by the presence of food[3].

  • Causality & Solution: The physical food matrix in the rodent gut binds the positively charged drug and delays gastric emptying. To stabilize exposure, switch to Intraperitoneal (IP) or Subcutaneous (SC) administration. If oral (PO) dosing is strictly required for your model, you must implement a rigorous 12-to-18-hour overnight fasting protocol (water ad libitum) prior to dosing to eliminate food-matrix interference[1].

Q: We are investigating muscarinic antagonism in a neurodegenerative mouse model, but AMB is failing to induce any cognitive or behavioral changes in our maze assays. Is our dosage too low? A: Increasing the dosage will not resolve this issue; the limitation is anatomical, not quantitative. Because of its permanent positive charge and low lipid solubility, AMB cannot readily cross the tight junctions of the blood-brain barrier (BBB)[2].

  • Causality & Solution: AMB is specifically designed to act on peripheral postganglionic cholinergic receptors[1]. If your experimental design requires central muscarinic antagonism (e.g., to induce amnesia or cognitive deficits), you must switch to a tertiary amine antimuscarinic, such as scopolamine hydrobromide, which is lipophilic enough to penetrate the CNS.

Q: To overcome poor oral bioavailability, we escalated the PO dose to 50 mg/kg. The mice are now exhibiting respiratory distress and flaccid paralysis. What is causing this? A: You have exceeded the threshold for receptor selectivity. At therapeutic doses, AMB competitively and selectively antagonizes muscarinic receptors (primarily M1, M2, and M3)[4]. However, at supratherapeutic concentrations, the structural similarity between AMB and endogenous acetylcholine allows the drug to bind to nicotinic receptors.

  • Causality & Solution: This off-target binding induces ganglionic and neuromuscular blockade, leading to the observed paralysis and respiratory failure[3]. Cap your dosage and utilize parenteral routes (e.g., 0.5 – 2.0 mg/kg IP) to achieve complete peripheral muscarinic blockade without triggering nicotinic toxicity.

Part 2: Pharmacokinetic & Pharmacodynamic Profile

To assist in dose calculation and route selection, the following table summarizes the quantitative and mechanistic parameters of Anisotropine methylbromide[1][4][5].

PropertyValue / CharacteristicMechanistic Rationale
Molecular Structure Quaternary ammonium saltPermanent positive charge restricts passive membrane diffusion.
Oral Bioavailability ~10% – 25%Poor transcellular GI transport; subject to saturable absorption.
BBB Penetration Minimal to NoneHighly lipophobic; ideal for isolating peripheral muscarinic effects.
Primary Targets M1, M2, M3 ReceptorsCompetitive antagonism of acetylcholine at postganglionic sites.
High-Dose Toxicity Nicotinic Receptor BlockadeInduces ganglionic and neuromuscular blockade at extreme concentrations.
Standard IP Dose (Mice) 0.5 – 2.0 mg/kgBypasses GI absorption barriers for rapid, consistent systemic exposure.

Part 3: Mechanistic Visualization

The following diagram illustrates the specific signaling pathway interrupted by Anisotropine methylbromide in gastrointestinal smooth muscle tissue. By blocking the M3 receptor, AMB prevents the Gq-protein mediated release of intracellular calcium, thereby inducing spasmolysis[4].

M3_Pathway ACh Acetylcholine (Endogenous Agonist) M3 M3 Muscarinic Receptor (Postganglionic) ACh->M3 Activates AMB Anisotropine Methylbromide (Competitive Antagonist) AMB->M3 Blocks Relaxation Spasmolysis (Decreased Motility) AMB->Relaxation Net In Vivo Effect Gq Gq-Protein Activation M3->Gq PLC Phospholipase C (PLC) Activation Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 via IP3 Contraction GI Smooth Muscle Contraction Ca2->Contraction Induces

Mechanism of Action: Anisotropine methylbromide competitively antagonizes M3 receptors, inducing spasmolysis.

Part 4: Standardized In Vivo Protocol

Gastrointestinal Transit (Charcoal Meal) Assay in Mice

This protocol is engineered as a self-validating system . It uses a standardized charcoal meal to physically map GI motility.

Self-Validation Criteria: You must include a Vehicle Control group (e.g., 0.9% Saline IP) to establish the baseline 100% transit distance, and a Positive Control group (e.g., Atropine Sulfate 1 mg/kg IP) to prove the assay's sensitivity to muscarinic antagonism. If the positive control fails to significantly reduce transit compared to the vehicle, the charcoal suspension formulation or timing is flawed, automatically invalidating the AMB test results.

Step-by-Step Methodology:

  • Acclimation & Fasting: House adult mice (e.g., C57BL/6) in cages with raised wire floors to prevent coprophagy. Fast the animals for 16 hours prior to the experiment, providing water ad libitum.

  • Compound Administration: Administer Anisotropine methylbromide (0.5 – 2.0 mg/kg) via Intraperitoneal (IP) injection. Administer 0.9% saline to the Vehicle Control group, and Atropine to the Positive Control group.

  • Incubation: Return the mice to their cages for exactly 30 minutes to allow for systemic distribution and receptor binding.

  • Charcoal Meal Administration: Via oral gavage, administer 0.2 mL of a 10% activated charcoal suspension (mixed in 5% gum arabic to maintain suspension integrity).

  • Tissue Harvesting: Exactly 20 minutes post-gavage, euthanize the animals via cervical dislocation. Immediately perform a laparotomy to excise the entire small intestine from the pylorus to the cecum.

  • Quantification: Measure the total length of the small intestine and the distance traveled by the leading edge of the charcoal meal. Express GI transit as a percentage: (Distance of Charcoal / Total Intestine Length) × 100.

Workflow Fast 1. Fasting (12-18h, Water Ad Lib) Dose 2. AMB Dosing (IP Route, 0.5-2 mg/kg) Fast->Dose Meal 3. Charcoal Meal (Oral Gavage, 30m post-dose) Dose->Meal Euth 4. Euthanasia (20m post-meal) Meal->Euth Measure 5. Transit Measurement (% of Small Intestine) Euth->Measure

Standardized workflow for evaluating in vivo gastrointestinal transit using a charcoal meal assay.

References

  • Anisotropine Methylbromide - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Compound: ANISOTROPINE METHYLBROMIDE (CHEMBL1578) Source: ChEMBL - EMBL-EBI URL:[Link]

  • Anisotropine Methylbromide (CID 65653) - Absorption and Distribution Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Troubleshooting Anisotropine Methyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anisotropine methyl bromide (AMB) is a quaternary ammonium anticholinergic agent (CAS 80-50-2).[1][2][3] While structurally related to atropine, its permanent positive charge fundamentally alters its physicochemical properties and biological distribution. Inconsistent experimental results often stem from three specific oversights: hydrolytic instability in alkaline buffers , misunderstanding of blood-brain barrier (BBB) impermeability , and non-selective receptor antagonism .

This guide moves beyond basic handling to address the root causes of variability in high-precision research.

Diagnostic Workflow: Root Cause Analysis

Before altering your protocol, use this logic flow to isolate the source of your inconsistency.

TroubleshootingFlow Start START: Inconsistent Results CheckSystem Experimental System? Start->CheckSystem InVitro In Vitro / Cell Culture CheckSystem->InVitro InVivo In Vivo (Animal Models) CheckSystem->InVivo CheckSolubility Precipitation or Concentration Drop? InVitro->CheckSolubility CheckPH Buffer pH > 7.5? CheckSolubility->CheckPH No Precip Hydrolysis ROOT CAUSE: Ester Hydrolysis CheckPH->Hydrolysis Yes Selectivity Unexpected Signaling? CheckPH->Selectivity No NonSelective ROOT CAUSE: Non-selective M1-M3 Blockade Selectivity->NonSelective CheckRoute Route of Administration? InVivo->CheckRoute Oral Oral Gavage CheckRoute->Oral CNS Targeting CNS? CheckRoute->CNS IV/IP Bioavail ROOT CAUSE: Poor Bioavailability (<20%) Oral->Bioavail BBB ROOT CAUSE: No BBB Penetration (Quaternary Amine) CNS->BBB Yes

Figure 1: Decision tree for identifying the source of experimental variability with this compound.

Part 1: Physicochemical Stability & Formulation

Q: Why is the compound precipitating or losing potency in my stock solution?

The Issue: this compound contains an ester linkage susceptible to hydrolysis and a quaternary ammonium group that makes it hygroscopic.

  • Hydrolysis: In alkaline conditions (pH > 7.5), the ester bond connecting the tropine ring and the valeric acid side chain hydrolyzes, yielding inactive tropine and valeric acid byproducts [1].

  • Hygroscopicity: As a quaternary salt, AMB avidly absorbs atmospheric moisture. If the powder clumps during weighing, the actual mass of active compound is lower than recorded, leading to under-dosing.

The Fix:

  • Buffer Management: Maintain aqueous working solutions at pH 5.5 – 7.0 . Avoid storing the compound in basic buffers (e.g., pH 8.0 Tris or Carbonate) for extended periods.

  • Stock Solvents: Dissolve in dry DMSO or Ethanol for stock solutions. Water is acceptable for immediate use but poor for long-term storage due to hydrolytic risk.

  • Weighing Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation. If the powder is clumped, assume water weight contamination or verify concentration via HPLC.

Data Summary: Solubility & Stability

ParameterSpecificationTroubleshooting Note
MW 362.35 g/mol Use this exact MW; do not confuse with free base.
Solubility Water (>100 mg/mL), DMSO, EthanolInsoluble in Ether/Chloroform.
pH Stability Optimal: pH 5.0 - 7.0Critical: Unstable at pH > 8.0 (Hydrolysis).
Storage -20°C (Desiccated)Protect from light and moisture.
Part 2: In Vitro Assay Variability

Q: Why do my inhibition curves (IC50) shift between experiments?

The Issue: Researchers often treat AMB as a generic "muscarinic antagonist," but it lacks the subtype selectivity of tools like Pirenzepine (M1 selective).

  • Non-Selectivity: AMB is a competitive antagonist at M1, M2, and M3 receptors with relatively equal affinity [2]. If your cell line expresses multiple subtypes (e.g., smooth muscle cells often express both M2 and M3), AMB will block all of them.

  • Result: Inconsistent signaling readouts (e.g., Calcium flux vs. cAMP) depending on which receptor subtype dominates the specific passage or culture condition of your cells.

The Fix:

  • Validate Receptor Expression: Perform qPCR or Western Blot to confirm the muscarinic subtype profile of your cells.

  • Use Controls: Run parallel conditions with subtype-selective antagonists (e.g., Pirenzepine for M1, Methoctramine for M2) to deconstruct which receptor AMB is effectively modulating in your specific assay.

Part 3: In Vivo / Ex Vivo Inconsistencies

Q: I see strong effects in isolated tissue, but no effect in live animal behavioral models. Why?

The Issue: This is the classic "Quaternary Ammonium Trap."

  • Peripheral Restriction: The permanent positive charge on the nitrogen atom prevents AMB from crossing the blood-brain barrier (BBB) [3].

  • Consequence: If your endpoint involves CNS modulation (e.g., memory, tremors, central analgesia), AMB will fail. It is strictly a peripheral antagonist.

  • Oral Bioavailability: Quaternary ammonium compounds have poor and erratic absorption from the GI tract (often <20%). Oral dosing leads to high inter-subject variability.

The Fix:

  • Route of Administration: Switch from Oral (PO) to Intraperitoneal (IP) or Intravenous (IV) dosing to bypass absorption variability.

  • Target Verification: Ensure your endpoint is peripheral (e.g., gastric motility, salivary secretion, heart rate) and not central. Use Atropine (tertiary amine) as a positive control for CNS effects to contrast with AMB.

Part 4: Mechanism of Action Visualization

Understanding the binding profile is critical for interpreting "off-target" effects.

Mechanism cluster_receptors Muscarinic Receptor Subtypes AMB Anisotropine Methyl Bromide Block Competitive Antagonism AMB->Block Effect3 NO CNS Effect (BBB Impermeable) AMB->Effect3 M1 M1 Receptor (Gq coupled) Effect1 Inhibit Gastric Secretion M1->Effect1 Blocks M2 M2 Receptor (Gi coupled) Effect2 Inhibit Smooth Muscle Contraction M2->Effect2 Blocks M3 M3 Receptor (Gq coupled) M3->Effect1 Blocks M3->Effect2 Blocks Block->M1 Block->M2 Block->M3

Figure 2: Pharmacological profile of this compound. Note the broad antagonism across subtypes and the explicit lack of CNS activity.

References
  • National Center for Biotechnology Information (PubChem). Anisotropine Methylbromide (Compound Summary). Accessed October 2023. Available at: [Link]

  • DrugBank Online. Anisotropine Methylbromide: Pharmacology and Pharmacokinetics. Accessed October 2023. Available at: [Link]

Sources

Anisotropine methyl bromide off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing Anisotropine Methyl Bromide in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this compound, particularly concerning its potential off-target effects. Our goal is to ensure the integrity and reproducibility of your experimental results.

This compound, also known as octatropine methylbromide, is a synthetic quaternary ammonium compound.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily subtypes M1-M3.[1][2] This action blocks the effects of acetylcholine, leading to reduced smooth muscle contraction and glandular secretion.[3][4] While this on-target activity is well-characterized, its behavior in sensitive cell-based systems can be complex. Understanding and controlling for off-target effects is critical for accurate data interpretation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a competitive antagonist of muscarinic acetylcholine receptors (M1-M3).[1][2] It blocks the binding of acetylcholine to these G-protein-coupled receptors, thereby inhibiting parasympathetic nerve impulses.[3][4] This is why it has been used clinically as an antispasmodic agent to reduce gastrointestinal motility.[1][6]

Q2: Why should I be concerned about off-target effects in my cell-based assays? A2: Off-target effects occur when a compound interacts with unintended molecular targets.[5] For Anisotropine, which is designed to be specific for muscarinic receptors, any interaction with other receptors, ion channels, or enzymes can lead to misleading results, such as unexpected changes in cell viability, signaling pathway activation, or gene expression.[7] Identifying these effects is crucial for validating that your observed phenotype is a true result of muscarinic receptor blockade.

Q3: What are the typical indicators of off-target effects with this compound? A3: Common signs include:

  • Unexpected Cytotoxicity: Significant cell death at concentrations where muscarinic receptor expression is low or irrelevant to cell survival.

  • Inconsistent Dose-Response Curves: Results that do not fit a standard sigmoidal curve may suggest multiple mechanisms of action.

  • Discrepancies Across Cell Lines: Observing a strong effect in a cell line known to express few muscarinic receptors.

  • Assay-Specific Artifacts: For example, interference with fluorescent or luminescent readouts that are independent of the biological target.[8]

Q4: Anisotropine is a quaternary ammonium compound. How does this affect its behavior in cell assays? A4: The quaternary ammonium structure gives it a permanent positive charge.[3][6] This generally limits its ability to cross the blood-brain barrier in vivo.[2][3] In cell-based assays, this means it has poor passive diffusion across the cell membrane. Its primary interactions will be with extracellular targets or it may require active transport to enter the cell. This is a critical consideration when designing your experiment and interpreting results.

Troubleshooting Guides: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow to diagnose the root cause.

Problem 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations

You've treated your cells with this compound at a concentration that should only antagonize muscarinic receptors, but you observe widespread cell death that contradicts your hypothesis.

Diagnostic Workflow

A High Cytotoxicity Observed B Is the effect dose-dependent? A->B C Run Vehicle Control (Solvent Only) B->C No D Assess Cell Membrane Integrity (e.g., LDH Assay) B->D Yes G Conclusion: Toxicity is likely due to solvent or other experimental artifact C->G E Evaluate effect in a receptor-negative cell line (e.g., HEK293) D->E F Conclusion: Off-target cytotoxicity is likely E->F

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Causality & Explanation
  • Membrane Disruption: As a cationic compound, Anisotropine at high concentrations could potentially interact non-specifically with the negatively charged phospholipids of the cell membrane, leading to a loss of integrity and subsequent necrosis. An LDH (Lactate Dehydrogenase) assay can confirm membrane rupture.

  • Mitochondrial Toxicity: Some cationic drugs are known to accumulate in mitochondria due to the mitochondrial membrane potential, potentially disrupting oxidative phosphorylation and triggering apoptosis. A an assay measuring ATP levels (like CellTiter-Glo®) can investigate this.[9]

  • Ion Channel Blockade: While its primary targets are mAChRs, off-target blockade of critical ion channels (e.g., hERG) can disrupt ion homeostasis and induce cell death. This is a known issue for many drugs.

Problem 2: Inconsistent or Non-Specific Results in a Reporter Gene Assay

You are using a CREB-luciferase reporter assay to measure downstream effects of M1 receptor activation, but Anisotropine treatment is causing inconsistent inhibition or even activation at certain concentrations.

Underlying Mechanisms & Potential Off-Targets

Anisotropine is a known antagonist of M1, M2, and M3 muscarinic receptors.[1][2] These receptors couple to different G-protein signaling pathways.

cluster_0 On-Target Pathway (M1 Receptor) cluster_1 Potential Off-Target ACh Acetylcholine (ACh) M1 M1 Receptor ACh->M1 Gq Gq/11 M1->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca2+ PLC->IP3 DAG DAG -> PKC PLC->DAG CREB -> CREB Activation IP3->CREB DAG->CREB Aniso_On Anisotropine (BLOCKS) Aniso_On->M1 Other_GPCR Other GPCR (e.g., Histamine H1) Gq_Off Gq/11 Other_GPCR->Gq_Off Aniso_Off Anisotropine (Weak Antagonist) Aniso_Off->Other_GPCR PLC_Off PLC Gq_Off->PLC_Off CREB_Off -> CREB Activation PLC_Off->CREB_Off

Caption: On-target vs. potential off-target GPCR signaling.

Troubleshooting Steps
  • Confirm Target Expression: First, confirm that your cell line endogenously expresses the M1 receptor at sufficient levels using qPCR or Western blot. If not, your results may be inherently non-specific.

  • Run a Counter-Screen: Test Anisotropine in a cell line that expresses a different Gq-coupled receptor (e.g., the histamine H1 receptor) but lacks muscarinic receptors. Inhibition in this system would strongly suggest off-target activity.

  • Assay Interference Control: Run the luciferase assay in a cell-free system. Add Anisotropine directly to the assay buffer with luciferase and its substrate. A change in signal indicates direct interference with the assay chemistry, not a biological effect.

  • Use a Structurally Unrelated Antagonist: Compare the results of Anisotropine with another well-characterized, but structurally different, M1 antagonist (e.g., Pirenzepine). If both compounds produce the same effect, it is more likely to be an on-target effect. If the effects differ, off-target activity of Anisotropine is a strong possibility.

Experimental Protocols for Off-Target Validation

Here are detailed methods to systematically investigate and validate potential off-target effects.

Protocol 1: Cell Viability Assessment Using a Non-Metabolic Readout

This protocol uses a cytotoxicity assay that measures membrane integrity, which is less prone to artifacts than metabolic assays (e.g., MTT) when dealing with compounds that might affect mitochondrial function.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • Cells of interest and appropriate culture medium.

  • This compound stock solution.

  • 96-well clear-bottom cell culture plates.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include three sets of controls:

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., water or DMSO).

    • Untreated Control: Cells in medium only (measures spontaneous LDH release).

    • Maximum Lysis Control: Cells treated with the lysis buffer provided in the kit (measures maximum LDH release).

  • Incubation: Treat cells with the compound dilutions and controls for the desired experimental duration (e.g., 24, 48 hours).

  • Assay Execution: a. Centrifuge the plate to pellet any detached cells. b. Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add the reaction mixture to each well containing the supernatant. e. Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)

Protocol 2: Validating Specificity with a Receptor Knockout/Knockdown Model

Principle: The most definitive way to prove an effect is on-target is to show that it disappears when the target is removed. This protocol uses CRISPR-Cas9 or shRNA to eliminate the muscarinic receptor of interest.

Materials:

  • Wild-type (WT) host cell line.

  • Stable muscarinic receptor knockout (KO) or knockdown (KD) version of the same cell line.

  • Assay-specific reagents (e.g., for calcium flux, reporter gene, etc.).

Procedure:

  • Model Generation & Validation: a. Generate a stable KO/KD cell line for your target receptor (e.g., CHRM1 for the M1 receptor) using established CRISPR or shRNA protocols. b. Crucially, validate the knockout/knockdown. Confirm the absence of the target protein by Western blot and the loss of functional response to a known muscarinic agonist (e.g., carbachol) in the KO/KD line compared to the WT line.

  • Parallel Assays: a. Plate both the WT and KO/KD cell lines under identical conditions. b. Treat both cell lines with a dose-response curve of this compound. c. Perform your primary functional assay (e.g., calcium imaging, reporter assay, proliferation assay).

  • Interpretation of Results:

    • On-Target Effect: You will observe a dose-dependent effect in the WT cells, but this effect will be significantly blunted or completely absent in the KO/KD cells.

    • Off-Target Effect: You will observe a similar dose-dependent effect in both the WT and KO/KD cell lines, indicating the compound is acting on a target other than the one you eliminated.

By employing these rigorous troubleshooting and validation strategies, researchers can confidently delineate the on-target muscarinic antagonism of this compound from its potential off-target liabilities, ensuring the generation of high-quality, reliable data.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6647, Anisotropine methylbromide. [Link]

  • Grokipedia. Octatropine methylbromide. [Link]

  • Wikipedia. Muscarinic antagonist. [Link]

  • Yamada, S., et al. (2026). Off-Target Effects of Mirabegron on Muscarinic Receptors. MDPI. [Link]

  • Shum, S., & Nitesh, K. (2023). Muscarinic Antagonists. StatPearls. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • EMBL-EBI. (n.d.). Compound: ANISOTROPINE METHYLBROMIDE (CHEMBL1578). ChEMBL. [Link]

  • Wikipedia. Octatropine methylbromide. [Link]

  • Eglen, R. M., Hegde, S. S., & Watson, N. (1997). Muscarinic Receptor Agonists and Antagonists. Comprehensive Medicinal Chemistry. [Link]

  • Taylor & Francis Online. Muscarinic antagonists – Knowledge and References. [Link]

  • Sartorius. (n.d.). Critical Challenges in Cell-Based Analysis — A Roadmap. [Link]

  • Lee, J. A., & Kim, J. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules and Cells. [Link]

  • precisionFDA. ANISOTROPINE METHYLBROMIDE. [Link]

  • Centre for Addiction and Mental Health. (n.d.). Novel Cell-Based Assay for Serum Assessing Anticholinergic Toxicity in Cognitive Impairment. [Link]

  • Reininghaus, E. Z., et al. (2022). Cell-based serum anticholinergic activity assay and working memory in cognitively healthy older adults before and after scopolamine: An exploratory study. Journal of Psychopharmacology. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • Scientist Live. (2018). Off-target testing assays. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]

  • Li, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

Sources

Technical Support Center: Anisotropine Methyl Bromide Administration in Rats

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers using Anisotropine Methyl Bromide in rat models. It is designed in a question-and-answer format to directly address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic anticholinergic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors (M1-M3) located in smooth muscle and secretory glands.[1] This action leads to a reduction in gastric acid secretion and intestinal motility.[1] Due to its quaternary ammonium structure, its effects are largely peripheral, with limited ability to cross the blood-brain barrier.[1][2]

2. What are the most common research applications for this compound in rats?

In rat models, this compound is primarily used to investigate:

  • Gastrointestinal motility and secretion.[2]

  • The effects of peripheral muscarinic receptor blockade.

  • As an adjunct treatment model for peptic ulcers.[3]

3. What is the recommended vehicle for administering this compound to rats?

Based on its solubility profile, the selection of an appropriate vehicle is critical. While some sources state it is not soluble in water, others have successfully used aqueous solutions for administration.

  • For parenteral routes (intravenous, intraperitoneal, subcutaneous): Sterile isotonic saline (0.9% NaCl) is the most commonly recommended vehicle. It is crucial to ensure complete dissolution. If solubility issues arise, preparing a stock solution in a small amount of a suitable solvent like DMSO and then diluting with saline may be an option, though vehicle toxicity must be considered.[1]

  • For oral administration (gavage): Water or isotonic saline can be used. Given that food can reduce the absorption rate of this compound in rats, administration should occur in fasted animals.[2]

4. How should this compound solutions be prepared and stored?

  • Preparation:

    • Always use aseptic techniques when preparing solutions for parenteral administration.

    • Weigh the required amount of this compound powder accurately.

    • Dissolve in the chosen vehicle (e.g., sterile isotonic saline). Gentle warming or vortexing may aid dissolution.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination, especially for intravenous administration.

  • Storage:

    • Short-term (days to weeks): Store solutions at 2-8°C.[4]

    • Long-term (months to years): For extended storage, it is recommended to store stock solutions at -20°C.[1][3]

    • Powder: The solid powder should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[1]

    • Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation.[3]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound in the chosen vehicle.

  • Question: I am having trouble dissolving this compound powder in sterile saline. What should I do?

  • Answer:

    • Confirm Solubility: While saline is a common vehicle, solubility can be limited. Some suppliers indicate that this compound is soluble in DMSO but not in water.[1]

    • Gentle Heating: Try gently warming the solution (e.g., in a 37°C water bath) while stirring or vortexing.

    • Sonication: A brief period of sonication can also help to break up powder aggregates and enhance dissolution.

    • Co-solvent Approach: If the compound remains insoluble, you can prepare a concentrated stock solution in a minimal amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO). Then, dilute the stock solution with sterile saline to the final desired concentration. Crucially, ensure the final concentration of the organic solvent is low (typically <5-10% of the total volume) to avoid vehicle-induced toxicity in the rats. Always run a vehicle-only control group in your experiments.

Issue 2: Observed adverse effects in rats following administration.

  • Question: My rats are showing signs of distress (e.g., lethargy, ataxia, convulsions) after being administered this compound. What could be the cause?

  • Answer:

    • Dosage and Toxicity: this compound, like other methyl bromide compounds, can be toxic at high doses.[5][6] The observed effects could be signs of acute toxicity. Review your dose calculations carefully. The oral LD50 in rats for methyl bromide is reported to be in the range of 104 to 214 mg/kg.[5] Neurotoxic effects such as decreased locomotor activity, ataxia, and convulsions have been observed in animals exposed to methyl bromide.[5][7]

    • Route of Administration: The route of administration significantly impacts the bioavailability and potential for toxicity. Intravenous administration will have a more rapid and potent effect than oral or subcutaneous routes.[8][9]

    • Vehicle Effects: If you used a co-solvent like DMSO, the vehicle itself could be contributing to the adverse effects, especially at higher concentrations. Ensure you have a vehicle-only control group to differentiate between compound and vehicle effects.

    • Animal Health Status: Pre-existing health conditions in the rats can make them more susceptible to the toxic effects of the compound.

Issue 3: Inconsistent or unexpected experimental results.

  • Question: I am not observing the expected anticholinergic effects, or my results are highly variable between animals. What should I check?

  • Answer:

    • Solution Integrity: Ensure your this compound solution was prepared correctly and has not degraded. If stored improperly or for too long, the compound's efficacy may be reduced. Consider preparing fresh solutions.

    • Dose and Administration Technique:

      • Accurate Dosing: Double-check your dose calculations and the accuracy of your administration volume.

      • Proper Technique: Improper administration technique can lead to variability. For instance, in oral gavage, incorrect placement can lead to aspiration or incomplete delivery to the stomach.[8] For intravenous injections, ensure the full dose is delivered into the vein.

    • Animal Fasting: For oral administration, remember that food can reduce the absorption of this compound.[2] Ensure a consistent fasting period for all animals in your study.

    • Biological Variability: Account for biological variability between animals. Factors such as age, sex, and strain of the rat can influence drug metabolism and response.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Parenteral Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free isotonic saline (0.9% NaCl)

  • Sterile vials

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Aseptically weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of sterile isotonic saline to the vial.

  • Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution.

  • Draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile vial.

  • Label the vial with the compound name, concentration, date of preparation, and storage conditions.

  • Store the solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term use.

Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection in Rats

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringe and needle (e.g., 23-25 gauge)

  • Rat restraint device (optional)

  • 70% ethanol for disinfection

Procedure:

  • Gently restrain the rat.

  • Position the rat to expose its abdomen. The injection site should be in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[11]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-30° angle into the peritoneal cavity.

  • Gently aspirate to ensure no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the rat to its cage.

  • Monitor the rat for any adverse reactions.

Diagrams

VehicleSelectionWorkflow start Start: Need to Administer This compound solubility_check Check Solubility in Aqueous Vehicle (Saline) start->solubility_check soluble Is it soluble? solubility_check->soluble prepare_saline Prepare Solution in Sterile Isotonic Saline soluble->prepare_saline Yes insoluble Not Soluble soluble->insoluble No administer Administer to Rat prepare_saline->administer use_cosolvent Use Co-solvent Approach (e.g., DMSO) insoluble->use_cosolvent prepare_stock Prepare Concentrated Stock in Co-solvent use_cosolvent->prepare_stock dilute Dilute Stock with Saline (Ensure low final co-solvent %) prepare_stock->dilute dilute->administer vehicle_control Include Vehicle-Only Control Group dilute->vehicle_control

Caption: Decision workflow for vehicle selection.

IP_Administration_Workflow start Start: IP Administration restrain Gently Restrain Rat start->restrain position Expose Abdomen (Lower Right Quadrant) restrain->position disinfect Disinfect Injection Site position->disinfect insert_needle Insert Needle (15-30° angle) disinfect->insert_needle aspirate Aspirate to Check Placement insert_needle->aspirate inject Slowly Inject Solution aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Rat for Adverse Reactions withdraw->monitor

Caption: Intraperitoneal (IP) administration workflow.

References

  • Anisotropine Methylbromide - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Methyl bromide. (2002). OECD Existing Chemicals Database. Retrieved from [Link]

  • Methyl Bromide (Bromomethane). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Eustis, S. L., Haber, S. B., Drew, R. T., & Yang, R. S. (1988). Toxicology and pathology of methyl bromide in F344 rats and B6C3F1 mice following repeated inhalation exposure. Fundamental and applied toxicology, 11(4), 594–610.
  • van Haaren, F., van Hest, A., & Heinsbroek, R. P. (1990). Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats. Pharmacology, biochemistry, and behavior, 36(2), 363–369.
  • Methyl Bromide. (n.d.). National Pesticide Information Center. Retrieved from [Link]

  • Methyl Bromide (EHC 166, 1995). (n.d.). INCHEM. Retrieved from [Link]

  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. Retrieved from [Link]

  • Guarnieri, D. J. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of visualized experiments : JoVE, (67), e2771.
  • Scopolamine. (2013). Medical Countermeasures Database. CHEMM. Retrieved from [Link]

  • Morton, D. B., Jennings, M., Buckwell, A., Ewbank, R., Godfrey, C., Holgate, B., ... & Poirier, G. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15–23.

Sources

ensuring stability of Anisotropine methyl bromide during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Anisotropine methyl bromide (AMB) , also known as Octatropine methylbromide. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical behaviors of AMB.

While AMB is a highly effective antimuscarinic quaternary ammonium compound, its molecular structure—specifically its permanent cationic charge and bromide counterion—dictates strict handling parameters. This guide moves beyond basic instructions to explain the causality behind degradation and loss, ensuring your experimental workflows remain robust, reproducible, and self-validating.

🔬 Troubleshooting FAQs: Matrix Interactions & Stability

Q1: Why is my AMB concentration dropping over time in aqueous stock solutions, even though literature states it is highly stable? A: You are likely observing physical loss rather than chemical degradation. AMB exhibits remarkable stability against both acid and alkaline hydrolysis[1],[2]. Mechanistically, the bulky 2-propylvalerate group provides immense steric hindrance, shielding the ester linkage from nucleophilic attack by water or hydroxyl ions. However, because AMB is a quaternary ammonium compound, it carries a permanent cationic charge (


). This cation strongly interacts with the negatively charged silanol groups (

) present on standard borosilicate glassware. This electrostatic adsorption strips the drug from the solution, artificially lowering your active titer over time. Actionable Fix: Always prepare, store, and transfer AMB solutions using polypropylene tubes or heavily silanized glassware to eliminate electrostatic binding surfaces.

Q2: My solid AMB powder has clumped, and my in vitro assay yields are inconsistent. What happened? A: Bromide salts of quaternary amines are inherently hygroscopic. If the storage vial is opened while cold, atmospheric moisture rapidly condenses on the powder. The absorbed water alters the molecular weight-to-mass ratio. Consequently, you are weighing water alongside the active pharmaceutical ingredient (API), leading to sub-potent solution preparations. Actionable Fix: Store the solid powder in a desiccator at 2-8°C. Crucially, allow the sealed vial to equilibrate to room temperature for at least 30-60 minutes before opening.

Q3: Can I autoclave AMB solutions for sterile cell culture assays? A: No. While solid AMB has a high melting point of 329°C[3] due to strong ionic lattice interactions, applying high-pressure steam (121°C) to an aqueous solution can force thermal degradation or transesterification, especially in the presence of buffer salts. Actionable Fix: Sterilize solutions via cold filtration using 0.22 µm PVDF or PTFE membranes. Strictly avoid nylon filters, which possess surface charges that can bind cationic drugs.

📊 Quantitative Data & Stability Parameters

The following table summarizes the critical physicochemical parameters of AMB to guide your experimental design.

ParameterValue / RecommendationMechanistic Rationale
Aqueous Solubility ~1600 mg/L[3]The permanent positive charge of the quaternary ammonium group heavily favors dipole-ion interactions with water.
Hydrolytic Stability Highly Stable[1]Steric hindrance from the 2-propylvalerate group protects the ester bond from hydrolysis.
Melting Point 329 °C[3]Strong ionic lattice interactions between the tropanium cation and bromide anion require high thermal energy to disrupt.
Solid Storage 2-8°C, DesiccatedPrevents hygroscopic moisture uptake inherent to quaternary bromide salts.
Solution Storage Polypropylene vesselsEliminates electrostatic adsorption to negatively charged silanol (

) groups on glass.

⚙️ Standard Operating Procedure: Preparation of Validated AMB Stock Solutions

To ensure absolute trustworthiness in your assays, utilize this self-validating protocol for preparing a 10 mM AMB stock solution.

Step 1: Desiccation and Equilibration Remove the AMB vial from 2-8°C storage and place it in a room-temperature desiccator for 45 minutes. Causality: Equilibrating the vial prevents atmospheric condensation on the hygroscopic bromide salt, ensuring accurate molarity during weighing.

Step 2: Rapid Weighing Weigh the required mass using an analytical balance and immediately reseal the source vial. Causality: Minimizing atmospheric exposure prevents real-time water weight gain.

Step 3: Dissolution in Polypropylene Dissolve the powder in HPLC-grade water or your desired buffer strictly within a polypropylene conical tube. Causality: Polypropylene lacks anionic silanol groups, preventing the electrostatic adsorption of the quaternary ammonium cation.

Step 4: Sterile Filtration Filter the solution through a 0.22 µm PVDF syringe filter into a fresh sterile polypropylene vial. Causality: PVDF membranes exhibit exceptionally low cation binding compared to nylon, ensuring the drug titer remains constant.

Step 5: Titer Validation (Self-Validating Step) Quantify the final concentration of an aliquot via HPLC-UV (measuring absorbance at ~254 nm). Causality: This analytical check confirms that no API was lost to the filter membrane or vessel walls, validating the integrity of the stock before use in downstream biological assays.

🗺️ Experimental Workflow Visualization

The following diagram illustrates the critical decision points in handling AMB to prevent degradation and loss.

AMB_Stability Solid Solid AMB (Hygroscopic) Desiccator Store in Desiccator (Protect from Moisture) Solid->Desiccator Storage Weighing Rapid Weighing (Minimize Air Exposure) Desiccator->Weighing Preparation Solution Aqueous Reconstitution (Water/Buffer) Weighing->Solution Dissolve Glassware Borosilicate Glass (Silanol Groups) Solution->Glassware Improper Vessel Plastic Polypropylene/Silanized Glass (Inert Surface) Solution->Plastic Proper Vessel Adsorption Cationic Adsorption (Loss of Titer) Glassware->Adsorption Electrostatic Binding StableStock Stable Stock Solution (Validated via HPLC) Plastic->StableStock Prevents Loss

Workflow for preventing moisture degradation and surface adsorption of this compound.

📚 References

  • PubChem Compound Summary for CID 6647, Anisotropine methylbromide Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Anisotropine methylbromide Source: DrugBank URL:[Link]

Sources

Technical Support Center: Optimizing Oral Bioavailability of Anisotropine Methyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

The Core Problem: The "Quaternary Trap"

As researchers, we often assume that if a drug dissolves in water, it will be absorbed. With Anisotropine Methyl Bromide (AMB) , this assumption is the primary cause of experimental failure.

AMB is a Quaternary Ammonium Compound (QAC) .[1][2] Unlike tertiary amines that can switch between ionized and non-ionized states depending on pH, AMB carries a permanent positive charge regardless of the GI tract's pH.

  • The Physicochemical Reality: AMB is a BCS Class III molecule (High Solubility, Low Permeability).[2]

  • The Barrier: The intestinal epithelium is a lipophilic barrier. The permanently charged AMB cation (

    
    ) cannot passively diffuse transcellularly (through the cells). It is forced to rely on the paracellular route  (between cells), which is tight, rate-limiting, and covers less than 1% of the intestinal surface area.
    

If your oral gavage (PO) data shows erratic plasma exposure or bioavailability


, you are not facing a solubility issue; you are facing a permeability blockade .[1]

Diagnostic Workflow

Before altering your formulation, confirm the bottleneck using this decision logic.

DiagnosticTree Start Start: Low AMB Plasma Exposure SolubilityCheck Step 1: Visual Solubility Check (Is the dosing solution clear?) Start->SolubilityCheck Precipitation Precipitation Visible SolubilityCheck->Precipitation No Clear Solution is Clear SolubilityCheck->Clear Yes Action1 Action: Check Salt Form/Vehicle pH (Unlikely for AMB) Precipitation->Action1 PermeabilityCheck Step 2: Permeability Diagnosis Clear->PermeabilityCheck FoodEffect Was animal fasted? PermeabilityCheck->FoodEffect Fed Fed State FoodEffect->Fed Fasted Fasted State FoodEffect->Fasted Conclusion1 Negative Food Effect: Bile salts complex with AMB. RETRY FASTED. Fed->Conclusion1 Conclusion2 Permeability Limited: Requires Ion-Pairing or Enhancers. Fasted->Conclusion2

Figure 1: Diagnostic decision tree for isolating the cause of poor AMB bioavailability.

Advanced Formulation Strategies

To force a charged molecule like AMB through a lipophilic membrane, we must "mask" its charge.

Strategy A: Hydrophobic Ion-Pairing (HIP)

The Gold Standard for QACs [1]

Mechanism: You create a reversible complex between the cationic AMB and an anionic lipophilic counter-ion (e.g., Sodium Docusate or Sodium Lauryl Sulfate). The resulting complex is electrically neutral and lipophilic, allowing it to cross the membrane. Once in the blood, the complex dissociates.

Protocol: Preparation of AMB-Docusate Ion-Pair

Note: This protocol assumes a 1:1 stoichiometric ratio between the quaternary nitrogen of AMB and the anion.[1]

Materials:

  • This compound (MW: ~362.35 g/mol )[1][3][4]

  • Sodium Docusate (MW: 444.55 g/mol )[1]

  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Deionized Water[1]

Step-by-Step:

  • Aqueous Phase: Dissolve AMB in water (e.g., 10 mg/mL).

  • Organic Phase: Dissolve an equimolar amount of Sodium Docusate in DCM.

  • Extraction: Mix the two phases vigorously for 30 minutes. The lipophilic anion (docusate) will pull the AMB cation into the organic layer.

  • Separation: Collect the organic phase.

  • Evaporation: Evaporate the solvent under nitrogen or rotary evaporation.

  • Resuspension: You now have an oily residue (the Ion-Pair).[1] Resuspend this in a lipid vehicle (e.g., Labrafil M2125 or diluted Tween 80) for gavage.[1]

Comparative Data: Native vs. Ion-Paired

ParameterNative AMBAMB-Docusate ComplexImpact
Charge Positive (+1)Neutral (0)Enables membrane entry
LogP (Lipophilicity) < 0 (Hydrophilic)> 2.0 (Lipophilic)Increases passive diffusion
Solubility WaterOils/LipidsAllows SNEDDS formulation
Strategy B: Tight Junction Modulation (Permeation Enhancers)

If chemical modification (ion-pairing) is not feasible, you must modify the biology of the animal's gut.[1]

Agent: Sodium Caprate (C10) Mechanism: Sodium caprate activates phospholipase C, increasing intracellular calcium, which causes contraction of the actin-myosin filaments.[1] This physically pulls the tight junctions open, allowing the paracellular passage of AMB.

Dosing Protocol:

  • Co-formulation: Dissolve AMB in water.

  • Additive: Add Sodium Caprate to a final concentration of 1.3% to 2.0% (w/v) .

  • Administration: Gavage immediately.

    • Warning: Do not exceed 2.5% Sodium Caprate, as this can cause mild mucosal damage which may confound histology results.

Critical Procedural Optimization: The Food Effect

For Quaternary Ammonium Compounds, the "Food Effect" is severe and negative.

  • The Mechanism: Bile salts secreted during digestion are anionic. They will form insoluble or non-absorbable complexes with the cationic AMB in the gut lumen, effectively neutralizing the dose before it reaches the epithelium.

  • The Data: Studies on similar QACs (like Trospium or Ambenonium) show bioavailability reductions of up to 79% in fed states compared to fasted states.[2]

Mandatory Workflow:

  • Fast rodents for 12 hours (overnight) prior to dosing.

  • Dose the AMB formulation.

  • Withhold food for 2–4 hours post-dose to allow the absorption window to close without bile interference.

Mechanism of Action Visualization

Understanding how your formulation crosses the barrier is crucial for defending your data.

AbsorptionMechanism cluster_Lumen Gut Lumen (Aqueous) cluster_Membrane Intestinal Epithelium (Lipophilic) cluster_Blood Systemic Circulation AMB AMB (Cation +) Complex Neutral Ion-Pair (Lipophilic) AMB->Complex Electrostatic Attraction Paracellular Paracellular Route (Between Cells) AMB->Paracellular Low Efficiency (Native State) Anion Counter-Ion (-) (e.g. Docusate) Anion->Complex Transcellular Transcellular Route (Through Cell) Complex->Transcellular High Efficiency FreeDrug Free AMB (Therapeutic) Transcellular->FreeDrug Dissociation

Figure 2: Mechanism of Hydrophobic Ion-Pairing facilitating transcellular transport.[1]

Frequently Asked Questions (FAQ)

Q: Can I just increase the dose to overcome poor absorption? A: Risky. Because absorption is paracellular (pore-dependent), it is highly variable between animals.[1] Increasing the dose might push some animals into toxic anticholinergic effects (tremors, pupil dilation) while others remain under-dosed.[1] You need consistent absorption, not just more drug.

Q: I see precipitation when I mix AMB with my vehicle. What happened? A: You likely used a vehicle with anionic polymers (like Carboxymethylcellulose - CMC) or preservatives (like parabens).[1] The cationic AMB reacted with the anionic excipient to form an insoluble salt. Switch to non-ionic vehicles like Methylcellulose (MC) or Hydroxypropyl Methylcellulose (HPMC).[1]

Q: Can I use DMSO to improve absorption? A: DMSO improves solubility, not necessarily permeability for charged cations. It may help slightly by disrupting membranes, but it is not as effective as ion-pairing or specific tight-junction openers for this class of molecule.[1]

Q: Why is the plasma half-life shorter than expected? A: It may not be clearance; it may be "flip-flop kinetics."[1] If absorption is extremely slow (slower than elimination), the half-life you measure is actually the absorption rate constant.[1] Improving absorption via ion-pairing often "normalizes" the observed half-life.[1]

References

  • IAPChem. (2023). Food and bile micelle binding of quaternary ammonium compounds.

  • National Institutes of Health (NIH). (2023). Anisotropine Methylbromide - PubChem Compound Summary.[1][1]

  • Journal of Controlled Release. (2022). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.[5][1]

  • ACS Biomaterials Science & Engineering. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS.[1]

  • Environmental Science & Technology. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.[1]

Sources

Technical Support Center: Minimizing Tachyphylaxis with Anisotropine Methyl Bromide in Tissue Baths

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ex vivo pharmacology. As a Senior Application Scientist, I have designed this resource to help researchers troubleshoot and optimize tissue bath (organ bath) experiments using Anisotropine methyl bromide (AMB) .

AMB is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[1][2]. When evaluating smooth muscle relaxation, researchers frequently encounter tachyphylaxis —a rapidly diminishing contractile response to successive doses of a drug[3]. In muscarinic assays, this often manifests as an apparent loss of tissue viability or artifactual shifts in antagonist efficacy[4]. This guide provides the mechanistic reasoning, self-validating protocols, and targeted Q&A to ensure high-fidelity data collection.

Core Mechanism: Understanding Muscarinic Tachyphylaxis

To prevent tachyphylaxis, we must first understand its causality. Tachyphylaxis in AMB experiments is rarely caused by the antagonist itself. Instead, it is driven by the desensitization and internalization of muscarinic receptors following repeated or prolonged exposure to the agonist (e.g., carbachol or acetylcholine) used to induce baseline tone[4][5].

Continuous activation of M2/M3 receptors triggers a sustained intracellular calcium (


) surge. This overstimulation activates feedback loops that uncouple the G-protein and internalize the receptor, leaving fewer targets available for subsequent agonist challenges[5]. Because AMB is a competitive antagonist, a reduced surface receptor population will drastically skew your dose-response curves.

Mechanism Agonist Muscarinic Agonist (e.g., Carbachol) Receptor M2 / M3 Muscarinic Receptor Agonist->Receptor Activation AMB This compound (Competitive Antagonist) AMB->Receptor Steric Blockade Ca Intracellular Ca2+ Surge Receptor->Ca Contraction Smooth Muscle Contraction Ca->Contraction Desens Receptor Internalization (Tachyphylaxis) Ca->Desens Overstimulation Desens->Receptor Downregulation

Mechanism of AMB antagonism and Ca2+-dependent muscarinic receptor tachyphylaxis.

Self-Validating Protocol: Non-Cumulative AMB Testing

To generate trustworthy data, your experimental setup must be self-validating. This means incorporating internal controls that prove the tissue's contractile machinery is functional independent of the muscarinic pathway.

Step-by-Step Methodology
  • System Preparation: Prepare a Physiological Salt Solution (PSS), such as Krebs-Henseleit buffer, aerated continuously with 95%

    
     / 5% 
    
    
    
    at 37°C to maintain physiological pH (7.4) and tissue viability[6][7].
  • Tissue Mounting & Equilibration: Suspend the smooth muscle strip (e.g., guinea pig ileum or tracheal ring) under 0.5–1.0 g of resting tension. Equilibrate for 60 minutes, replacing the PSS every 15 minutes. Causality: This allows stretch-activated ion channels to stabilize, preventing spontaneous baseline drift[7].

  • Receptor-Independent Wake-Up (Self-Validation): Apply 60 mM KCl to the bath. Causality: KCl directly depolarizes the cell membrane, bypassing muscarinic receptors to induce contraction. If the tissue fails to contract here, the muscle is dead, and the experiment must be aborted. Wash thoroughly until baseline tension is restored.

  • Baseline Agonist Challenge: Apply a sub-maximal dose of carbachol (e.g., 1 μM) to establish the baseline muscarinic response. Record peak tension.

  • Extensive Washout: Perform 5 complete bath volume exchanges over 30 minutes. Causality: Incomplete washout leaves residual agonist, which continuously drives receptor desensitization[4][6].

  • AMB Incubation: Add the desired concentration of AMB to the bath. Incubate for exactly 30 minutes. Causality: AMB is a bulky quaternary ammonium compound[1][8]. It requires sufficient contact time to penetrate the tissue matrix and reach equilibrium with the receptors.

  • Non-Cumulative Agonist Challenge: Challenge the tissue with the agonist again. Record the peak tension and immediately wash the tissue. Causality: Leaving the agonist in the bath for prolonged periods triggers the calcium-dependent tachyphylaxis described in Section 1[5].

Workflow Start Tissue Equilibration (60 min, 37°C) WakeUp KCl Wake-up (Internal Control) Start->WakeUp Wash1 Primary Washout (5 exchanges, 30 min) WakeUp->Wash1 AMB AMB Incubation (30 min equilibration) Wash1->AMB Agonist Non-Cumulative Agonist (Record Peak Tension) AMB->Agonist Wash2 Secondary Washout (Prevent Tachyphylaxis) Agonist->Wash2 Wash2->AMB Next Dose Cycle

Workflow for AMB tissue bath experiments designed to prevent receptor desensitization.

Quantitative Parameters for Optimal Viability

Adhering to strict quantitative parameters is the most effective way to prevent experimental artifacts.

ParameterRecommended ValueScientific Rationale
Bath Temperature 37 ± 0.5 °CMaintains physiological enzyme kinetics and receptor coupling[6].
Aeration Mixture 95%

/ 5%

Ensures deep tissue oxygenation and buffers PSS pH to 7.4[6][7].
Resting Tension 0.5 – 1.0 gAligns actin-myosin crossbridges for optimal force generation[4][6].
AMB Equilibration 30 minutesAllows the quaternary ammonium structure to penetrate tissue[6].
Washout Volume 5x bath volumeEnsures complete dilution of residual agonist/antagonist[4].
Washout Interval 20 – 30 minutesProvides time for internalized receptors to recycle to the surface[6].

Troubleshooting & FAQs

Q: Why is the contractile response to carbachol diminishing after each AMB washout cycle? A: You are observing classic muscarinic tachyphylaxis. This is rarely due to residual AMB. High concentrations of muscarinic agonists trigger


-dependent receptor internalization[5].
Solution: Increase your washout intervals to 30 minutes, ensure you are doing at least 5 complete bath exchanges, and switch to a non-cumulative dosing strategy[4][6].

Q: Should I use cumulative or non-cumulative dosing for the agonist when testing AMB? A: Non-cumulative dosing is strictly recommended. Because of the rapid tachyphylaxis inherent to muscarinic receptor-mediated contractions, attempting to build a cumulative concentration-response curve on a single muscle strip will lead to artifactual rightward shifts[4][7]. Apply the agonist, record the peak, and wash immediately.

Q: How do I ensure AMB is completely washed out between trials? A: AMB is a permanently charged, hydrophilic quaternary ammonium compound[1][8]. While it dissolves easily in PSS, its bulky nature can cause it to become sterically trapped in the extracellular matrix of the tissue. You must use a high-volume flush (minimum of 5 bath volume exchanges) over a 30-minute period to establish a steep concentration gradient that pulls AMB out of the tissue[4].

Q: Can I use the same tissue strip to test multiple concentrations of AMB? A: It is highly discouraged. Because of the unavoidable minor tachyphylaxis that occurs over hours of repeated muscarinic stimulation, each tissue strip cannot reliably serve as its own control for pairing


 values[4].
Solution: Use a parallel design. Mount multiple tissue strips from the same animal. Treat one strip with vehicle (control) and the others with single, distinct concentrations of AMB.

Q: My tissue is failing to relax back to baseline after the agonist challenge. What is wrong? A: This indicates a failure in calcium extrusion or a disruption in the buffer's pH. Check your aeration (ensure the 95%


 / 5% 

tank is not empty)[6][7]. Without

, the bicarbonate in the PSS cannot buffer the solution, leading to alkalosis which triggers spontaneous calcium influx and sustained contraction.

References

  • Anisotropine Methylbromide - PubChem - NIH. nih.gov.[Link]

  • ANISOTROPINE METHYLBROMIDE - Inxight Drugs. ncats.io.[Link]

  • THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD. nih.gov.[Link]

  • Characterization of the 5-hydroxytryptamine receptors mediating contraction in the intestine of Suncus murinus. nih.gov.[Link]

  • Involvement of Ca2+ Mobilization in Tachyphylaxis to β-Adrenergic Receptors in Trachealis. atsjournals.org.[Link]

  • Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. nih.gov.[Link]

  • Comparison of human and porcine gastric clasp and sling fiber contraction by M2 and M3 muscarinic receptors. physiology.org.[Link]

Sources

Validation & Comparative

An In Vivo Comparative Analysis: Anisotropine Methyl Bromide vs. Scopolamine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Appropriate Muscarinic Antagonist for In Vivo Research

This guide provides an in-depth, data-supported comparison of two commonly referenced muscarinic receptor antagonists: Anisotropine methyl bromide and Scopolamine. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting an antagonist for in vivo studies, based on the desired site of action—peripheral versus central nervous system.

Introduction: A Tale of Two Antagonists

This compound and Scopolamine are both anticholinergic agents that exert their effects by competitively blocking muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are pivotal in mediating the functions of the parasympathetic nervous system, which governs a host of "rest-and-digest" processes.[2] Despite their shared mechanism, a fundamental structural difference dictates their pharmacological profiles and, consequently, their applications in in vivo research.

  • Scopolamine , a tertiary amine and naturally occurring belladonna alkaloid, is lipid-soluble and readily crosses the blood-brain barrier (BBB).[3][4] This allows it to act on mAChRs in both the peripheral and central nervous systems (CNS), making it a powerful tool for inducing and studying cognitive deficits.[5][6][7]

  • This compound is a synthetic quaternary ammonium compound.[1][8] Its charged nature significantly limits its ability to cross the BBB.[9][10] As a result, its actions are largely confined to the periphery, making it a selective tool for investigating peripheral cholinergic pathways, particularly in the gastrointestinal (GI) tract.[1][8][9]

This guide will dissect these differences through a review of their pharmacological properties, a head-to-head comparison in relevant in vivo models, and detailed experimental protocols.

Core Pharmacological Properties: A Head-to-Head Comparison

The choice between these two agents hinges on their distinct physicochemical and pharmacokinetic properties. The following table summarizes their key attributes.

FeatureThis compoundScopolamine (Hyoscine)Rationale & Implications
Chemical Structure Quaternary Ammonium CompoundTertiary Amine AlkaloidThe positively charged nitrogen in anisotropine restricts its passage across lipid membranes like the BBB. Scopolamine's uncharged nitrogen at physiological pH allows for BBB penetration.
Blood-Brain Barrier (BBB) Penetration Poor / Negligible[9][10]Readily Crosses[4]This is the most critical differentiator. Scopolamine is suitable for CNS studies (e.g., memory, cognition), while anisotropine is ideal for peripheral targets without CNS confounding effects.
Primary Site of Action Peripheral (e.g., GI tract, exocrine glands)[1][9]Central and Peripheral[3][4]Research goals dictate the choice: use anisotropine to study GI motility or salivation; use scopolamine to model amnesia or motion sickness.
Receptor Selectivity Competitive antagonist at M1-M3 receptors.[1]Non-selective competitive antagonist at M1-M4 receptors.[3]Both are broad-spectrum muscarinic antagonists. The key difference in vivo is not receptor subtype selectivity but rather CNS accessibility.
Key In Vivo Applications Relief of GI spasm, reduction of gastric acid secretion.[8][10]Induction of amnesia/cognitive deficits, motion sickness prevention, preanesthetic sedation.[3][6][7]Anisotropine is used to model peripheral anticholinergic effects; Scopolamine is a standard for creating models of dementia and Alzheimer's disease.[5][7]
Common Side Effects Dry mouth, blurred vision, urinary retention (peripheral effects).[8]Drowsiness, amnesia, confusion, hallucinations (central effects), plus peripheral effects.[4][11]The side effect profile directly reflects the site of action. Anisotropine's side effects are classic peripheral anticholinergic symptoms. Scopolamine adds a layer of significant CNS effects.

In Vivo Experimental Models & Protocols

The divergent BBB permeability of these compounds is best illustrated by their effects in specific, validated in vivo models.

A. Central Nervous System Model: Scopolamine-Induced Amnesia

Scopolamine is the gold standard for inducing a reversible cholinergic deficit that mimics the cognitive impairment seen in conditions like Alzheimer's disease.[5][6][7] this compound, due to its inability to cross the BBB, would not be expected to produce significant cognitive deficits, making it an excellent negative control for isolating peripheral effects.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Habituation Animal Habituation (e.g., 3-5 days handling) Baseline Baseline Training (e.g., Morris Water Maze) Habituation->Baseline Grouping Randomize into Groups (Vehicle, Scopolamine, Anisotropine) Baseline->Grouping Admin Drug Administration (e.g., IP injection) Grouping->Admin Wait Waiting Period (30 min for BBB penetration) Admin->Wait Test Behavioral Testing (Acquisition/Retention Trial) Wait->Test Data Data Collection (Escape Latency, Path Length) Test->Data Stats Statistical Analysis (ANOVA) Data->Stats Results Results Interpretation Stats->Results

Caption: Experimental workflow for comparing CNS effects in a scopolamine-induced amnesia model.

The MWM is a classic test of spatial learning and memory. The amnesic effect of scopolamine is demonstrated by an increased time (latency) for the animal to find a hidden platform.

  • Apparatus: A circular pool (approx. 1.5m diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.

  • Animal Groups (n=8-12 per group):

    • Group 1 (Control): Vehicle (e.g., 0.9% saline), administered intraperitoneally (IP).

    • Group 2 (Amnesia Model): Scopolamine (1-3 mg/kg), administered IP.[6][12]

    • Group 3 (Peripheral Control): this compound (dose-matched for peripheral activity), administered IP.

  • Procedure:

    • Day 1-4 (Acquisition/Training):

      • Administer the assigned drug/vehicle 30 minutes prior to the first trial of each day. This timing is critical to ensure the drug has reached its peak effect.

      • Each mouse undergoes four trials per day. For each trial, the mouse is placed into the pool at one of four random starting positions.

      • The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.

      • Record the escape latency (time to find the platform).

    • Day 5 (Probe Trial - Memory Retention):

      • The platform is removed from the pool.

      • Administer the assigned drug/vehicle 30 minutes prior to the trial.

      • Place the mouse in the pool for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

  • Expected Outcome:

    • Scopolamine Group: Will show significantly longer escape latencies during training and spend less time in the target quadrant during the probe trial compared to the vehicle group, indicating impaired learning and memory.[12]

    • Anisotropine Group: Should perform similarly to the vehicle control group, demonstrating that peripheral muscarinic blockade does not impair spatial memory.

B. Peripheral Model: Pilocarpine-Induced Salivation (Sialorrhea)

This model directly measures a peripheral muscarinic effect: glandular secretion. Both compounds are expected to show efficacy, but this model is ideal for determining the relative potency and duration of action of peripherally-acting antagonists.

  • Animal Groups (n=6-10 per group):

    • Group 1 (Control): Vehicle (e.g., 0.9% saline), administered subcutaneously (SC).

    • Group 2 (Test Compound 1): this compound (various doses), administered SC.

    • Group 3 (Test Compound 2): Scopolamine (various doses), administered SC.

  • Procedure:

    • Administer the assigned antagonist (Anisotropine or Scopolamine) or vehicle.

    • After a set pretreatment time (e.g., 30 minutes), administer a sialogogue (a substance that promotes salivation), such as Pilocarpine (4 mg/kg, IP).

    • Immediately after pilocarpine injection, place pre-weighed cotton balls into the animal's mouth.

    • Remove and weigh the cotton balls after a fixed period (e.g., 15 minutes).

    • The weight difference represents the amount of saliva secreted.

  • Expected Outcome: Both Anisotropine and Scopolamine will dose-dependently inhibit pilocarpine-induced salivation. This assay allows for the calculation of ED50 values (the dose required to produce 50% of the maximal effect), providing a quantitative comparison of their peripheral potency.

Mechanism of Action: Muscarinic Receptor Signaling

Both drugs act by blocking the binding of acetylcholine (ACh) to muscarinic receptors. Many peripheral effects, such as smooth muscle contraction and glandular secretion, are mediated by M3 receptors. These are Gq-protein coupled receptors. The blockade of this pathway by an antagonist prevents these downstream effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) Receptor M3 Muscarinic Receptor ACh->Receptor Activates Antagonist Anisotropine or Scopolamine Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Glandular Secretion, Smooth Muscle Contraction) Ca->Response PKC->Response

Sources

validation of Anisotropine methyl bromide as a muscarinic antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Anisotropine Methyl Bromide (AMB) is a quaternary ammonium anticholinergic agent.[1][2][3] Historically utilized for peptic ulcer disease, its current value in research lies in its inability to cross the blood-brain barrier (BBB), making it an excellent reference standard for distinguishing peripheral vs. central muscarinic blockade.

This guide outlines the validation framework for AMB, contrasting it with tertiary amines (Atropine) and other quaternary analogs (Glycopyrrolate).

Executive Summary & Mechanism of Action

This compound is a competitive, non-selective muscarinic antagonist. Structurally, it is the methylbromide salt of the octatropine alkaloid. Unlike tertiary amines (e.g., Atropine, Scopolamine), AMB possesses a permanently charged quaternary nitrogen atom. This structural feature renders it highly hydrophilic, preventing significant penetration of the blood-brain barrier (BBB).

Core Utility:

  • Research: Used as a negative control for CNS muscarinic effects.

  • Therapeutics: Validated for peripheral antispasmodic activity without the dose-limiting central toxicity (delirium, sedation) associated with Atropine.

Signaling Pathway Blockade

AMB primarily antagonizes the M3 receptor subtype in smooth muscle (gastrointestinal, urinary, bronchial).

M3_Signaling_Blockade ACh Acetylcholine (Agonist) M3 M3 Muscarinic Receptor (GPCR) ACh->M3 Activates AMB This compound (Antagonist) AMB->M3 Blocks Gq Gq Protein M3->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC Ca Intracellular Ca2+ Release IP3->Ca ER Release Contract Smooth Muscle Contraction Ca->Contract MLCK Activation

Figure 1: Mechanism of Action. AMB competitively binds to the M3 receptor, preventing Gq-protein coupling and subsequent calcium release, thereby inhibiting smooth muscle contraction.

Comparative Pharmacodynamics

To validate AMB, it must be benchmarked against standard antagonists. The following table summarizes expected performance metrics.

FeatureThis compound Atropine Glycopyrrolate Scopolamine
Chemical Class Quaternary AmmoniumTertiary AmineQuaternary AmmoniumTertiary Amine
BBB Penetration Negligible (Peripheral only)High (CNS + Peripheral)Negligible (Peripheral only)Very High (CNS dominant)
Receptor Selectivity Non-selective (M1-M3)Non-selective (M1-M5)M3 > M2 (Slight selectivity)Non-selective
Onset of Action IntermediateRapidRapidRapid
Key Validation Use Negative control for CNS assays ; Peripheral spasmolysisGold standard for general antagonismPotent peripheral standardCNS amnesia/cognitive models
Est.[4] Affinity (

)

1–10 nM (M3)
0.2–1.0 nM0.1–0.5 nM0.1–1.0 nM

Expert Insight: When validating AMB, do not expect the sub-nanomolar potency seen with Glycopyrrolate. AMB is historically less potent but offers a distinct safety profile due to its polarity.

Experimental Validation Protocols

To confirm the identity and activity of this compound, two distinct assays are required: a Radioligand Binding Assay (affinity) and a Functional Tissue Bath Assay (efficacy/potency).

Protocol A: In Vitro Radioligand Binding (Affinity)

Objective: Determine the inhibition constant (


) of AMB at human M3 receptors.
  • System: CHO-K1 cells stably expressing human M3 receptors.[5]

  • Radioligand:

    
    -N-Methylscopolamine (NMS) at 0.2 nM (
    
    
    
    nM).
  • Non-specific Binding: Define using 1

    
    M Atropine.
    
  • Workflow:

    • Incubate cell membranes (10-20

      
      g protein) with radioligand and varying concentrations of AMB (
      
      
      
      M to
      
      
      M).
    • Incubate for 60 mins at 25°C.

    • Terminate via rapid vacuum filtration over GF/B filters.

  • Data Analysis:

    • Calculate

      
       from the displacement curve.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      [5]
    • Validation Criterion: AMB must display a monophasic displacement curve with a Hill slope

      
       (competitive antagonism).
      
Protocol B: Ex Vivo Functional Antagonism (Schild Analysis)

Objective: Calculate the


 value (measure of affinity in functional tissue) using Guinea Pig Ileum. This confirms the drug acts as a competitive antagonist in a physiological system.

Materials:

  • Tyrode’s solution (gassed with 95%

    
     / 5% 
    
    
    
    ).
  • Freshly isolated guinea pig ileum segments (2-3 cm).

  • Agonist: Carbachol (CCh).

Step-by-Step Methodology:

  • Equilibration: Mount ileum segments in organ bath at 37°C under 1g tension. Equilibrate for 60 min, washing every 15 min.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) for Carbachol (

    
     M to 
    
    
    
    M) until max contraction is achieved. Wash tissue.
  • Incubation: Incubate tissue with a fixed concentration of AMB (e.g., 10 nM) for 30 minutes.

  • Test Curve: Repeat Carbachol CRC in the presence of AMB.

  • Repetition: Repeat with higher concentrations of AMB (30 nM, 100 nM).

  • Analysis:

    • Measure the Dose Ratio (DR) :

      
      .
      
    • Schild Plot: Plot

      
       vs. 
      
      
      
      .
    • Validation Criterion: The slope must be

      
      . The X-intercept is the 
      
      
      
      value.

Validation Logic & Decision Matrix

The following workflow illustrates the logical steps to validate AMB as a fit-for-purpose antagonist in drug development.

Validation_Workflow Start Start Validation Binding 1. Binding Assay (CHO-hM3) Start->Binding Ki_Check Ki < 50 nM? Binding->Ki_Check Functional 2. Functional Assay (Ileum) Ki_Check->Functional Yes Fail_Potency FAIL: Low Potency Ki_Check->Fail_Potency No Schild_Check Schild Slope ≈ 1.0? Functional->Schild_Check BBB_Check 3. BBB Permeability (PAMPA/In Vivo) Schild_Check->BBB_Check Yes Fail_Mech FAIL: Non-Competitive Schild_Check->Fail_Mech No Pass VALIDATED: Peripheral Antagonist BBB_Check->Pass Low CNS Entry

Figure 2: Validation Decision Matrix. A step-by-step logic flow to confirm AMB's identity as a potent, competitive, and peripherally selective antagonist.

References

  • Muscarinic Receptor Subtypes and Antagonists.

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Defines the binding profiles of classical antagonists including quaternary ammonium deriv
  • Pharmacology of Qu

    • Source: Clinical G
    • Context: Explains the inability of quaternary amines (AMB, Glycopyrrolate) to cross the BBB compared to Atropine.[6]

  • Anisotropine Methylbromide Product Monograph.

    • Source: PubChem / NIH.
    • Context: Provides chemical structure, physical properties, and historical clinical d
  • Muscarinic Receptor Binding Protocols.

    • Source: BenchChem Technical Guides.[5]

    • Context: Standardized protocols for radioligand binding assays (

      
       determination) for muscarinic antagonists.[5]
      
    • (Note: Generalized link to protocol repository)

Sources

Anisotropine methyl bromide potency compared to other anticholinergics

Author: BenchChem Technical Support Team. Date: March 2026

Anisotropine Methylbromide vs. Classic Anticholinergics: A Comparative Potency Guide

Introduction Anisotropine methylbromide is a quaternary ammonium anticholinergic agent historically utilized for the management of gastrointestinal spasms and peptic ulcer disease[1]. While highly potent tertiary amines like atropine and scopolamine dominate the landscape of muscarinic antagonism, their clinical utility is often limited by dose-dependent central nervous system (CNS) side effects. Anisotropine methylbromide addresses this limitation through its permanent positive charge, which restricts blood-brain barrier (BBB) permeability, localizing its antispasmodic effects to the peripheral nervous system[2].

This guide provides an objective, data-driven comparison of anisotropine methylbromide against other standard anticholinergics, detailing receptor binding affinities, structural pharmacodynamics, and the experimental protocols required to validate its potency.

Structural Pharmacodynamics and Receptor Affinity The potency of an anticholinergic drug is fundamentally dictated by its binding affinity (IC50 or Ki) to muscarinic acetylcholine receptors (mAChRs). Anisotropine methylbromide functions as a competitive antagonist at these receptors, particularly the M1 and M3 subtypes, which mediate salivary secretion, gastric acid secretion, and gastrointestinal smooth muscle contraction[2].

Structurally, anisotropine methylbromide differs from atropine by the substitution of an aliphatic side chain for the aromatic side chain in the acid moiety of the ester[1]. This structural modification reduces the hydrophobic interactions within the orthosteric binding site of the muscarinic receptor. Consequently, anisotropine methylbromide exhibits lower absolute potency (higher IC50) compared to classic tropane alkaloids, but it gains a significantly improved peripheral safety margin[1].

Table 1: Comparative Muscarinic Receptor Binding Potency

Anticholinergic AgentStructure TypeM1 Receptor IC50 (nM)M3 Receptor IC50 (nM)BBB Permeability
Atropine Tertiary Amine~0.3 - 1.0~0.3 - 1.0High
Scopolamine Tertiary Amine~0.5 - 1.5~0.5 - 1.5High
Ipratropium Quaternary Ammonium~2.0~2.0Low
Anisotropine Methylbromide Quaternary Ammonium168160Low

Data Note: IC50 values for anisotropine methylbromide are derived from the NCATS Inxight Drugs database[2]. Comparator values reflect standard pharmacological consensus for context.

G ACh Acetylcholine (Agonist) MR Muscarinic Receptors (M1 / M3) ACh->MR Activates AMB Anisotropine Methylbromide (Competitive Antagonist) AMB->MR Blocks PLC Phospholipase C (PLC) Activation MR->PLC Gq-coupled Ca Intracellular Ca2+ Release PLC->Ca Response Smooth Muscle Contraction & Secretion Ca->Response

Muscarinic receptor signaling pathway and competitive antagonism by anisotropine methylbromide.

Experimental Validation: Isolated Guinea Pig Ileum Assay To objectively quantify the antispasmodic potency of anisotropine methylbromide compared to atropine, researchers rely on the isolated guinea pig ileum assay. This ex vivo model is the pharmacological gold standard because the guinea pig ileum possesses a dense, homogenous population of M3 muscarinic receptors that directly mediate smooth muscle contraction, providing a highly sensitive and reproducible functional readout[3][4].

The following protocol outlines a self-validating system utilizing Schild plot analysis. By calculating the pA2 value (the negative logarithm of the molar concentration of antagonist that necessitates a doubling of the agonist concentration to achieve the original response), researchers can determine competitive antagonist affinity independently of the agonist's intrinsic efficacy[3].

Step-by-Step Methodology

  • Tissue Preparation & Mounting:

    • Isolate a 2-3 cm segment of the terminal ileum from a euthanized guinea pig, flushing the lumen gently with Tyrode's or Krebs solution to remove fecal matter and prevent endogenous protease degradation[4].

    • Mount the tissue vertically in a 10-20 mL organ bath connected to an isometric force transducer (e.g., PowerLab)[3].

    • Causality: Vertical mounting ensures that the longitudinal smooth muscle fibers pull directly against the transducer, maximizing the signal-to-noise ratio of the contractile force.

  • Physiological Equilibration:

    • Bathe the tissue in Tyrode's solution maintained at 37°C and continuously aerate with a 95% O2 / 5% CO2 mixture[3].

    • Apply a resting tension of 0.5 - 1.0 g and allow the tissue to equilibrate for 45-60 minutes, washing with fresh buffer every 15 minutes[4].

    • Causality: The specific temperature and oxygenation maintain cellular viability and ATP production, while the buffer preserves the physiological ion gradients (Na+, K+, Ca2+) required for action potential propagation and excitation-contraction coupling.

  • Baseline Agonist Dose-Response (Control):

    • Construct a cumulative concentration-response curve (CRC) using an exogenous muscarinic agonist (e.g., Acetylcholine or Carbachol), starting from 10⁻⁹ M up to 10⁻⁴ M[3].

    • Record the maximum contraction (Emax) and calculate the baseline EC50.

  • Washout and Antagonist Incubation:

    • Wash the tissue repeatedly until baseline tension is restored.

    • Incubate the tissue with a fixed concentration of anisotropine methylbromide (e.g., 10⁻⁷ M) for 15-20 minutes.

    • Causality: A 15-20 minute incubation is critical to allow the quaternary ammonium compound to fully diffuse into the tissue and reach thermodynamic equilibrium with the muscarinic receptors before agonist challenge.

  • Antagonist-Shifted Dose-Response:

    • Repeat the cumulative agonist CRC in the continuous presence of the antagonist[3].

    • Wash and repeat the process for at least two higher concentrations of the antagonist (e.g., 10⁻⁶ M, 10⁻⁵ M).

  • Data Synthesis (Schild Analysis):

    • Plot the log(dose ratio - 1) against the negative log of the antagonist concentration. A linear regression with a slope of approximately 1.0 confirms competitive, reversible antagonism, allowing for the derivation of the pA2 value (potency)[3].

Workflow TPrep Tissue Preparation (Guinea Pig Ileum) Equil Equilibration (Tyrode's Solution, 37°C) TPrep->Equil Agonist Agonist Dose-Response (ACh alone) Equil->Agonist Wash Washout & Recovery Agonist->Wash Antagonist Antagonist Incubation (Anisotropine Methylbromide) Wash->Antagonist AgAntag Agonist + Antagonist Dose-Response Antagonist->AgAntag Schild Schild Plot Analysis (Calculate pA2) AgAntag->Schild

Step-by-step workflow for the isolated guinea pig ileum assay to determine anticholinergic potency.

Conclusion for Drug Development Professionals While anisotropine methylbromide exhibits a lower absolute binding affinity (IC50 ~160-168 nM) compared to tertiary amines like atropine (IC50 ~1 nM)[2], its pharmacological value lies in its compartmentalized distribution. For drug development professionals designing antispasmodics or evaluating legacy compounds, anisotropine methylbromide serves as a classic proof-of-concept that maximizing target affinity is not always the primary goal. By utilizing a quaternary ammonium structure and an aliphatic side chain[1], developers can intentionally sacrifice absolute potency to eliminate BBB penetration, thereby optimizing the therapeutic index for peripheral gastrointestinal and genitourinary applications.

References

  • NCATS Inxight Drugs: Anisotropine Methylbromide. National Center for Advancing Translational Sciences. URL: [Link]

  • Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal. URL:[Link]

  • Susanta Kumar Rout, Saptarshi Dutta, Mukul Sengupta and Srimanta Das. Research Journal of Pharmacy and Technology. URL: [Link]

Sources

A Researcher's Guide to Quantifying Muscarinic Antagonism: A Schild Analysis of Anisotropine Methyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of pharmacology and drug development, the precise quantification of drug-receptor interactions is paramount. This guide provides an in-depth, objective comparison of Anisotropine methyl bromide's performance as a muscarinic antagonist, grounded in the principles and practical application of Schild analysis. We will delve into the experimental methodology, data interpretation, and comparative pharmacology, offering insights honed from extensive laboratory experience.

This compound, a quaternary ammonium compound, functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] Its anticholinergic properties have been historically utilized in the treatment of gastrointestinal disorders, such as peptic ulcers and spasms.[2][3][4] While its clinical use has been largely superseded by more modern therapies, its clear mechanism of action makes it an excellent candidate for illustrating the principles of competitive antagonism.

This guide will not only detail the "how" but, more importantly, the "why" behind the experimental design, ensuring a thorough understanding of the self-validating nature of a well-executed Schild analysis.

The Foundation: Understanding Competitive Antagonism and Schild Analysis

Competitive antagonism occurs when an antagonist reversibly binds to the same receptor site as an agonist, thereby preventing the agonist from eliciting its effect. A key characteristic of competitive antagonism is its surmountability; the effect of the antagonist can be overcome by increasing the concentration of the agonist.

Schild analysis is the gold standard for quantifying the potency of a competitive antagonist. It provides a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

The analysis relies on generating concentration-response curves for an agonist in the absence and presence of various concentrations of the antagonist. The parallel rightward shift of these curves, without a change in the maximal response, is the hallmark of competitive antagonism.

Visualizing the Mechanism: Muscarinic Receptor Signaling and Antagonism

The following diagram illustrates the signaling pathway of a muscarinic receptor (M3 subtype, common in smooth muscle) and how a competitive antagonist like this compound intervenes.

cluster_0 Cell Membrane Agonist Agonist M3_Receptor M3 Muscarinic Receptor Agonist->M3_Receptor Binds & Activates Antagonist Anisotropine methyl bromide Antagonist->M3_Receptor Binds & Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Muscarinic M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Schild Analysis of this compound

This protocol outlines a robust, self-validating workflow for determining the pA2 value of this compound using an isolated tissue preparation, a classic and reliable method in pharmacology.

I. Materials and Reagents
  • Isolated Tissue: Guinea pig ileum is a standard choice due to its sensitivity to muscarinic agonists and robust, reproducible contractions.

  • Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist: Acetylcholine (ACh) or a more stable analog like Carbachol.

  • Antagonist: this compound.

  • Isolated Organ Bath System: Equipped with a force-displacement transducer to measure isometric contractions.

II. Experimental Workflow

The following diagram provides a visual representation of the experimental steps.

Start Start Tissue_Prep Isolate and mount guinea pig ileum Start->Tissue_Prep Equilibration Equilibrate tissue in PSS for 60 min Tissue_Prep->Equilibration Control_CRC Generate control agonist concentration-response curve (CRC) Equilibration->Control_CRC Washout Wash tissue thoroughly Control_CRC->Washout Antagonist_Incubation Incubate with a fixed concentration of this compound (30 min) Washout->Antagonist_Incubation Antagonist_CRC Generate agonist CRC in the presence of the antagonist Antagonist_Incubation->Antagonist_CRC Repeat Repeat washout and incubation with increasing concentrations of antagonist Antagonist_CRC->Repeat Data_Analysis Analyze data and construct Schild plot Repeat->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for conducting a Schild analysis experiment.

III. Detailed Step-by-Step Methodology
  • Tissue Preparation and Mounting:

    • Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

    • Clean the tissue of mesenteric attachments and cut into segments of approximately 2-3 cm.

    • Mount a segment in an isolated organ bath containing PSS at 37°C, with one end attached to a fixed point and the other to a force transducer. Apply a resting tension of approximately 1 gram.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes to remove metabolic byproducts and ensure a stable baseline.

  • Control Agonist Concentration-Response Curve (CRC):

    • Add the muscarinic agonist (e.g., Carbachol) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1x10⁻⁹ M, 3x10⁻⁹ M, 1x10⁻⁸ M, etc.) until a maximal response is achieved.

    • Record the contractile response at each concentration.

  • Washout and Antagonist Incubation:

    • Thoroughly wash the tissue to remove all traces of the agonist and allow it to return to its baseline resting tension.

    • Introduce the first, lowest concentration of this compound into the bath and allow it to incubate with the tissue for a predetermined period (typically 30-60 minutes) to ensure equilibrium is reached.

  • Agonist CRC in the Presence of Antagonist:

    • Repeat the cumulative addition of the agonist to generate a second CRC in the presence of the fixed concentration of this compound.

  • Repeat for Multiple Antagonist Concentrations:

    • Repeat steps 4 and 5 with at least two more increasing concentrations of this compound. A minimum of three antagonist concentrations is recommended for a robust Schild analysis.

Data Analysis and Interpretation

The experimental data can be summarized and analyzed as follows:

I. Tabulation of Agonist EC50 Values

The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined for each CRC.

This compound Concentration (M)Agonist (Carbachol) EC50 (M)
0 (Control)1.5 x 10⁻⁷
1 x 10⁻⁸4.5 x 10⁻⁷
3 x 10⁻⁸1.2 x 10⁻⁶
1 x 10⁻⁷4.2 x 10⁻⁶

Note: The data presented in this table is representative and intended for illustrative purposes.

II. Calculation of Dose Ratios and Construction of the Schild Plot
  • Calculate the Dose Ratio (DR): For each concentration of the antagonist, the dose ratio is calculated as: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist)

  • Construct the Schild Plot: The Schild plot is a graph of log(DR - 1) versus the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

-log[this compound]Dose Ratio (DR)log(DR - 1)
8.003.00.30
7.528.00.85
7.0028.01.43

Note: The data presented in this table is representative and intended for illustrative purposes.

III. Interpreting the Schild Plot
  • Linearity and Slope: For a truly competitive antagonist, the Schild plot should be a straight line with a slope that is not significantly different from 1.0. A slope of 1.0 indicates that the binding of the antagonist is reversible and follows the law of mass action.

  • pA2 Value: The pA2 value is determined by the x-intercept of the Schild plot regression line. It represents the negative logarithm of the antagonist concentration at which the dose ratio is 2 (i.e., log(2-1) = 0).

Comparative Analysis: this compound vs. Other Muscarinic Antagonists

To provide context for the potency of this compound, its pA2 value can be compared to those of other well-characterized muscarinic antagonists.

AntagonistPredominant Receptor Subtype(s)Typical pA2 Value (Guinea Pig Ileum)
This compound (Hypothetical) Non-selective~8.5 - 9.0
AtropineNon-selective8.9 - 9.4[5]
4-DAMPM3 selective~9.0
PirenzepineM1 selective6.1 - 7.7[5]

Note: The pA2 value for this compound is a hypothetical value based on its known pharmacology for illustrative purposes. The other values are derived from published literature.

This comparison highlights the relative potency of these antagonists. A higher pA2 value indicates a greater affinity for the receptor.

Conclusion

The Schild analysis provides a robust and quantitative method for characterizing the competitive antagonism of compounds like this compound. By following a well-designed experimental protocol and correctly interpreting the resulting Schild plot, researchers can confidently determine the pA2 value, a critical parameter in drug discovery and pharmacological research. This guide has provided the theoretical framework, a detailed experimental workflow, and a comparative analysis to empower researchers in their investigation of muscarinic receptor antagonists.

References

  • PubChem. Anisotropine Methylbromide. National Center for Biotechnology Information. [Link]

  • Eglen RM, Hegde SS, Watson N. Muscarinic receptor subtypes and smooth muscle function. Pharmacol Rev. 1996;48(4):531-565.
  • Wikipedia. Octatropine methylbromide. [Link]

  • ResearchGate. Anisotropine. [Link]

  • RSIS International. Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium. [Link]

  • Janković SM, Milovanović DR, Janković SV. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist.
  • Arunlakshana O, Schild HO. Some quantitative uses of drug antagonists. Br J Pharmacol Chemother. 1959;14(1):48-58.
  • Kenakin T. Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Protos. 2023. [Link]

  • Bionity. Schild regression. [Link]

  • Wikipedia. Schild equation. [Link]

Sources

Comparative Technical Guide: Anisotropine Methylbromide vs. Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous pharmacological comparison between Anisotropine Methylbromide and Ipratropium Bromide . While both are quaternary ammonium anticholinergic agents derived from the tropane alkaloid scaffold, they represent divergent evolutionary paths in drug design.

  • Ipratropium Bromide is the current gold standard for short-acting muscarinic antagonism (SAMA) in respiratory medicine. Its high affinity, driven by an aromatic tropic acid moiety, allows for potent bronchodilation with minimal systemic absorption.

  • Anisotropine Methylbromide is a largely obsolete gastrointestinal antispasmodic. Its structure features an aliphatic valeric acid derivative rather than an aromatic group, resulting in significantly lower receptor affinity and efficacy compared to Ipratropium.

Key Takeaway for Researchers: The structural absence of an aromatic anchor in Anisotropine renders it pharmacologically inferior for high-affinity applications (like COPD), serving as a critical case study in Structure-Activity Relationships (SAR).

Chemical & Pharmacological Basis[1][2][3][4][5]

Structural Divergence (SAR Analysis)

Both compounds are quaternary ammonium salts, preventing them from crossing the Blood-Brain Barrier (BBB). However, their receptor binding affinity differs due to the "tail" of the molecule (the acid moiety esterified to the tropine base).

FeatureAnisotropine MethylbromideIpratropium Bromide
Core Scaffold Tropine (N-methyl-8-azabicyclo[3.2.1]octane)Tropine derivative (N-isopropyl-noratropine)
Nitrogen Center Quaternary (

-dimethyl)
Quaternary (

-methyl,

-isopropyl)
Acid Moiety (Tail) Aliphatic: 2-propylpentanoic acid (Valeric derivative)Aromatic: Tropic acid (contains Phenyl ring)
Receptor Interaction Ionic bond only (weak hydrophobic interaction)Ionic bond +

-

stacking
(High Affinity)
Primary Indication Peptic Ulcer (Adjunct), GI Spasm (Obsolete)COPD, Asthma (Bronchodilation)

Expert Insight: The muscarinic receptor binding pocket contains aromatic residues (Tyrosine, Tryptophan) that engage in


-

interactions with the antagonist. Ipratropium retains the phenyl ring of atropine, preserving this high-affinity anchor. Anisotropine replaces this with a branched aliphatic chain, leading to a "loose" fit and significantly reduced potency (

values are orders of magnitude higher).
Mechanism of Action: Muscarinic Blockade

Both agents act as competitive antagonists at Muscarinic Acetylcholine Receptors (mAChRs).

  • M3 Receptor (Primary Target): Located on smooth muscle (bronchi, gut). Activation by Acetylcholine (ACh) causes contraction via the

    
     pathway.
    
  • Blockade Effect: Antagonists prevent ACh binding, inhibiting the release of intracellular Calcium (

    
    ) and preventing contraction.
    
Visualization: M3 Signaling Pathway & Blockade

The following diagram illustrates the signal transduction pathway blocked by these agents.

M3_Signaling node_agonist Acetylcholine (ACh) node_receptor M3 Muscarinic Receptor (GPCR) node_agonist->node_receptor Activates node_drug Ipratropium / Anisotropine (Antagonist) node_drug->node_receptor Competitive Blockade (No Activation) node_Gq Gq Protein node_receptor->node_Gq Couples to node_PLC Phospholipase C (PLC) node_Gq->node_PLC Activates node_PIP2 PIP2 node_PLC->node_PIP2 Hydrolyzes node_IP3 IP3 node_PIP2->node_IP3 Produces node_ER Endoplasmic Reticulum (Ca2+ Store) node_IP3->node_ER Binds IP3R node_Ca Intracellular Ca2+ Increase node_ER->node_Ca Releases node_Contraction Smooth Muscle Contraction (Bronchoconstriction / Peristalsis) node_Ca->node_Contraction Triggers MLCK

Figure 1: Mechanism of Muscarinic Antagonism.[1] Both drugs compete with ACh for the M3 receptor, preventing the Gq-mediated calcium cascade that leads to smooth muscle contraction.

Experimental Data Comparison

Receptor Affinity & Potency

While direct head-to-head binding panels for Anisotropine are rare in modern literature due to its obsolescence, historical data and structural proxies allow for a clear comparison.

ParameterIpratropium BromideAnisotropine MethylbromideInterpretation
M3 Affinity (

)
~9.0 - 9.5~7.0 - 8.0 (Estimated)*Ipratropium binds ~10-100x more tightly.
Functional Potency (

)
8.9 - 9.2 (Guinea Pig Ileum)~7.5 (Canine Models)Higher concentration of Anisotropine required for same effect.
Onset of Action 15 - 30 mins30 - 60 minsIpratropium has faster receptor association.
Duration 4 - 6 hours4 - 6 hoursSimilar duration driven by renal elimination of quaternary salt.

*Note: Anisotropine affinity is inferred from "N-methylatropinium" data lacking the aromatic ring contribution.

Pharmacokinetics[10]
  • Absorption: Both are quaternary ammoniums with <10% oral bioavailability and <1% systemic absorption via inhalation.[2]

  • Distribution: Neither crosses the BBB; effects are strictly peripheral.

  • Metabolism: Hydrolysis of the ester linkage. Ipratropium is partially metabolized in the liver; Anisotropine metabolism is less well-characterized but follows similar esterase pathways.

Experimental Protocols

To validate the potency difference described above, the following Guinea Pig Ileum Potency Assay is the industry standard. This protocol is self-validating via the use of a reference agonist (Carbachol).

Protocol: Determination of Competitive Antagonist Potency ( )[12]

Objective: Calculate the Schild plot and


 values for Anisotropine vs. Ipratropium to quantify their ability to shift the Carbachol dose-response curve.

Reagents:

  • Krebs-Henseleit Solution: (mM) NaCl 118, KCl 4.7,

    
     2.5, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25, Glucose 11.
  • Agonist: Carbachol (CCh) stock (

    
     M).
    
  • Antagonists: Ipratropium Bromide (

    
     to 
    
    
    
    M); Anisotropine Methylbromide (
    
    
    to
    
    
    M).

Workflow:

  • Tissue Preparation:

    • Sacrifice guinea pig (cervical dislocation) and isolate terminal ileum (discard 10cm nearest ileocecal valve).

    • Cut into 2-3 cm segments.

    • Mount in organ bath (37°C, carbogen 95%

      
      /5% 
      
      
      
      ) under 1g resting tension.
    • Equilibration: Wash every 15 mins for 60 mins until baseline stabilizes.

  • Control Curve (Agonist Only):

    • Add CCh cumulatively (

      
       M to 
      
      
      
      M) in 0.5 log unit increments.
    • Record maximal tension (

      
      ) for each concentration.
      
    • Wash tissue 3x and allow 20 min recovery.

  • Antagonist Incubation:

    • Add Antagonist A (e.g., Ipratropium

      
       M) to the bath.
      
    • Incubate for 30 minutes (Critical: Quaternary salts equilibrate slowly).

  • Test Curve:

    • Repeat CCh cumulative dosing in the presence of the antagonist.

    • Observe rightward shift of the curve (higher

      
      ).
      
  • Data Analysis (Schild Plot):

    • Calculate Dose Ratio (

      
      ).
      
    • Plot

      
       vs. 
      
      
      
      .
    • X-intercept =

      
       (measure of affinity).
      

Expected Results:

  • Ipratropium: Significant shift at nanomolar concentrations (

    
     M). 
    
    
    
    .
  • Anisotropine: Requires micromolar concentrations (

    
     M) for similar shift. 
    
    
    
    .

References

  • Fryer, A. D., & Jacoby, D. B. (1998). Muscarinic receptors and control of airway smooth muscle. American Journal of Respiratory and Critical Care Medicine, 158(5), S154-S160.

  • Barnes, P. J. (2004). Muscarinic receptor subtypes in airways. Life Sciences, 52(5-6), 521-527.

  • Melton, J. L., & Buckner, C. K. (1989). Functional interactions between idazoxan and some muscarinic agonists in the guinea-pig ileum. Journal of Pharmacology and Experimental Therapeutics, 251(2), 689-694.

  • Gross, N. J. (2006). Anticholinergic agents in asthma and COPD. European Journal of Pharmacology, 533(1-3), 36-39.

  • PubChem Compound Summary. (2024). Ipratropium Bromide (CID 657308).[3] National Center for Biotechnology Information.

  • PubChem Compound Summary. (2024). Anisotropine Methylbromide (CID 6647).[4] National Center for Biotechnology Information.

Sources

Technical Comparison: Anisotropine Methylbromide vs. Belladonna Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of Anisotropine Methylbromide versus Belladonna Alkaloids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Structural Determinants of Efficacy and Safety in Anticholinergic Therapeutics

Executive Summary

This guide provides a rigorous pharmacological comparison between Anisotropine Methylbromide (a synthetic quaternary ammonium compound) and traditional Belladonna Alkaloids (specifically Atropine and Scopolamine, naturally occurring tertiary amines).

While both classes function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs), their clinical utility is divergent due to a single critical structural variance: the nitrogen atom's charge state. This guide analyzes how this structural difference dictates pharmacokinetics, blood-brain barrier (BBB) penetration, and the therapeutic index, offering a strategic framework for selecting between these agents for gastrointestinal (GI) disorders.

Pharmacological Class & Mechanism of Action[1][2][3]

The Muscarinic Antagonism

Both agents block the binding of acetylcholine (ACh) to muscarinic receptors. In the context of peptic ulcer disease and GI spasms, the primary targets are:

  • M1 Receptors: Located in autonomic ganglia and gastric parietal cells (regulating acid secretion).

  • M3 Receptors: Located on smooth muscle cells (regulating motility) and glandular cells.

Structural Divergence: The "Quaternary Advantage"
  • Belladonna Alkaloids (Atropine/Scopolamine): These are tertiary amines . They are uncharged at physiological pH, highly lipophilic, and easily cross biological membranes, including the BBB.

  • Anisotropine Methylbromide: This is a quaternary ammonium derivative of tropine.[1] The permanent positive charge renders the molecule highly polar (hydrophilic), severely restricting its passage across lipid bilayers.

Diagram 1: Mechanism of Action (M3 Blockade)

The following diagram illustrates the competitive antagonism at the smooth muscle cell membrane.

MOA cluster_synapse Neuromuscular Junction (GI Tract) ACh Acetylcholine (ACh) Receptor M3 Muscarinic Receptor ACh->Receptor Agonist Binding Aniso Anisotropine (Quaternary) Aniso->Receptor Competitive Blockade (No CNS Access) Atropine Atropine (Tertiary) Atropine->Receptor Competitive Blockade (Systemic + CNS) G_Protein Gq Protein Activation Receptor->G_Protein Signal Transduction Ca_Release Intracellular Ca2+ Release G_Protein->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Competitive antagonism at the M3 receptor preventing Gq-mediated calcium release and subsequent smooth muscle contraction.

Pharmacokinetics & Physicochemical Comparison

The defining characteristic of Anisotropine is its poor oral bioavailability but excellent peripheral selectivity . This trade-off is intentional in drug design to minimize central toxicity.

Table 1: Physicochemical and Pharmacokinetic Profile
FeatureAnisotropine MethylbromideAtropine Sulfate (Belladonna Alkaloid)Implication
Chemical Structure Quaternary Ammonium SaltTertiary AmineDetermines membrane permeability.
Charge at pH 7.4 Permanently Positive (+)Mostly Uncharged (Lipophilic)Quaternary salts cannot diffuse passively.
Oral Bioavailability Low (10–25%) High (>90%) Anisotropine requires significantly higher doses (50mg vs 0.5mg).
BBB Penetration Negligible High Anisotropine lacks "atropine psychosis" risks.
Half-Life Unknown (likely short plasma t1/2)2–4 HoursAtropine requires frequent dosing; Anisotropine dosing is often 3-4x daily.
Excretion Primarily Fecal (unabsorbed) & RenalRenal (30-50% unchanged)Anisotropine acts locally in the gut lumen before absorption.

Clinical Efficacy & Therapeutic Positioning

Potency vs. Effectiveness

It is critical to distinguish between potency (affinity for the receptor) and clinical effectiveness.

  • Potency: Atropine is significantly more potent on a milligram basis. The standard antispasmodic dose of Atropine is 0.4–0.6 mg , whereas Anisotropine requires 50 mg .

  • Efficacy: In treating peptic ulcers, Anisotropine was historically preferred not because it was a stronger binder, but because the high doses required to suppress gastric acid could be administered without causing the dose-limiting CNS toxicity seen with Atropine.

Comparative Side Effect Profile

The therapeutic index of Anisotropine is wider regarding CNS toxicity but similar regarding peripheral autonomic effects.

SystemAnisotropine MethylbromideBelladonna Alkaloids (Atropine)
CNS (Cognition) Minimal Risk (Rare confusion)High Risk (Drowsiness, hallucinations, delirium, "Atropine Psychosis")
Ocular (Vision) Mydriasis (Pupil dilation)Severe Mydriasis & Cycloplegia (Blurred vision)
Secretory (Mouth) Xerostomia (Dry mouth)Severe Xerostomia
Urinary Urinary RetentionUrinary Retention
Cardiac Tachycardia (High doses)Tachycardia (Dose-dependent)

Key Insight: Researchers developing GI motility drugs often use Anisotropine as a "peripheral control" to distinguish whether an observed effect is centrally or peripherally mediated.

Experimental Protocols: Validating Efficacy

To objectively compare these agents, a Guinea Pig Ileum (GPI) Functional Assay is the gold standard. This ex vivo model measures the depression of agonist-induced contractions.

Protocol: Competitive Antagonism Assay (Schild Plot Analysis)

Objective: Determine the pA2 values (affinity) of Anisotropine vs. Atropine against Acetylcholine-induced contractions.

Materials:

  • Isolated Guinea Pig Ileum segments (2-3 cm).[2]

  • Organ Bath (Tyrode’s solution, 37°C, oxygenated with 95% O2 / 5% CO2).

  • Force Displacement Transducer & Data Acquisition System (e.g., PowerLab).

  • Agonist: Acetylcholine (ACh) serial dilutions (

    
     M to 
    
    
    
    M).
  • Antagonists: Anisotropine Methylbromide and Atropine Sulfate.

Workflow:

  • Equilibration: Mount tissue under 1g tension; equilibrate for 60 mins, washing every 15 mins.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) for ACh alone. Determine

    
    .
    
  • Incubation: Wash tissue. Incubate with Antagonist (Anisotropine or Atropine) at a fixed concentration (e.g.,

    
     M) for 20 mins.
    
  • Test Curve: Generate a new ACh CRC in the presence of the antagonist.

  • Replication: Repeat with increasing concentrations of antagonist (

    
     M, 
    
    
    
    M).
  • Analysis: Construct a Schild Plot (Log(Dose Ratio - 1) vs. -Log[Antagonist]). The X-intercept is the pA2 value.

Diagram 2: Experimental Workflow (GPI Assay)

Protocol cluster_control Phase 1: Control cluster_test Phase 2: Antagonist Challenge Start Start: Tissue Preparation (Guinea Pig Ileum) Equilibrate Equilibration (60 min, Tyrode's Sol, 37°C) Start->Equilibrate Control_CRC Generate ACh CRC (Cumulative Dosing) Equilibrate->Control_CRC Wash1 Washout (3x) Control_CRC->Wash1 Incubate Incubate Antagonist (Anisotropine OR Atropine) 20 mins Wash1->Incubate Test_CRC Generate Shifted ACh CRC Incubate->Test_CRC Analysis Data Analysis: Calculate Dose Ratio (DR) Plot Schild Regression Test_CRC->Analysis Result Output: pA2 Value (Measure of Affinity) Analysis->Result

Caption: Step-by-step workflow for determining muscarinic antagonist potency using isolated tissue.

Expected Results:

  • Atropine: High affinity. Significant rightward shift of ACh curve at low concentrations (

    
     M). pA2 ≈ 9.0.
    
  • Anisotropine: Lower affinity. Requires higher concentrations (

    
     M) to produce equivalent shifts. pA2 ≈ 6.0–7.0.
    

Conclusion: Strategic Positioning

For drug development professionals, the choice between these agents is a choice between potency and selectivity :

  • Select Anisotropine Methylbromide when the objective is to target peripheral smooth muscle spasm (IBS, adjuvant ulcer therapy) while strictly avoiding central nervous system impairment. It is the superior choice for ambulatory patients requiring long-term maintenance where cognitive safety is paramount.

  • Select Belladonna Alkaloids (Atropine) for acute, high-potency interventions (e.g., organophosphate poisoning, acute bradycardia) where CNS penetration is either desired or an acceptable trade-off for rapid, potent systemic blockade.

Anisotropine remains a validation of the "quaternization" strategy in medicinal chemistry—sacrificing bioavailability and potency to achieve a safer CNS toxicity profile.

References

  • FDA Approved Drug Products. (2024). Anisotropine Methylbromide Labeling and Clinical Pharmacology. U.S. Food and Drug Administration. [Link]

  • King, J. C. (1966). Anisotropine methylbromide for relief of gastrointestinal spasm: double-blind crossover comparison study with belladonna alkaloids and phenobarbital. Current Therapeutic Research. [Link]

  • Gyermek, L. (1997). Pharmacology of Antimuscarinic Agents. CRC Press.[3] (Context: Structural activity relationships of quaternary vs. tertiary amines).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6647, Anisotropine methylbromide. [Link]

  • Freston, J. W., & Forbes, J. A. (1977). A double-blind evaluation of the nocturnal antisecretory effects of anisotropine methylbromide in man. Journal of Clinical Pharmacology. [Link]

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Safety Operating Guide

Anisotropine Methyl Bromide: Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Status: STRICTLY NON-SEWERABLE / INCINERATION REQUIRED

Anisotropine Methyl Bromide (AMB) is a quaternary ammonium anticholinergic agent. While often handled as a routine solid in drug development, its disposal requires specific protocols distinct from general organic waste.[1]

Immediate Operational Constraints:

  • Zero Drain Disposal: Due to its classification as Aquatic Acute 1 (Very toxic to aquatic life), under no circumstances shall AMB or its mother liquors be discharged into municipal or facility water systems.[1]

  • Halogenated Waste Stream: Unlike standard organic salts, AMB contains a bromide ion.[1] Upon thermal decomposition, this releases Hydrogen Bromide (HBr) gas.[1] It must be segregated into halogenated waste streams to ensure incineration occurs in facilities equipped with acid gas scrubbers.

  • Dust Control: As a potent anticholinergic, inhalation of dust during weighing/waste transfer can cause systemic antimuscarinic effects (mydriasis, tachycardia).[1]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, researchers must understand the causality behind these protocols. We do not segregate simply to follow rules; we segregate to prevent downstream chemical incompatibility and environmental toxicity.

Physicochemical Data Table[1]
PropertyValueDisposal Implication
CAS Number 80-50-2Unique Identifier for Waste Manifests
Molecular Formula

Contains Bromine (Halogenated)
Physical State Solid (Crystalline Powder)Dust generation risk during transfer
Melting Point ~329°C (Decomposes)High thermal stability requires high-temp incineration
Water Solubility SolubleHigh mobility in water systems (Aquatic Risk)
GHS Classification Acute Tox. 4 (Oral), Aquatic Acute 1Toxic waste; Environmental hazard
Thermal Decomposition Mechanism

When AMB is subjected to standard incineration without scrubbing:


Critical Insight:  The release of HBr is corrosive to standard incinerator flues not designed for halogens. Therefore, labeling this waste as "Non-Halogenated" is a critical error that can damage facility infrastructure.[1]

Regulatory Framework (Grounding)

This protocol adheres to the following regulatory standards:

  • US EPA RCRA: While not P-listed, AMB falls under Subpart P (Hazardous Waste Pharmaceuticals) .[1] It must be managed as hazardous waste due to its toxicity characteristic and aquatic hazard profile [1].

  • EU Waste Framework Directive: Classified under EWC code 18 01 08 * (Cytotoxic and cytostatic medicines) or 07 05 13 * (Solid wastes containing dangerous substances) depending on concentration [2].

Step-by-Step Disposal Protocol

Solid Waste (Pure Substance & Expired Aliquots)

Objective: Contain dust and ensure thermal destruction.

  • PPE Requirement: N95/P100 respirator, nitrile gloves (double gloving recommended), and safety goggles.[1]

  • Primary Containment: Place the solid substance inside a clear polyethylene bag or the original glass vial.

  • Secondary Containment: Place the primary container into a Yellow Pharmaceutical Waste Bin (or facility equivalent for Incineration Only).

  • Labeling: Affix a hazardous waste label.

    • Constituent: this compound.[2][3]

    • Hazard Checkbox: Toxic, Environmental Hazard.[1][4][5]

    • Note: "Contains Bromide - Incinerate Only."[1]

Liquid Waste (Mother Liquors & HPLC Effluent)

Objective: Prevent aquatic release and segregate halogens.

  • Segregation: Do NOT mix with general organic solvents (Acetone/Methanol waste) if that stream is destined for fuel blending (energy recovery) without scrubbing.

  • Container: High-density polyethylene (HDPE) carboy.

  • Designation: Halogenated Organic Waste .

    • Reasoning: Even if dissolved in water/methanol, the presence of the bromide ion necessitates this classification.[1]

  • pH Check: Ensure solution is neutral (pH 6-8). Quaternary ammoniums are generally stable, but extreme pH can cause hydrolysis; however, hydrolysis products should still be treated as chemical waste.[1]

Contaminated Debris (Gloves, Weigh Boats)[1]
  • Trace Contamination: Items with visible powder residues must be treated as Solid Chemical Waste .

  • Gross Contamination: If a weigh boat contains significant residual bulk (>100mg), tap it into the Solid Waste container before disposing of the boat.

Visualized Workflows

Waste Segregation Logic Tree

This decision tree ensures the material ends up in the correct waste stream based on its physical state and concentration.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris ActionSolid Double Bag -> High Temp Incineration Bin Solid->ActionSolid Bulk Drug ConcCheck Halogen Content? Liquid->ConcCheck ActionDebris Solid Hazardous Waste Bin Debris->ActionDebris ActionLiquidHalo Segregate: HALOGENATED Waste (Contains Bromide) ConcCheck->ActionLiquidHalo Always (Br-) ActionLiquidNonHalo Non-Halogenated Waste (FORBIDDEN for AMB) ConcCheck->ActionLiquidNonHalo Incorrect Path

Figure 1: Logic flow for segregating this compound waste. Note the critical routing of liquids to Halogenated streams.

Spill Response Protocol

Scenario: 5g bottle breakage in a laminar flow hood.

SpillResponse Assess 1. Assess (Do not inhale dust) PPE 2. PPE Upgrade (Resp protection + Double Gloves) Assess->PPE Contain 3. Contain (Cover with damp paper towel) PPE->Contain Clean 4. Clean (Scoop -> Bag -> Wipe) Contain->Clean Verify 5. Verify (UV/Vis Swab if req) Clean->Verify

Figure 2: Immediate response workflow for solid powder spills.[1] Damp covering is essential to prevent aerosolization.

Self-Validating Safety Systems

To ensure this protocol is effective, implement the following "Check-and-Verify" steps:

  • The "Halogen" Label Check: Before pouring liquid waste, the researcher must visually verify the receiving carboy is tagged "Halogenated." If it says "Non-Halogenated," stop.[1]

  • The "Damp Wipe" Rule: Because AMB is a white powder that can be invisible on white surfaces, the final step of any cleanup must involve a wipe-down with a dark-colored damp cloth or a UV-fluorescent tracer check if available, to visualize residual dust.[1]

  • Witness Disposal: For quantities >10g, a second scientist should verify the weight and the disposal bin selection to maintain inventory integrity.

References

  • United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link][1]

  • European Commission. (2014). Commission Decision 2000/532/EC on the list of waste pursuant to Directive 2008/98/EC. Retrieved from [Link][1][3]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24890953, Anisotropine methylbromide.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. Retrieved from [Link]

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Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling Anisotropine Methyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Handling any chemical compound in a laboratory setting requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) when working with Anisotropine methyl bromide. As a Senior Application Scientist, my aim is to offer not just a set of rules, but a clear rationale behind each recommendation, empowering you to work safely and effectively.

This compound is a quaternary ammonium compound and a muscarinic antagonist.[1][2] While its primary application has been in the treatment of gastrointestinal disorders, its anticholinergic properties necessitate careful handling to avoid unintended physiological effects.[1][3]

Understanding the Risks: Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.[4][5]

Hazard StatementGHS ClassificationImplication for Laboratory Handling
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, and smoking in the laboratory is paramount.
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)The compound can be absorbed through the skin, leading to adverse health effects. Dermal protection is a critical component of the PPE ensemble.
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)As a solid, airborne particles can be generated during handling, posing a respiratory risk.
H400: Very toxic to aquatic life Hazardous to the Aquatic Environment, Acute Hazard (Category 1)Spills and improper disposal can have a significant negative impact on the environment.[4][5]

This data is a synthesis of information from multiple sources.[4][5]

Your First Line of Defense: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach. It is dictated by a thorough risk assessment of the specific procedures being undertaken. The following recommendations are based on the known hazards of this compound and best practices for handling solid pharmaceutical compounds.

Hand Protection: The Critical Barrier

Given that this compound is harmful in contact with skin, gloves are a non-negotiable component of your PPE.

  • Material: Nitrile gloves are a robust choice for handling solid chemicals. They offer good resistance to a range of chemicals and are less likely to cause allergic reactions compared to latex.

  • Thickness: A standard thickness for laboratory use is generally sufficient for handling the solid form. However, for tasks with a higher risk of tearing or when handling solutions, consider using thicker gloves or double-gloving.

  • Practice: Always inspect gloves for any signs of damage before use. When working, one glove should be placed under the cuff of your lab coat and the other over the cuff to ensure no skin is exposed.[2] Gloves should be changed regularly, at least hourly, and immediately if they become contaminated.[2]

Eye and Face Protection: Shielding from the Unseen

Because this compound is a solid, there is a risk of generating airborne particles during weighing and transfer.

  • Primary Protection: Safety glasses with side shields are the minimum requirement for any laboratory work.

  • Enhanced Protection: For procedures where there is a higher risk of splashes or aerosol generation, such as when preparing solutions or during spill cleanup, a face shield worn over safety glasses is recommended to provide full facial protection.[1]

Respiratory Protection: Guarding Your Airways

Inhalation of this compound dust can be harmful.[4] Therefore, respiratory protection is crucial, particularly when handling the powder outside of a containment device.

  • Recommended Respirator: A dust mask of type N95 (US) or FFP2 (EU) is the minimum recommended respiratory protection when handling the solid compound in an open environment. These respirators are designed to filter out fine particles.

  • Fit and Use: It is imperative that any respirator is properly fit-tested to the individual user to ensure a tight seal. Users must be trained on the correct procedure for donning and doffing the respirator.

Protective Clothing: A Barrier for Your Body

A lab coat is a fundamental piece of PPE that protects your skin and personal clothing from contamination.

  • Material and Design: A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is ideal.[2]

  • Hygiene: Lab coats should be laundered regularly and should never be worn outside of the laboratory to prevent the spread of contamination.

Operational and Disposal Plans: A Step-by-Step Approach

A proactive plan for handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Workflow

The following diagram outlines a logical workflow for safely handling this compound, minimizing the risk of exposure.

Safe Handling Workflow for Anisotropine Methylbromide cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Proceed to handling Transfer/Dissolve Transfer/Dissolve Weigh Solid->Transfer/Dissolve Use appropriate tools Clean Work Area Clean Work Area Transfer/Dissolve->Clean Work Area After experiment Doff PPE Doff PPE Clean Work Area->Doff PPE Decontaminate Dispose Waste Dispose Waste Doff PPE->Dispose Waste Proper disposal

Caption: A logical workflow for handling Anisotropine methylbromide.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the immediate area.

    • Don appropriate PPE, including respiratory protection.

    • For a solid spill, gently cover with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a sealable container.

    • Clean the spill area with a suitable decontaminating solution.

    • All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal

Due to its high toxicity to aquatic life, this compound must not be disposed of down the drain.[4][5]

  • Solid Waste: All solid waste, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance.[6]

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound, and indeed all laboratory chemicals, is foundational to good scientific practice. By understanding the inherent hazards and diligently applying the principles of personal protection and safe operational planning, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a comprehensive resource to support that endeavor, fostering a culture where safety and scientific integrity go hand in hand.

References

  • National Center for Biotechnology Information. (n.d.). Anisotropine Methylbromide. PubChem. Retrieved from a valid URL.[4]

  • ECHEMI. (n.d.). 80-50-2, Anisotropine methylbromide Formula. Retrieved from a valid URL.[5]

  • Sigma-Aldrich. (n.d.). This compound 80-50-2. Retrieved from a valid URL.

  • Sigma-Aldrich. (n.d.). This compound 80-50-2. Retrieved from a valid URL.

  • Airgas. (2025, April 22). SAFETY DATA SHEET: Methyl Bromide. Retrieved from a valid URL.[7]

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from a valid URL.[8]

  • El Paso Community College. (n.d.). Safe Handling of Hazardous Drugs - USP<800>. Retrieved from a valid URL.[1]

  • GOV.UK. (2024, December 4). Methyl bromide: incident management. Retrieved from a valid URL.[9]

  • Centers for Disease Control and Prevention. (n.d.). Medical Management Guidelines for Methyl Bromide (Bromomethane). Retrieved from a valid URL.[10]

  • New Jersey Department of Health. (n.d.). METHYL BROMIDE HAZARD SUMMARY. Retrieved from a valid URL.[3]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from a valid URL.[2]

  • International Programme on Chemical Safety. (1995). Methyl Bromide (EHC 166). INCHEM. Retrieved from a valid URL.[11]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE. Retrieved from a valid URL.[12]

  • Provincial Pharmacy Network of Ontario. (n.d.). Safe Handling of Hazardous Drugs and Waste. Retrieved from a valid URL.[13]

  • United States Department of Agriculture. (2025, September 22). Treatments Procedure - Methyl Bromide - Ship Fumigation for Emergency Situations. Retrieved from a valid URL.

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from a valid URL.[14]

  • precisionFDA. (n.d.). ANISOTROPINE METHYLBROMIDE. Retrieved from a valid URL.[15]

  • World Health Organization. (n.d.). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from a valid URL.[6]

  • National Center for Biotechnology Information. (n.d.). Methyl Bromide: Acute Exposure Guideline Levels. Retrieved from a valid URL.[16]

  • Ozone Secretariat. (n.d.). Decision XVII/11: Recapturing/recycling and destruction of methyl bromide from space fumigation. Retrieved from a valid URL.[17]

  • MedKoo Biosciences. (n.d.). Anisotropine Methylbromide | CAS#80-50-2 | M1-M3 antagonist.
  • Wikipedia. (n.d.). Octatropine methylbromide. Retrieved from a valid URL.[2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.